Dicyclohexylborane
Description
Properties
InChI |
InChI=1S/C12H22B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,1-10H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHUASWMJCSDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B](C1CCCCC1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431825 | |
| Record name | dicyclohexylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1568-65-6 | |
| Record name | dicyclohexylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1568-65-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dicyclohexylborane synthesis from cyclohexene and borane
An In-Depth Technical Guide to the Synthesis of Dicyclohexylborane from Cyclohexene and Borane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound ((C₆H₁₁)₂BH, Chx₂BH), a sterically hindered dialkylborane, is a pivotal reagent in modern organic synthesis, prized for its high regioselectivity and stereoselectivity in hydroboration reactions.[1] Its bulky cyclohexyl groups moderate its reactivity compared to borane (BH₃), enabling the selective functionalization of less-hindered alkenes and alkynes.[1][2] This guide provides a comprehensive overview of the synthesis of this compound via the hydroboration of cyclohexene. It delves into the underlying reaction mechanism, presents detailed and validated experimental protocols, discusses critical safety considerations, and outlines methods for product characterization and application.
Introduction: The Significance of this compound
This compound belongs to the family of dialkylboranes (R₂BH), which serve as versatile intermediates in synthetic chemistry.[1] Unlike the highly reactive borane monomer (BH₃), which can react with three equivalents of an alkene to form a trialkylborane, this compound effectively acts as a carrier of a single B-H bond for further reactions.[1][3] Structurally, it exists as a stable dimer with bridging hydrogens, which contributes to its moderate reactivity and enhanced thermal stability compared to other dialkylboranes like disiamylborane.[1]
The primary value of this compound lies in its steric bulk, which directs the hydroboration of unsymmetrical olefins and acetylenes to the least sterically encumbered position with high fidelity (anti-Markovnikov addition).[1][4] The resulting organoborane intermediates can be transformed into a variety of functional groups, most commonly alcohols via oxidation, but also amines and alkyl halides, making it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[5][6]
The Hydroboration Reaction: Mechanism and Rationale
The synthesis of this compound is achieved through the hydroboration of cyclohexene. This reaction is a cornerstone of organoboron chemistry, involving the addition of a boron-hydrogen bond across a carbon-carbon double bond.[6]
The Concerted, Syn-Addition Mechanism
The hydroboration of an alkene is a concerted reaction, meaning all bond-forming and bond-breaking events occur in a single, four-membered transition state.[6][7] The boron atom, a Lewis acid, accepts electrons from the π-system of the alkene, while the hydridic hydrogen atom is transferred to the adjacent carbon.[7]
A key feature of this mechanism is its syn-stereochemistry: the boron and hydrogen atoms are delivered to the same face of the double bond.[3][4] In the context of cyclohexene, this means both atoms add to either the top or bottom face of the ring structure.
Caption: A streamlined workflow for this compound synthesis.
Quantitative Data Summary
The following table summarizes typical reaction parameters derived from established literature protocols.
| Parameter | Value | Source |
| Cyclohexene | 2.0 - 2.2 equivalents | [1][8] |
| Borane Source | 1.0 equivalent (BH₃) | [1][8] |
| Common Sources | BH₃·SMe₂, BH₃·THF | [5][9] |
| Solvent | Anhydrous THF or Diethyl Ether | [10][11] |
| Temperature | 0°C | [9][8] |
| Reaction Time | 1 - 3 hours | [9][8] |
| Appearance | White crystalline solid/precipitate | [5][10] |
| Typical Yield | 92 - 99% | [8] |
Product Characterization
Confirming the identity and purity of the synthesized this compound is critical.
-
¹¹B NMR Spectroscopy: This is the most definitive technique for characterizing organoboranes. This compound exhibits a characteristic broad signal in the ¹¹B NMR spectrum. [10][12]* FT-IR Spectroscopy: The presence of a B-H stretching frequency can be observed. The absence of significant C=C stretching bands confirms the consumption of cyclohexene.
-
¹H and ¹³C NMR Spectroscopy: While complex due to the cyclohexyl rings, these spectra can be used to confirm the structure and the absence of impurities like solvent or unreacted starting materials. [13]* Melting Point: this compound has a reported melting point of 103-105 °C. [1]
Safety and Handling
Proper handling of the reagents and product is paramount for a safe synthesis.
-
Air and Moisture Sensitivity: this compound and borane complexes are reactive towards oxygen and water. All manipulations must be performed under an inert atmosphere. [5]* Flammability: Organoboranes are flammable solids. Avoid all sources of ignition. [14]* Toxicity and Corrosivity: Borane-dimethyl sulfide is corrosive and has a highly noxious odor; always handle it in a fume hood. [8]this compound can cause skin and eye irritation. [5]Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. [14]* Disposal: Unreacted boranes must be quenched carefully (e.g., with a protic solvent like isopropanol) before disposal according to institutional guidelines.
Conclusion
The synthesis of this compound from cyclohexene is a reliable and highly efficient process that provides access to a key reagent in selective synthesis. The procedure's success hinges on the principles of kinetic control, leveraging steric hindrance to halt the hydroboration at the dialkylborane stage. By adhering to strict anhydrous and anaerobic conditions and following validated safety protocols, researchers can consistently produce high-purity this compound, ready for its wide-ranging applications in the construction of complex organic molecules.
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Mechanism of dicyclohexylborane formation
An In-Depth Technical Guide to the Formation Mechanism of Dicyclohexylborane
Abstract
This compound (Chx₂BH) is a sterically hindered dialkylborane that serves as a highly selective hydroborating agent in modern organic synthesis. Its utility is intrinsically linked to the steric bulk of the two cyclohexyl groups, which governs its high regioselectivity and stereoselectivity in reactions with unsaturated carbon-carbon bonds.[1][2] This guide provides a detailed examination of the formation mechanism of this compound, focusing on the sequential hydroboration of cyclohexene. It elucidates the underlying principles of the reaction, provides a validated experimental protocol, and contextualizes the reagent's synthetic importance, which stems from the pioneering work of Nobel laureate Herbert C. Brown on organoboranes.[3][4]
The Core Mechanism: Sequential Hydroboration of Cyclohexene
The synthesis of this compound is achieved through the hydroboration of cyclohexene, where a boron-hydrogen bond is added across the alkene's double bond.[1][5][6] The reaction proceeds in a controlled, stepwise manner, utilizing a borane (BH₃) source, which is typically stabilized as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂) to handle the highly reactive and pyrophoric nature of diborane (B₂H₆) gas.[3][7][8]
The overall stoichiometry involves the reaction of two equivalents of cyclohexene with one equivalent of borane.[1][6]
2 C₆H₁₀ + BH₃ ⟶ (C₆H₁₁)₂BH
The formation is not a single-step process but a sequential addition:
-
Step 1: Formation of Cyclohexylborane. The first equivalent of cyclohexene reacts with the borane source. The π-bond of the alkene acts as a nucleophile, attacking the electron-deficient boron atom, while a hydride (H⁻) from the borane is transferred to one of the alkene carbons. This results in the formation of the monoalkylborane intermediate, cyclohexylborane (C₆H₁₁BH₂).[3]
-
Step 2: Formation of this compound. The second equivalent of cyclohexene reacts with the newly formed cyclohexylborane. This second hydroboration step yields the target product, this compound.[3]
A key physical property that facilitates this synthesis is the low solubility of this compound in common ethereal solvents like tetrahydrofuran (THF) or diethyl ether at typical reaction temperatures (e.g., 0°C).[3][5][9] As this compound is formed, it precipitates out of the solution as a stable white solid.[3][9] This precipitation effectively removes the product from the reaction equilibrium, driving the reaction toward completion and preventing the formation of the fully substituted tricyclohexylborane.
The Concerted Transition State and Stereochemistry
The hydroboration reaction proceeds through a concerted, four-membered cyclic transition state.[3][8] In this transition state, the breaking of the B-H bond and the C=C π-bond occurs simultaneously with the formation of a new C-H bond and a C-B bond.[3]
An essential feature of this mechanism is its syn-addition stereochemistry. Both the boron atom and the hydrogen atom are delivered to the same face of the alkene double bond.[3][10][11] While regioselectivity is a hallmark of hydroboration (the boron atom adds to the less substituted carbon in an anti-Markovnikov fashion), this is not a differentiating factor in the symmetrical double bond of cyclohexene.[7][10][12] Structurally, the resulting this compound exists as a dimer with bridging hydrogen atoms, which contributes to its stability.[1]
Visualization of the Formation Pathway
The sequential mechanism for the formation of this compound can be visualized as a two-step hydroboration process.
Caption: Sequential hydroboration of cyclohexene to form this compound.
Validated Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound, often prepared in situ for subsequent reactions.[1] The procedure is adapted from established methodologies.[5][9][13]
3.1. Materials & Equipment
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or 1.0 M Borane-tetrahydrofuran complex (BH₃·THF)
-
Cyclohexene (freshly distilled)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Oven-dried, two-neck round-bottomed flask with a magnetic stir bar
-
Rubber septa
-
Syringes and needles
-
Nitrogen or Argon gas line with a bubbler
-
Ice-water bath
3.2. Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble the dry glassware and purge the system with an inert gas (e.g., nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction. Causality: Boranes and organoboranes are sensitive to air and moisture, which can lead to oxidation and hydrolysis.
-
Reagent Charging: To the flask, add cyclohexene (2.05 equivalents) and anhydrous diethyl ether or THF via syringe.[13]
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath. Causality: Cooling the reaction controls the rate of hydroboration, enhancing selectivity and minimizing potential side reactions.
-
Borane Addition: Add the borane source (1.0 equivalent, e.g., BH₃·SMe₂) dropwise to the cold, stirred cyclohexene solution over 30 minutes.[13] A white precipitate will begin to form. Causality: Slow, dropwise addition ensures that the reaction remains at the desired temperature and prevents localized excesses of the borane reagent.
-
Reaction: Stir the resulting slurry vigorously at 0°C for 1 to 3 hours.[9][13] The formation of a thick white precipitate indicates product formation.
-
Isolation (Optional): If the solid product is required for a separate reaction, it can be isolated. Allow the solid to settle, and carefully remove the supernatant liquid via a syringe or cannula under an inert atmosphere.[13]
-
Washing and Drying: Wash the remaining white solid with cold, anhydrous ether (2-3 times) and then dry under reduced pressure to yield pure this compound.[9][13] For most applications, the slurry is used directly in the next synthetic step.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis and properties of this compound.
| Parameter | Value | Source(s) |
| Molar Ratio | 2:1 (Cyclohexene : BH₃) | [1][6] |
| Reaction Temperature | 0 °C | [3][5][13] |
| Reaction Time | 1 - 3 hours | [3][9][13] |
| Typical Yield | 92 - 99% | [13] |
| Appearance | White crystalline solid | [3][5] |
| Molecular Formula | C₁₂H₂₃B | [1][5] |
| Molecular Weight | 178.12 g/mol | [1] |
| Melting Point | 103 - 105 °C | [1] |
Field-Proven Insights and Reagent Utility
The mechanism of formation directly informs the utility of this compound as a synthetic reagent. The incorporation of two bulky cyclohexyl groups creates a sterically demanding molecule.[1] This steric hindrance is the cornerstone of its effectiveness, allowing it to exhibit high regioselectivity when reacting with unsymmetrical alkenes, preferentially adding to the less hindered carbon atom.[1][2]
For example, in the hydroboration of styrene, this compound places the boron atom at the terminal carbon with approximately 99% selectivity, a significant improvement over the 81% selectivity observed with diborane itself.[2] Its thermal stability is also notably better than that of another common hindered reagent, disiamylborane, making it a reliable choice for reactions that may require slightly elevated temperatures.[7] The self-validating nature of the synthesis—where the desired product conveniently precipitates from the reaction mixture—ensures high purity and yield, making it an authoritative and trustworthy method for generating a powerful synthetic tool.
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An In-Depth Technical Guide to the Structure and Bonding of Dicyclohexylborane
Introduction: Unveiling a Workhorse of Selective Synthesis
Dicyclohexylborane, often abbreviated as Chx₂BH, stands as a cornerstone reagent in the arsenal of synthetic organic chemists. It belongs to the class of sterically hindered dialkylboranes, a group of compounds renowned for their ability to impart high levels of regioselectivity and stereoselectivity in hydroboration reactions.[1] Unlike its parent borane (BH₃), which can react indiscriminately, the bulky nature of the two cyclohexyl groups attached to the boron atom governs its reactivity, allowing for the precise functionalization of less sterically encumbered alkenes and alkynes.[1][2] This guide provides a detailed exploration of the fundamental structure, unique bonding characteristics, synthesis, and mechanistic behavior of this compound, offering researchers and drug development professionals a comprehensive understanding of this pivotal synthetic tool.
Part 1: The Dimeric Architecture and the Nature of Boron Bonding
A nuanced understanding of this compound's reactivity begins with its structure. While the chemically active species is the monomer, (C₆H₁₁)₂BH, in its stable solid state and in solution, it exists predominantly as a dimer, [(C₆H₁₁)₂BH]₂.[1] This dimeric structure is a hallmark of electron-deficient boranes and is stabilized by a unique bonding paradigm.
The Three-Center, Two-Electron Bond
The key to understanding the dimeric structure of this compound lies in the concept of the three-center, two-electron (3c-2e) bond .[3] Boron, with only three valence electrons, forms three single covalent bonds in its monomeric form (BH₃), leaving it with an empty p-orbital and an incomplete electron octet.[3] To alleviate this electron deficiency, boranes dimerize. In the dimer of this compound, two hydrogen atoms form bridges between the two boron atoms. Each B-H-B bridge constitutes a 3c-2e bond, where a single pair of electrons is shared across three atoms.[3][4][5] This delocalized bonding orbital results in a stable, bridged structure that is more energetically favorable than the monomer.[6]
The bridging B-H bonds are consequently weaker and longer than the terminal B-H bonds found on molecules like diborane (B₂H₆).[3] In this compound, each boron atom is bonded to two cyclohexyl groups and participates in two of these bridging hydrogen bonds, satisfying its coordination number and achieving greater stability.[1]
Steric Influence of the Cyclohexyl Groups
The two bulky cyclohexyl groups are not merely spectators; they are the primary directors of the reagent's reactivity. Their significant steric profile serves two main purposes:
-
Enhancing Selectivity: They physically obstruct the approach of the boron atom to sterically crowded positions on a substrate, forcing the hydroboration to occur at the least hindered site of a double or triple bond (anti-Markovnikov regioselectivity).[1][7]
-
Modulating Reactivity: The steric hindrance prevents the addition of a third alkyl group, effectively stopping the reaction at the dialkylborane stage during its synthesis from borane and cyclohexene.[2]
Caption: Dimeric structure of this compound showing 3c-2e bridge bonds.
Part 2: Synthesis, Handling, and Characterization
The utility of any reagent is contingent upon its reliable synthesis and proper handling. This compound is typically prepared in situ or isolated as a stable white solid for subsequent use.[8]
Standard Laboratory Synthesis
The most common and established method for preparing this compound is the hydroboration of cyclohexene with a borane complex.[9][10] The reaction is typically performed at a 2:1 molar ratio of cyclohexene to borane.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Cyclohexene (freshly distilled)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Schlenk flask or oven-dried, septum-capped round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Inert Atmosphere: Assemble the glassware and purge the entire system thoroughly with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Setup: Charge the reaction flask with cyclohexene (2.0-2.1 equivalents) and anhydrous solvent (e.g., diethyl ether).[11][12]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Borane Addition: Add the borane complex (1.0 equivalent) dropwise via syringe to the cooled cyclohexene solution over a period of 30 minutes.[11] A foul odor may be present if using BH₃·SMe₂, so this must be performed in a well-ventilated fume hood.[11]
-
Reaction: Allow the mixture to stir at 0 °C for 1 to 3 hours.[11][13] During this time, this compound will precipitate from the solution as a white crystalline solid.[10][12][14]
-
Isolation (Optional): If isolation is required, the supernatant liquid can be removed via cannula, and the remaining solid washed with cold, dry solvent.[11][12] The solid is then dried under reduced pressure to yield pure this compound.[11]
-
In Situ Use: For many applications, the resulting slurry is used directly in the subsequent reaction step.[13]
Caption: Workflow for the laboratory synthesis of this compound.
Spectroscopic Validation and Physical Properties
Self-validation of a protocol requires definitive characterization of the product. For organoboranes, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful diagnostic tool.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃B | [9] |
| Molecular Weight | 178.12 g/mol | [1] |
| Appearance | White crystalline solid | [1][9] |
| Melting Point | 103-105 °C | [1][8] |
| ¹¹B NMR (solid-state) | +22.5 ppm (dimer) | [14][15] |
| Solubility | Soluble in THF, diethyl ether, pentane | [8] |
The ¹¹B NMR spectrum provides a clear signature for the boron environment. The chemical shift for the dimeric form of this compound is characteristically found around +22.5 ppm, distinguishing it from other borane species.[14][15]
Safety and Handling
This compound demands careful handling due to its hazardous properties.
-
Pyrophoric: It is classified as a pyrophoric solid, meaning it can catch fire spontaneously upon exposure to air.[9][16]
-
Water Reactive: It reacts readily and exothermically with water and other protic solvents.[9]
-
Corrosive: It can cause severe skin burns and eye damage.[9][17]
All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment (PPE), including flame-resistant clothing and safety goggles.[17][18]
Part 3: Mechanism and Applications in Selective Synthesis
The synthetic value of this compound is rooted in the predictable and controlled manner in which it reacts with unsaturated bonds.
The Hydroboration Mechanism: A Dissociative Pathway
While the dimer is the stable form, it is not the reactive species in hydroboration. The reaction proceeds through a dissociative mechanism where the dimer is in equilibrium with the monomer.[1][9] The monomeric this compound is the actual hydroborating agent.
(Chx₂BH)₂ ⇌ 2 Chx₂BH (fast equilibrium)
The monomer then adds across an alkene or alkyne via a concerted, four-membered cyclic transition state.[9][19] This synchronous process, where the B-H bond breaks as the C-B and C-H bonds form, dictates the stereochemical outcome of the reaction, resulting in a syn-addition of hydrogen and boron across the multiple bond.[9][20][21] The boron atom, being the electrophilic center, adds to the less substituted carbon atom, leading to the characteristic anti-Markovnikov product upon subsequent oxidation.[7][20]
Core Application: Regio- and Stereoselective Hydroboration
This compound excels in the hydroboration of terminal alkynes to produce cis-alkenylboranes, which are crucial intermediates for synthesizing trisubstituted olefins.[9] Its steric bulk allows it to selectively react with terminal alkynes in the presence of internal alkynes or hindered alkenes.
The resulting organoborane is rarely isolated and is instead transformed in situ. The most common subsequent reaction is oxidation with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) to replace the boron atom with a hydroxyl group, yielding an alcohol or, in the case of an alkyne, an enol that tautomerizes to an aldehyde.[9][19]
Caption: Reaction pathway for the hydroboration-oxidation of a terminal alkyne.
Conclusion
This compound is a powerful reagent whose synthetic utility is a direct consequence of its unique molecular structure and bonding. The formation of a stable dimer via three-center, two-electron hydrogen bridges allows for its convenient preparation and storage, while its dissociation into a sterically demanding monomer enables highly selective hydroboration reactions. For researchers in organic synthesis and drug development, a thorough grasp of the principles governing its behavior—from its dimeric nature to its concerted reaction mechanism—is essential for leveraging its full potential in the construction of complex molecular architectures with precision and control.
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Lewis Acid Character of Dicyclohexylborane
Abstract
This compound, commonly abbreviated as Cy₂BH, is a sterically hindered dialkylborane that holds a significant position in the toolkit of synthetic organic chemists. While renowned for its exceptional regioselectivity in the hydroboration of alkenes and alkynes, the fundamental electronic properties that govern its reactivity are rooted in its character as a Lewis acid. This guide provides an in-depth exploration of the Lewis acidity of this compound, examining the interplay between its electronic structure and the steric demands of its cyclohexyl substituents. We will dissect its synthesis, structural features, reactivity profile, and its role in both classical hydroboration reactions and the emerging field of Frustrated Lewis Pair (FLP) chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile reagent.
Introduction: The Nature of Lewis Acidity in Organoboranes
The concept of Lewis acidity, first proposed by Gilbert N. Lewis, describes a chemical species with a vacant orbital capable of accepting an electron pair from an electron-pair donor, or Lewis base. In the context of organoboranes (compounds containing a boron-carbon bond), the boron atom is typically trivalent and sp²-hybridized, leaving it with a vacant p-orbital.[1][2] This inherent electron deficiency makes most simple organoboranes classic Lewis acids.[1][3]
The reactivity and strength of a borane Lewis acid are modulated by two primary factors:
-
Electronic Effects: Electron-withdrawing substituents attached to the boron atom enhance its electrophilicity and thus its Lewis acidity. Conversely, electron-donating groups decrease Lewis acidity.
-
Steric Effects: Bulky substituents around the boron center can hinder the approach of a Lewis base, either preventing the formation of a classical Lewis acid-base adduct or influencing the kinetic and thermodynamic parameters of the interaction.[4][5]
This compound is a fascinating case study where these two factors are in delicate balance. The alkyl cyclohexyl groups are weakly electron-donating, which slightly tempers the intrinsic Lewis acidity of the boron center compared to boranes with electron-withdrawing substituents.[1] However, the pronounced steric bulk of these groups is the defining feature that dictates its unique reactivity and selectivity.[1]
Synthesis and Structural Characteristics
This compound is typically prepared in situ via the hydroboration of cyclohexene with a suitable borane source, most commonly borane-dimethyl sulfide (BMS, BH₃·SMe₂) or borane-tetrahydrofuran (BH₃·THF).[1][6][7] The reaction is usually performed at 0°C in an inert solvent like THF or diethyl ether, with a stoichiometric ratio of 2:1 cyclohexene to borane.[7][8] The product precipitates from the reaction mixture as a stable white solid.[6][7][9]
Caption: Synthesis of this compound.
Structurally, like most dialkylboranes, this compound exists as a dimer, [(C₆H₁₁)₂BH]₂, with two bridging hydrogen atoms forming three-center, two-electron (3c-2e) bonds between the boron centers.[1][10] This dimerization is a manifestation of the boron's attempt to alleviate its electron deficiency. For most reactions, however, it is mechanistically more convenient to consider the monomeric form, Cy₂BH, which is in equilibrium with the dimer in solution.[11]
Quantifying the Lewis Acidity of this compound
While a qualitative understanding of this compound's Lewis acidity is useful, quantitative methods are essential for comparing its strength to other Lewis acids and for rationally designing catalytic systems. Several experimental and computational techniques are employed for this purpose.
-
Gutmann-Beckett Method: This NMR-based technique utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), which contains a ³¹P nucleus. The change in the ³¹P NMR chemical shift upon adduct formation with a Lewis acid provides a measure of the acid's strength.[12]
-
Computational Methods: Quantum chemical calculations, particularly the determination of Fluoride Ion Affinity (FIA) or Hydride Ion Affinity (HIA), have become powerful tools.[5][13] FIA is defined as the negative enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A more negative FIA value indicates stronger Lewis acidity.[5]
-
Spectroscopic Titrations: Monitoring changes in spectroscopic signals (e.g., UV-Vis, NMR) during the titration of a Lewis acid with a Lewis base allows for the determination of the equilibrium constant (K_eq) for adduct formation, providing a direct thermodynamic measure of the interaction strength.[14][15]
Due to its moderate Lewis acidity and significant steric hindrance, this compound is considered a weaker Lewis acid than triarylboranes like B(C₆F₅)₃ but stronger than highly hindered or electron-rich boranes.[1][12] Its Lewis acidity is sufficient to readily coordinate with unhindered Lewis bases such as THF or amines but is attenuated by the bulky cyclohexyl groups when interacting with larger substrates.[1][6]
Reactivity Profile: The Interplay of Sterics and Electronics
The unique Lewis acid character of this compound directly translates into its characteristic reactivity, most notably in hydroboration reactions.
Hydroboration: A Paradigm of Regio- and Stereoselectivity
Hydroboration is the addition of a boron-hydrogen bond across a carbon-carbon multiple bond.[16] The reaction with this compound proceeds through a concerted, four-membered transition state, leading to a syn-addition of the hydrogen and boron atoms to the same face of the π-system.[16][17][18]
Caption: Concerted four-membered transition state in hydroboration.
The defining characteristic of hydroboration with this compound is its exceptional regioselectivity. The boron atom preferentially adds to the less sterically hindered carbon atom of the double or triple bond, a phenomenon known as anti-Markovnikov addition.[1][17][18] This selectivity is a direct consequence of two factors:
-
Steric Hindrance: The bulky dicyclohexyl groups sterically disfavor approach to the more substituted carbon atom.[1][3]
-
Electronic Effects: In the transition state, a slight positive charge develops on the more substituted carbon, which is more stable. The boron atom, being the electrophilic (Lewis acidic) part of the B-H bond, seeks the position of higher electron density, which is the less substituted carbon.[16]
This high regioselectivity makes this compound superior to less hindered reagents like BH₃·THF for many synthetic applications, particularly in the selective functionalization of terminal alkenes.[1][18] The resulting organoborane intermediate is rarely isolated and is typically oxidized in situ (e.g., with H₂O₂ and NaOH) to yield the corresponding anti-Markovnikov alcohol with retention of stereochemistry.[2][6][17]
| Reagent | Structure | Key Features | Typical Regioselectivity (1-Hexene) |
| This compound | (C₆H₁₁)₂BH | High steric bulk, excellent regioselectivity with terminal alkenes. | >99% terminal addition |
| Disiamylborane | (Sia)₂BH | Sterically hindered, selective for terminal alkenes over internal ones. | >99% terminal addition |
| 9-BBN | C₈H₁₅B | Thermally stable, rigid structure, highly sensitive to steric differences. | >99.9% terminal addition |
| Borane (BH₃·THF) | BH₃ | Least hindered, can react with up to 3 equivalents of alkene, lower selectivity. | ~94% terminal addition |
Table 1. Comparison of common dialkylborane hydroborating agents. The regioselectivity data highlights the advantage of using sterically demanding boranes for precise control.[11][16][18][19]
This compound in Frustrated Lewis Pair (FLP) Chemistry
The concept of Frustrated Lewis Pairs (FLPs) describes the combination of a sterically hindered Lewis acid and a bulky Lewis base that are unable to form a classical dative bond or adduct due to steric repulsion.[4][20][21] This "frustration" leaves both the Lewis acid's vacant orbital and the Lewis base's lone pair available to react cooperatively with small molecule substrates.[20]
This compound, with its significant steric bulk, can act as the Lewis acid component in an FLP. When combined with a bulky Lewis base, such as a sterically demanding phosphine (e.g., tricyclohexylphosphine, PCy₃) or a hindered amine, the formation of a direct B-P or B-N adduct is disfavored. This unquenched reactivity can be harnessed to activate small molecules like dihydrogen (H₂), carbon dioxide (CO₂), and olefins.[20][21][22]
Caption: this compound as the Lewis acid in an FLP.
Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis and application. Standard laboratory practices for handling flammable and air/moisture-sensitive chemicals should be strictly followed.[6] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.
Protocol 1: Synthesis of this compound
Causality: This procedure utilizes the hydroboration of two equivalents of cyclohexene with one equivalent of borane-dimethyl sulfide (BMS). The reaction is conducted at 0°C to control the exothermicity and ensure selective formation of the dialkylborane over the trialkylborane. THF is used as the solvent as it effectively solubilizes the BMS complex and the cyclohexene starting material. The product, this compound, is less soluble and precipitates as a white solid, which simplifies its isolation.
Materials:
-
Borane-dimethyl sulfide complex (BMS, 10 M solution)
-
Cyclohexene (freshly distilled)
-
Tetrahydrofuran (THF, anhydrous)
-
Two-neck round-bottom flask, magnetic stir bar, septum, nitrogen inlet
Procedure:
-
Assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with a nitrogen inlet. Flame-dry the apparatus under a flow of nitrogen and allow it to cool to room temperature.
-
Charge the flask with freshly distilled cyclohexene (e.g., 22 mL, ~215 mmol).
-
Add 50 mL of anhydrous THF to the flask via cannula or syringe.
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Slowly add the borane-dimethyl sulfide complex (e.g., 10 mL of a 10 M solution, 100 mmol) dropwise via syringe over 30 minutes. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, continue stirring the mixture at 0°C for an additional 2-3 hours.
-
A thick white precipitate of this compound will form. The resulting slurry can be used directly for subsequent reactions.[7][23]
Protocol 2: Hydroboration-Oxidation of 1-Octene
Causality: This protocol demonstrates the classic application of the synthesized this compound. The hydroboration step is performed at 0°C to room temperature to ensure complete reaction. The subsequent oxidation uses alkaline hydrogen peroxide. The base (NaOH) deprotonates hydrogen peroxide to form the hydroperoxide anion (HOO⁻), a potent nucleophile that attacks the electron-deficient boron atom. This initiates a rearrangement where the alkyl group migrates from boron to oxygen with retention of configuration, ultimately yielding the alcohol after hydrolysis.
Materials:
-
Slurry of this compound in THF (from Protocol 1)
-
1-Octene (freshly distilled)
-
Sodium hydroxide (NaOH, 3 M aqueous solution)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
Procedure:
-
To the slurry of this compound (100 mmol) prepared in Protocol 1, maintained at 0°C, add 1-octene (e.g., 15.7 mL, 100 mmol) dropwise via syringe.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours to ensure the completion of the hydroboration. The white precipitate will dissolve as the trialkylborane forms.
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Slowly and carefully add the 3 M NaOH solution (e.g., 35 mL) to the flask.
-
Very slowly and cautiously, add the 30% H₂O₂ solution (e.g., 35 mL) dropwise. This oxidation is highly exothermic; maintain the temperature below 40°C.
-
After the addition is complete, allow the mixture to stir at room temperature for at least 1 hour or until the two phases become clear.
-
Perform a standard aqueous workup. Separate the organic layer, extract the aqueous layer with diethyl ether (3x), combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-octanol.
Conclusion and Future Outlook
The Lewis acid character of this compound is a cornerstone of its chemical identity. While its electron-deficient boron center is the source of its reactivity, it is the steric encumbrance from the two cyclohexyl rings that sculpts its remarkable selectivity. This guide has detailed how these properties govern its synthesis and its canonical role in hydroboration, providing a reliable method for the anti-Markovnikov hydration of unsaturated bonds. Furthermore, the very steric bulk that directs its hydroboration chemistry enables its participation in the modern field of Frustrated Lewis Pair chemistry, opening new avenues for metal-free catalysis and small molecule activation.[22][24] Future research will likely continue to exploit the nuanced interplay of sterics and electronics in this compound and its derivatives to develop novel catalytic systems with even greater efficiency and selectivity for complex molecule synthesis.
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A Technical Guide to Dicyclohexylborane: From Discovery to Synthetic Application
This guide provides an in-depth exploration of dicyclohexylborane, a pivotal reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, its intrinsic chemical properties, and its practical application in modern synthetic methodologies, with a focus on the underlying principles that govern its reactivity and selectivity.
Introduction: The Advent of a Selective Reagent
This compound, often abbreviated as Chx₂BH, is a sterically hindered dialkylborane that has carved a significant niche in the fine chemical and pharmaceutical industries.[1] Its primary value lies in its ability to effect hydroboration reactions with a high degree of regioselectivity and stereoselectivity, particularly with alkenes and alkynes.[1] The bulky cyclohexyl groups are the cornerstone of its utility, sterically directing the boron atom to the least hindered position of a carbon-carbon multiple bond, which ultimately allows for the synthesis of anti-Markovnikov alcohols and other valuable organic molecules.[1][2]
A Legacy of Discovery: The Work of Herbert C. Brown
The story of this compound is intrinsically linked to the pioneering work of Herbert C. Brown, a Nobel laureate whose contributions revolutionized organic synthesis.[3][4][5] In the mid-20th century, Brown and his research group at Purdue University embarked on a systematic exploration of boranes, compounds of boron and hydrogen.[6] This research led to the discovery of the hydroboration reaction in the late 1950s, a remarkably facile addition of a boron-hydrogen bond across a carbon-carbon double or triple bond.[3][4] Brown's work transformed diborane, once a chemical curiosity, into an indispensable synthetic tool.[7]
The development of this compound was a direct consequence of the need for reagents with enhanced selectivity. While borane (BH₃) itself is a powerful hydroborating agent, its small size can lead to a lack of selectivity in certain applications.[2] Brown recognized that by replacing one or two of the hydrogens in borane with bulky alkyl groups, the steric demands of the reagent could be precisely tuned. This compound emerged as a highly effective reagent for the selective hydroboration of less hindered alkenes and for controlling the stoichiometry of the reaction.[8] This pioneering work was a key element in Brown being awarded the Nobel Prize in Chemistry in 1979.[9][10]
Synthesis and Properties of this compound
This compound is typically prepared in situ for immediate use, as it is a pyrophoric solid that is sensitive to air and moisture.[11][12] The most common and practical synthesis involves the reaction of a borane complex, such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH₃·THF), with two equivalents of cyclohexene.[13][14] The product precipitates from the reaction mixture as a stable white solid.[13][15]
Experimental Protocol: Synthesis of this compound
Caution: This procedure must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Borane-dimethyl sulfide is a flammable liquid with a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[16]
-
Apparatus Setup: A dry, 250 mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum is flushed with nitrogen.
-
Reagent Addition: The flask is charged with cyclohexene (e.g., 33.4 mL, 0.33 mol) and dry diethyl ether (100 mL).[16] The solution is cooled to 0°C in an ice bath.
-
Hydroboration: Borane-dimethyl sulfide complex (e.g., 16.6 mL of a 10 M solution, 0.16 mol) is added dropwise to the stirred solution over 30 minutes.[16]
-
Reaction and Isolation: The reaction mixture is stirred at 0°C for an additional 3 hours, during which this compound precipitates as a white solid.[16] The supernatant is carefully removed via a syringe or cannula, and the solid is washed with cold, dry diethyl ether.[17]
-
Drying: The resulting solid is dried under reduced pressure to yield this compound, which is then used immediately in subsequent reactions.[16]
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₃B[14] |
| Molecular Weight | 178.12 g/mol [12] |
| Appearance | White solid[13] |
| Melting Point | 103-105 °C[12] |
| Solubility | Soluble in THF, diethyl ether, dichloromethane, and pentane.[12][18] |
| Stability | Air and moisture sensitive; pyrophoric.[11] Must be stored under a dry, inert atmosphere.[12][18] |
Mechanism and Application in Hydroboration-Oxidation
The hydroboration-oxidation reaction is a two-step process that transforms an alkene into an alcohol.[19][20] this compound plays a crucial role in the first step, the hydroboration, by adding a B-H bond across the double bond.
Mechanism of Hydroboration
The hydroboration of an alkene with this compound proceeds through a concerted, four-membered transition state.[8] This mechanism dictates two key outcomes:
-
Regioselectivity (Anti-Markovnikov Addition): The boron atom adds to the less sterically hindered carbon of the double bond, while the hydrogen atom adds to the more substituted carbon.[2][21] This is a direct consequence of the steric bulk of the dicyclohexyl groups, which favor approach to the less crowded end of the alkene.[21]
-
Stereoselectivity (Syn-Addition): The boron and hydrogen atoms are delivered to the same face of the double bond.[19][20]
Oxidation of the Organoborane Intermediate
The resulting organoborane is typically not isolated but is oxidized in the second step of the sequence.[20] Treatment with hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH), replaces the carbon-boron bond with a carbon-oxygen bond.[19][20] This oxidation proceeds with retention of stereochemistry at the carbon atom that was bonded to boron.[19][20]
Conceptual Diagram of Hydroboration-Oxidation
Caption: Conceptual overview of the hydroboration-oxidation reaction.
Experimental Protocol: Hydroboration-Oxidation of 1-Hexene
-
Hydroboration: In a nitrogen-flushed flask, a freshly prepared slurry of this compound (e.g., 10 mmol) in dry tetrahydrofuran (THF) is cooled to 0°C. 1-Hexene (e.g., 10 mmol) is added dropwise, and the mixture is stirred at 0°C for 1 hour, followed by stirring at room temperature for 2 hours.
-
Oxidation: The reaction mixture is cooled back to 0°C. Sodium hydroxide solution (e.g., 3 M aqueous solution) is added carefully, followed by the slow, dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution), ensuring the temperature is maintained below 40°C.[15]
-
Workup: The mixture is stirred at room temperature for at least 3 hours. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 1-hexanol.
Selectivity of this compound
The steric hindrance provided by the two cyclohexyl groups makes this compound a highly selective reagent.[1] It exhibits a strong preference for terminal alkenes over internal alkenes and can differentiate between less and more sterically hindered double bonds within the same molecule. This selectivity is crucial in the synthesis of complex molecules where precise control over the reaction outcome is paramount.
Regioselectivity with Various Unsaturated Substrates
| Substrate Type | Major Product of Hydroboration-Oxidation | Rationale |
| Terminal Alkene | Primary Alcohol | Boron adds to the terminal, least hindered carbon.[21] |
| Internal Alkene | Secondary Alcohol(s) | Lower reactivity compared to terminal alkenes; may yield a mixture of regioisomers. |
| Terminal Alkyne | Aldehyde (after tautomerization of the initial enol) | Boron adds to the terminal carbon, leading to an enol upon oxidation, which tautomerizes to the aldehyde.[19] |
| Internal Alkyne | Ketone | Boron adds to one of the internal carbons, resulting in a ketone after oxidation and tautomerization.[19] |
This compound is also instrumental in the stereoselective synthesis of cis-alkenylboranes from terminal alkynes, which are valuable intermediates in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling.[1][14]
Conclusion
This compound, a legacy of Herbert C. Brown's groundbreaking research, remains a cornerstone of modern organic synthesis. Its predictable and high selectivity, born from its sterically demanding nature, provides chemists with a powerful tool for the controlled functionalization of alkenes and alkynes. A thorough understanding of its preparation, handling, and reaction mechanisms is essential for any researcher or professional engaged in the art and science of molecule building, particularly in the context of pharmaceutical development where structural precision is non-negotiable.
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Boron containing materials through a hydroboration cascade of small cyclic dienes. (n.d.). Retrieved January 12, 2026, from [Link]
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Hydroboration Oxidation of Alkenes - Master Organic Chemistry. (2013, March 28). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
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dicyclohexylboron trifluoromethanesulfonate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
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This compound | C12H22B | CID 9855631 - PubChem. (n.d.). PubChem @ NIH. Retrieved January 12, 2026, from [Link]
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Synthesis of this compound - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
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Preparation of Dicyclohexylchloroborane - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
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The Reaction of Organoboranes with Neutral Hydrogen Peroxide - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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The reaction of α,β-acetylenic ketones with this compound: Stereoselective synthesis of functionalized trisubstituted olefins - Sci-Hub. (n.d.). Sci-Hub. Retrieved January 12, 2026, from [Link]
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This compound - C12H23B, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). ChemSynthesis. Retrieved January 12, 2026, from [Link]
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Hydroboration. 71. Hydroboration of representative heterocyclic olefins with borane-methyl sulfide, 9-borabicyclo[3.3.1]nonane, this compound, and disiamylborane. Synthesis of heterocyclic alcohols | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
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Regio- and chemoselective hydroboration of terminal alkynes with pinacolborane catalyzed by organo rare earth metal complexes - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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The Thermal Stability of Dicyclohexylborane: A Comparative Analysis for Synthetic Applications
An In-depth Technical Guide
Authored by: Gemini, Senior Application Scientist
Abstract
The thermal stability of hydroborating agents is a critical parameter that dictates their storage, handling, and application in chemical synthesis. Reagents with predictable and robust thermal profiles enhance reaction safety, reproducibility, and scalability. This technical guide provides an in-depth analysis of the thermal stability of dicyclohexylborane (Chx₂BH), a sterically hindered dialkylborane, contextualized through a comparative study with other widely used boranes, including borane-tetrahydrofuran (BH₃·THF), borane-dimethyl sulfide (BH₃·SMe₂), 9-borabicyclo[3.3.1]nonane (9-BBN), and catecholborane (HBcat). We will explore the structural and electronic factors governing stability, present methodologies for thermal characterization, and discuss the practical implications for researchers in synthetic chemistry and drug development.
Introduction: The Imperative of Stability in Hydroboration Chemistry
Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon multiple bond, stands as a cornerstone of modern organic synthesis, enabling the stereos- and regioselective formation of alcohols, amines, and other functional groups from unsaturated precursors.[1] The choice of hydroborating agent is pivotal, influencing not only the reaction's outcome but also its operational parameters. While reactivity and selectivity are often the primary considerations, thermal stability is a non-negotiable prerequisite for safe and reliable process development.
An unstable reagent can undergo decomposition, leading to a loss of titer, the formation of undesirable byproducts, and, in severe cases, uncontrolled exothermic events.[2][3] this compound, a solid dialkylborane, has emerged as a valuable reagent that strikes a balance between the high reactivity of simple borane adducts and the exceptional stability of more complex structures.[4] This guide aims to elucidate the chemical principles underpinning its stability and provide a clear, data-driven comparison to its counterparts.
Foundational Principles of Borane Stability
The stability of a borane reagent is not an intrinsic constant but rather a function of its molecular architecture and environment. Several key factors collectively dictate its thermal robustness.
-
Steric Shielding: The electron-deficient boron center in boranes is susceptible to attack and unwanted side reactions. Bulky alkyl or aryl substituents, such as the cyclohexyl groups in this compound, provide a "steric shield" that physically encumbers access to the boron atom, thereby inhibiting decomposition pathways.[5]
-
Dimerization and Aggregation: Monomeric boranes (R₂BH) are often unstable. Many, including this compound and 9-BBN, exist as dimers with bridging hydrides (B-H-B bonds).[5][6] This dimerization satisfies the electron deficiency of the boron center, significantly enhancing thermal stability compared to the monomeric form.
-
Lewis Acid-Base Adduct Formation: Borane (BH₃) itself is an unstable and pyrophoric gas.[7] It is almost always handled as a complex with a Lewis base, such as tetrahydrofuran (THF) or dimethyl sulfide (SMe₂).[1] The stability of the resulting adduct depends on the strength of the Lewis acid-base interaction.[8]
-
Intramolecular Coordination & Ring Strain: Cyclic structures can confer exceptional stability. The rigid bicyclic framework of 9-BBN prevents the conformational changes required for many decomposition pathways, making it one of the most thermally stable dialkylboranes.[6]
Caption: Factors influencing the thermal stability of borane reagents.
A Comparative Overview of Key Hydroborating Agents
The choice of borane is a critical decision in experimental design. This compound's properties are best understood when compared against other common reagents.
This compound (Chx₂BH)
Synthesized from the reaction of cyclohexene with a borane source, this compound precipitates as a stable white solid.[9][10] Its key advantage is its improved thermal stability over acyclic dialkylboranes like disiamylborane, which must be prepared fresh and used at low temperatures.[1][4] This stability allows Chx₂BH to be isolated, stored as a solid under inert gas, and handled at ambient temperatures for brief periods, providing significant operational convenience.[9][11]
Borane-Tetrahydrofuran Complex (BH₃·THF)
This reagent is a solution of borane complexed with THF. It is notoriously unstable thermally.[2] Commercial solutions are typically limited to 1M concentration and contain a sodium borohydride stabilizer to inhibit decomposition.[12][13] Storage at refrigerated temperatures (0–5 °C) is mandatory, as decomposition can become self-sustaining and violent at temperatures above 35–50 °C, primarily through cleavage of the ether ring.[2][3][12]
Borane-Dimethyl Sulfide Complex (BH₃·SMe₂ or BMS)
BMS is a liquid adduct that offers markedly superior thermal stability compared to BH₃·THF.[14] This enhanced stability, derived from the stronger Lewis base character of dimethyl sulfide, allows BMS to be supplied in highly concentrated forms (e.g., 10 M) without requiring stabilizers.[13] While it is moisture-sensitive and has a strong odor, its stability and high concentration make it a preferred borane source for many large-scale applications.[15]
9-Borabicyclo[3.3.1]nonane (9-BBN)
Existing as a crystalline dimer, 9-BBN is unparalleled in its thermal stability among dialkylboranes.[6][16] It has a high melting point (153–155 °C) and can be handled in air for short periods without significant decomposition.[6][17] This exceptional robustness is due to its rigid bicyclic structure. However, this stability comes at the cost of reactivity; hydroborations with 9-BBN often require elevated temperatures (e.g., 60–80 °C) to proceed at a practical rate.[1]
Catecholborane (HBcat)
Catecholborane is a liquid reagent that exists as a monomer, a behavior attributed to the electronic influence of the aryloxy groups which reduce the Lewis acidity of the boron center.[18] It is less reactive than borane complexes and is often used in transition metal-catalyzed hydroborations.[19] While sensitive to moisture, it is stable for long periods when stored under inert gas at refrigerated temperatures (2–8 °C).[20][21]
Data Summary
The following table summarizes the key physical and stability properties of these boranes.
| Reagent | Formula | Typical Form | Melting Point (°C) | Key Stability Characteristics | Storage Conditions |
| This compound | (C₆H₁₁)₂BH | White Solid (Dimer) | 103–105[11] | Good thermal stability; can be isolated and stored.[4][9] | Cool, dry, under inert gas.[22] |
| BH₃·THF | BH₃·C₄H₈O | 1M Solution in THF | N/A | Thermally unstable; decomposes >35 °C.[2][12] | 0–5 °C, with stabilizer.[2] |
| BH₃·SMe₂ (BMS) | BH₃·S(CH₃)₂ | Liquid (Neat or Solution) | N/A | More stable than BH₃·THF; long shelf life.[13][14] | Room temp, under inert gas, moisture-free. |
| 9-BBN | C₈H₁₅B | Crystalline Solid (Dimer) | 153–155[17] | Exceptionally stable; can be handled briefly in air.[6] | Room temp, under inert gas.[23] |
| Catecholborane | C₆H₄O₂BH | Colorless Liquid (Monomer) | 12[21] | Less reactive; stable monomer.[18] | 2–8 °C, under inert gas.[21] |
Experimental Protocols for Assessing Thermal Stability
To quantify and validate claims of thermal stability, standardized analytical techniques are employed. These methods provide critical data for establishing safe operating limits and shelf-life.
Core Methodologies: DSC and TGA
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. For boranes, it is invaluable for identifying the onset temperature and energy release of exothermic decomposition events.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to detect mass loss associated with the dissociation of Lewis base adducts (e.g., release of THF or SMe₂) or the volatilization of decomposition products.
General Protocol for Thermal Analysis of Boranes
Causality: Boranes are highly sensitive to air and moisture.[24][25] All sample preparation must be conducted in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox) to prevent premature degradation, which would invalidate the results. Hermetically sealed sample pans are required to contain any volatile products and prevent interaction with the instrument atmosphere.
Step-by-Step Protocol:
-
Sample Preparation (Glovebox):
-
Tare an aluminum hermetic DSC or TGA pan and lid.
-
Accurately weigh 2–5 mg of the borane sample into the pan.
-
Securely crimp the lid to create a hermetic seal.
-
Transfer the sealed pan from the glovebox to the instrument autosampler.
-
-
Instrument Setup (DSC):
-
Purge the DSC cell with high-purity nitrogen (e.g., 50 mL/min).
-
Equilibrate the cell at a starting temperature well below any expected thermal event (e.g., 25 °C).
-
Apply a linear heating ramp, typically 5–10 °C/min, to a final temperature beyond the point of complete decomposition (e.g., 300 °C).
-
-
Data Analysis (DSC):
-
Analyze the resulting thermogram.
-
Identify the onset temperature of any significant exothermic peak, which corresponds to the beginning of decomposition.
-
Integrate the peak area to quantify the enthalpy of decomposition (ΔH, in J/g).
-
-
Instrument Setup and Analysis (TGA):
-
Follow a similar procedure for the TGA, noting the onset temperature of mass loss and the percentage of mass lost at each step.
-
Caption: Experimental workflow for thermal analysis of boranes.
Mechanistic Decomposition Pathways
The structural differences between boranes lead to distinct decomposition mechanisms, which explains their varying thermal stabilities.
-
BH₃·THF: The primary decomposition route involves a Lewis acid-mediated ring-opening of the tetrahydrofuran ligand, which can ultimately lead to the formation of tributyl borate and hydrogen gas.[2][13] This pathway is accessible at moderate temperatures, accounting for the reagent's poor stability.
-
This compound: As a dialkylborane, its decomposition is more complex. At elevated temperatures, it can undergo redistribution (disproportionation) reactions to form tricyclohexylborane and borane (BH₃), which itself is unstable.[4] The steric bulk of the cyclohexyl groups and the stability of the dimer help to suppress these pathways at ambient temperatures.
-
9-BBN: The rigid bicyclic structure locks the molecule in a conformation that is highly resistant to the intramolecular hydride shifts and rearrangements that typically initiate decomposition in other dialkylboranes. This structural constraint is the primary reason for its exceptional thermal robustness.
Caption: Simplified decomposition pathways for common boranes.
Conclusion and Practical Recommendations
The thermal stability of this compound places it in a highly advantageous position within the toolkit of synthetic chemists. It offers a significant improvement in safety and handling convenience over the thermally labile BH₃·THF complex while providing greater reactivity than the exceptionally stable but often sluggish 9-BBN.
-
This compound is the reagent of choice when the selectivity of a hindered dialkylborane is required, but the reaction conditions do not permit the elevated temperatures needed for 9-BBN. Its nature as an isolable solid enhances dosing accuracy and simplifies handling compared to solutions.
-
For simple reductions or hydroborations where steric control is not paramount, the more stable and concentrated BMS is often a superior and safer choice than BH₃·THF.
-
When maximum thermal stability is required, such as in reactions at high temperatures or for extended periods, 9-BBN remains the gold standard.
Ultimately, a thorough understanding of the principles governing borane stability allows researchers to make informed decisions, leading to the development of safer, more efficient, and more reliable chemical processes. The self-validating protocols for thermal analysis described herein should be considered an essential component of process safety and reagent qualification in any laboratory working with these powerful synthetic tools.
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Ataman Kimya. (n.d.). CATECHOLBORANE. Ataman Kimya. Retrieved from [Link]
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Kar, S., et al. (2022). Thermodynamic Hydricity of Small Borane Clusters and Polyhedral closo-Boranes. Molecules, 27(19), 6596. Retrieved from [Link]
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Chemazon. (2021). Stability of borane adducts | Lewis acid-base reaction. YouTube. Retrieved from [Link]
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Steel, P. G., et al. (2022). The transition metal-catalysed hydroboration reaction. Chemical Society Reviews, 51(21), 8887-8935. Retrieved from [Link]
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NIH. (2023). Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers. ACS Applied Materials & Interfaces. Retrieved from [Link]
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Redalyc. (2019). HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I. Redalyc. Retrieved from [Link]
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The Solubility of Dicyclohexylborane in Organic Solvents: A Comprehensive Technical Guide
Abstract
Dicyclohexylborane, a sterically hindered organoborane, is a pivotal reagent in organic synthesis, prized for its high regioselectivity and stereoselectivity in hydroboration reactions.[1] Its efficacy and handling are intrinsically linked to its solubility characteristics in various organic solvents. This in-depth technical guide provides a thorough examination of the solubility of this compound, offering a foundational understanding for researchers, chemists, and professionals in drug development. This document details the qualitative and semi-quantitative solubility of this compound in common organic solvents, explores the governing physicochemical principles, presents a standardized protocol for solubility determination, and outlines critical safety and handling procedures.
Introduction: The Synthetic Utility of this compound
This compound, with the chemical formula (C₆H₁₁)₂BH, exists as a dimeric structure with bridging hydrogens and is typically a white solid at room temperature.[1] Its primary application lies in the hydroboration of alkenes and alkynes, a fundamental transformation in organic chemistry for the anti-Markovnikov installation of a hydroxyl group or other functionalities.[1][2] The two bulky cyclohexyl groups impart significant steric demand, which is the basis for its remarkable selectivity, favoring reaction at the least hindered position of a carbon-carbon multiple bond.[1]
The choice of solvent is a critical parameter in reactions involving this compound. The solvent not only dictates the solubility of the reagent but also influences reaction kinetics, stability, and product isolation. Understanding the solubility profile of this compound is therefore paramount for optimizing synthetic protocols and ensuring safe laboratory practice.
Physicochemical Principles Governing Solubility
The solubility of this compound is primarily governed by the "like dissolves like" principle, which relates solute and solvent polarities. This compound is a nonpolar molecule due to the two hydrocarbon cyclohexyl rings. This structure dictates its solubility behavior in various organic solvent classes.
Molecular Structure of this compound:
Caption: 2D representation of the this compound monomer.
Solvent Polarity and Intermolecular Forces
-
Nonpolar Solvents (Hydrocarbons): this compound exhibits good solubility in nonpolar solvents like pentane and hexane.[1][2] The primary intermolecular forces at play are van der Waals forces (London dispersion forces), which are comparable between the nonpolar solute and solvent molecules.
-
Ethereal Solvents: Ethers such as diethyl ether and tetrahydrofuran (THF) are common solvents for the preparation and use of this compound.[1][2] While ethers possess a dipole moment due to the C-O-C bond, their overall polarity is relatively low. They can act as Lewis bases, forming adducts with the Lewis acidic boron center, which can enhance solubility.[1] However, the solubility in diethyl ether is noted to be relatively low, which facilitates product precipitation during its synthesis.[3]
-
Chlorinated Solvents: Dichloromethane is another solvent in which this compound is soluble.[1][2] Its ability to dissolve a wide range of organic compounds makes it a suitable medium for reactions involving this reagent.
-
Polar Aprotic and Protic Solvents: this compound is expected to have poor solubility in highly polar solvents such as acetone, acetonitrile, and alcohols (e.g., methanol, ethanol). The strong dipole-dipole interactions or hydrogen bonding networks in these solvents would be disrupted by the nonpolar solute, making dissolution energetically unfavorable.
Qualitative and Semi-Quantitative Solubility Data
Table 1: Qualitative Solubility of this compound in Common Organic Solvents at Room Temperature
| Solvent Class | Solvent Example | Expected Qualitative Solubility | Rationale |
| Ethereal | Tetrahydrofuran (THF) | Soluble | THF is a versatile solvent for hydroboration reactions and can form a complex with the borane.[1][3] |
| Ethereal | Diethyl Ether | Sparingly Soluble to Soluble | Often used in the synthesis of this compound; its lower solubility aids in the precipitation and isolation of the product.[3] |
| Halogenated | Dichloromethane (DCM) | Soluble | A common solvent for a wide range of organic reagents.[1][2] |
| Hydrocarbon | Pentane | Soluble | Nonpolar solvent compatible with the nonpolar nature of this compound.[1][2] |
| Amine | Pyridine, Triazine | Forms Adducts | As a Lewis acid, it forms complexes with Lewis bases like amines.[1] |
It is important to note that the term "soluble" in a synthetic context often refers to a sufficient concentration for a reaction to proceed efficiently, which may not necessarily correspond to high solubility in a physical chemistry sense.
Experimental Protocol for Solubility Determination
For applications requiring precise knowledge of solubility, experimental determination is essential. The following is a generalized protocol for determining the solubility of this compound, which must be performed under an inert atmosphere due to its air-sensitivity.
Materials and Equipment
-
This compound (solid)
-
Anhydrous organic solvents
-
Schlenk flasks or similar inert atmosphere glassware
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringes and cannulas for inert atmosphere transfers
-
Analytical balance
-
Gas-tight filtration apparatus
-
Vacuum pump
Step-by-Step Methodology
-
Preparation: Dry all glassware in an oven and cool under a stream of inert gas (e.g., nitrogen or argon).
-
Sample Preparation: In an inert atmosphere glovebox or using Schlenk line techniques, accurately weigh an excess amount of this compound into a pre-weighed Schlenk flask.
-
Solvent Addition: Add a known volume of the desired anhydrous solvent to the flask via a gas-tight syringe.
-
Equilibration: Seal the flask and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Stir the mixture vigorously for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Separation: Allow the undissolved solid to settle. Carefully transfer a known volume of the supernatant saturated solution to a pre-weighed flask via a cannula fitted with a filter to remove any suspended solids.
-
Quantification: Evaporate the solvent from the second flask under reduced pressure. The mass of the remaining solid corresponds to the amount of this compound dissolved in the transferred volume of solvent.
-
Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L).
Workflow for Solubility Determination:
Sources
The Discerning Reactivity of Dicyclohexylborane: A Technical Guide for Synthetic Chemists
Introduction: The Strategic Advantage of Steric Hindrance
In the landscape of modern organic synthesis, the quest for selective and predictable transformations is paramount. Among the arsenal of reagents available to the synthetic chemist, organoboranes hold a privileged position, offering a versatile platform for carbon-carbon and carbon-heteroatom bond formation. Dicyclohexylborane, often abbreviated as Cy₂BH, stands out as a sterically hindered dialkylborane that provides exceptional control over the regioselectivity and stereoselectivity of hydroboration reactions. Its bulky cyclohexyl groups are not merely passive spectators but active participants in directing the course of a reaction, allowing for the precise functionalization of complex molecules. This technical guide provides an in-depth exploration of the reactivity profile of this compound with a variety of functional groups, offering insights into its applications, mechanistic underpinnings, and practical considerations for its use in research and development.
Preparation and Handling of this compound
This compound is typically prepared by the hydroboration of two equivalents of cyclohexene with one equivalent of a borane source, such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (THF) complex.[1] The reaction is usually carried out in an ethereal solvent like THF, where the this compound precipitates as a white solid. This solid is often used as a slurry in subsequent reactions.
Diagram of this compound Synthesis
Caption: Synthesis of this compound.
It is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon) as it is sensitive to air and moisture. While it exhibits greater thermal stability than some other dialkylboranes like disiamylborane, it is best prepared fresh for optimal reactivity.[2]
I. Hydroboration of Alkenes and Alkynes: A Sterically-Governed Addition
The hydroboration of carbon-carbon multiple bonds is the hallmark reaction of this compound. The steric bulk of the two cyclohexyl groups dictates a strong preference for addition to the less sterically hindered carbon atom of an alkene or alkyne, leading to anti-Markovnikov products with high regioselectivity.[3]
A. Reactivity with Alkenes
This compound exhibits exceptional regioselectivity in the hydroboration of terminal and disubstituted alkenes. The boron atom adds to the terminal carbon, and subsequent oxidation with hydrogen peroxide and a base affords the corresponding primary alcohol in high yield. This syn-addition of the B-H bond across the double bond also allows for predictable stereochemical outcomes in the functionalization of chiral alkenes.[3]
Mechanism of Alkene Hydroboration
Caption: Mechanism of Hydroboration-Oxidation.
Table 1: Regioselectivity in the Hydroboration-Oxidation of Alkenes with this compound
| Alkene Substrate | Product Alcohol | Yield (%) | Reference |
| 1-Octene | 1-Octanol | >99 | [4] |
| Styrene | 2-Phenylethanol | 98 | [3] |
| cis-4-Methyl-2-pentene | 4-Methyl-2-pentanol | High | [1] |
Note: Yields are for the final alcohol product after oxidation.
B. Reactivity with Alkynes
The hydroboration of alkynes with this compound provides a powerful method for the synthesis of vinylboranes, which are versatile intermediates in organic synthesis. The reaction proceeds with syn-addition of the B-H bond across the triple bond. For terminal alkynes, this leads to the formation of (Z)-alkenylboranes.[5] Subsequent oxidation can yield aldehydes from terminal alkynes and ketones from internal alkynes. The steric hindrance of this compound is crucial in preventing a second hydroboration of the resulting vinylborane.[5]
II. Reduction of Carbonyl Compounds: A Chemoselective Transformation
This compound is also a valuable reducing agent, exhibiting a high degree of chemoselectivity for aldehydes over ketones and other reducible functional groups. This selectivity is once again a consequence of its significant steric bulk.
A. Reduction of Aldehydes and Ketones
Aldehydes, being sterically less hindered than ketones, are reduced much more rapidly by this compound. This difference in reaction rates allows for the selective reduction of an aldehyde in the presence of a ketone. The reduction of a carbonyl group by this compound is believed to proceed through a six-membered transition state involving coordination of the boron to the carbonyl oxygen followed by hydride transfer.
Sources
Methodological & Application
Protocol and Application Guide: Dicyclohexylborane for High-Selectivity Hydroboration of Alkenes
An Application Note for Advanced Organic Synthesis
Abstract
The hydroboration-oxidation of alkenes is a cornerstone of modern organic synthesis, enabling the anti-Markovnikov hydration of carbon-carbon double bonds. While borane (BH₃) is a fundamental reagent for this transformation, its application can be limited by modest regioselectivity with certain substrates. The use of sterically hindered dialkylboranes, such as dicyclohexylborane ((C₆H₁₁)₂BH, Chx₂BH), offers a significant enhancement in selectivity, providing a powerful tool for the precise synthesis of alcohols. This guide provides a comprehensive overview of the mechanism, a detailed experimental protocol for the in situ preparation and reaction of this compound, and expert insights into its application for researchers in synthetic chemistry and drug development.
Introduction: The Advantage of Steric Hindrance
The hydroboration reaction, first reported by H.C. Brown, for which he received the Nobel Prize in Chemistry in 1979, is a two-step process that converts an alkene into an alcohol.[1][2] The overall transformation achieves the addition of water across a double bond with anti-Markovnikov regioselectivity and syn-stereochemistry.[1][3]
While borane-THF (BH₃•THF) is effective for many simple alkenes, its small size can lead to mixtures of regioisomers, particularly with less-differentiated alkenes. For instance, the hydroboration of 1-hexene with BH₃ yields approximately 94% of the terminal alcohol (1-hexanol) and 6% of the internal alcohol (2-hexanol).[4] Isolating the desired primary alcohol from this mixture can be challenging.[4]
To overcome this, sterically demanding boranes are employed. This compound (Chx₂BH) is a premier example of such a reagent. Its significant steric bulk, conferred by the two cyclohexyl groups, dramatically enhances the regioselectivity of the hydroboration step.[5][6] The boron atom adds almost exclusively to the least sterically hindered carbon of the double bond, leading to exceptionally high yields of the anti-Markovnikov alcohol product upon oxidation.[6] this compound is particularly effective for the hydroboration of terminal alkenes and offers improved selectivity over BH₃ for certain internal alkenes.[6][7]
Reaction Mechanism: A Tale of Sterics, Electronics, and Geometry
The hydroboration-oxidation sequence proceeds through two distinct stages: the hydroboration of the alkene, followed by the oxidation of the resulting organoborane.
Step 1: The Hydroboration
The addition of the B-H bond across the alkene is a concerted, single-step process that proceeds through a four-membered transition state.[7][8] This mechanism dictates both the regioselectivity and stereoselectivity of the reaction.
-
Regioselectivity (Anti-Markovnikov Addition): The placement of the boron atom is governed by two key factors:
-
Steric Effects: The bulky this compound moiety preferentially approaches the less substituted, more accessible carbon of the double bond.[9]
-
Electronic Effects: The B-H bond is polarized with the boron being slightly electropositive (δ+) and the hydrogen being slightly electronegative (δ-). The transition state involves the electrophilic boron adding to the carbon that can better stabilize a partial positive charge, which is typically the less substituted carbon.[9] For terminal alkenes, this results in the boron adding to the terminal carbon with >99% selectivity.[6]
-
-
Stereoselectivity (Syn-Addition): Because the C-H and C-B bonds form simultaneously from the same face of the planar alkene, the reaction exhibits syn-stereoselectivity.[1][8][10] The hydrogen and boron atoms are delivered to the same side of the double bond.
Caption: Workflow for hydroboration-oxidation using this compound.
Materials and Reagents
-
Alkene substrate (e.g., 1-Octene, 10 mmol, 1.0 eq)
-
Cyclohexene (20 mmol, 2.0 eq), freshly distilled
-
Borane-dimethyl sulfide complex (BH₃•SMe₂, 10 M solution, 1.0 mL, 10 mmol, 1.0 eq) or Borane-THF complex (BH₃•THF, 1.0 M solution, 10 mL, 10 mmol, 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether (Et₂O)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure
Part A: In Situ Preparation of this compound [11]
-
To a dry, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (20 mL) and freshly distilled cyclohexene (2.02 mL, 20 mmol).
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Slowly add the borane solution (BH₃•SMe₂ or BH₃•THF, 10 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below 5°C.
-
After the addition is complete, stir the resulting white slurry at 0°C for 3 hours. The formation of a thick white precipitate indicates the generation of the this compound dimer.
Part B: Hydroboration of the Alkene
-
While maintaining the temperature at 0°C, add the alkene substrate (e.g., 1-octene, 1.68 mL, 10 mmol) dropwise to the this compound suspension.
-
After the addition, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the mixture for an additional 2-3 hours at room temperature. The precipitate will gradually dissolve as the trialkylborane is formed.
Part C: Oxidative Workup [4][12] 8. Cool the reaction mixture back down to 0°C with an ice bath. 9. Slowly and carefully add the 3 M NaOH solution (5 mL). 10. Very slowly, add the 30% H₂O₂ solution (5 mL) dropwise via an addition funnel. This step is highly exothermic. Monitor the internal temperature closely and control the addition rate to keep the temperature below 40°C. 11. Once the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for at least 1 hour to ensure complete oxidation.
Part D: Isolation and Purification
-
Transfer the biphasic mixture to a separatory funnel. Add diethyl ether (30 mL) and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure alcohol.
Substrate Scope and Selectivity
This compound provides excellent regioselectivity across a range of alkene substrates. The following table summarizes the expected outcomes.
| Alkene Substrate | Structure | Expected Major Product | Regioselectivity | Notes |
| Terminal Alkene (e.g., 1-Hexene) | CH₃(CH₂)₃CH=CH₂ | 1-Hexanol | >99:1 | Excellent substrate. Boron adds to the terminal carbon, yielding the primary alcohol. [6][7] |
| Styrene | Ph-CH=CH₂ | 2-Phenylethanol | >98:2 | High selectivity for the terminal position due to both steric and electronic factors. |
| Internal cis-Alkene (e.g., cis-3-Hexene) | CH₃CH₂CH=CHCH₂CH₃ | 3-Hexanol | ~50:50 | Low regioselectivity for symmetrical internal alkenes. Both carbons are sterically similar. [9] |
| Trisubstituted Alkene (e.g., 1-Methylcyclohexene) | Cyclohexene ring with a methyl on C1 | trans-2-Methylcyclohexanol | >98:2 | High regioselectivity. Boron adds to the less substituted carbon. The syn-addition followed by oxidation with retention leads to the trans product. [1][13] |
Troubleshooting and Field Insights
-
Incomplete Reaction: If analysis shows significant starting material, the borane reagent may have degraded. Borane solutions, especially BH₃•THF, have a limited shelf life. [7][12]Use fresh or recently titrated reagent. Ensure the reaction is truly anhydrous, as water will quench the borane.
-
Low Yield after Oxidation: The oxidation step is highly exothermic. If the temperature rises too high, peroxide can decompose, leading to incomplete oxidation. Ensure slow, controlled addition and efficient cooling.
-
Formation of Dicyclohexanol: The final product will contain dicyclohexanol as a byproduct from the oxidation of the reagent itself. This is easily separated by standard column chromatography.
-
Solid Slurry is Difficult to Stir: The this compound dimer precipitates as a thick solid. [11]Ensure you are using a flask with adequate headspace and a powerful magnetic stirrer to maintain effective agitation.
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Hydration of Alkenes: Addition of H2O by Hydroboration. Organic Chemistry, 8th Ed. [Link]
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Preparation of Alkyl Boronic Esters. Organic Syntheses. [Link]
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Application Notes and Protocols: Dicyclohexylborane for the Synthesis of Alcohols from Alkenes
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Dicyclohexylborane in Hydroboration-Oxidation
The synthesis of alcohols from alkenes is a cornerstone transformation in organic chemistry, pivotal for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1] Among the various methods available, the hydroboration-oxidation reaction stands out for its exceptional control over regioselectivity and stereoselectivity.[2][3][4] While borane (BH₃) itself is effective, sterically hindered dialkylboranes, such as this compound ((C₆H₁₁)₂BH or Chx₂BH), offer enhanced selectivity, making them indispensable tools for targeted synthesis.[5][6]
This compound, a stable white solid, is prized for its ability to selectively react with less sterically hindered alkenes, a direct result of the bulky cyclohexyl groups attached to the boron atom.[5] This steric hindrance directs the boron atom to the least substituted carbon of a double bond, leading to the formation of anti-Markovnikov alcohols upon subsequent oxidation.[3][7][8] This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and practical considerations for employing this compound in the synthesis of alcohols from alkenes.
Mechanistic Insights: The Basis of Selectivity
The hydroboration-oxidation of an alkene to an alcohol is a two-stage process.[8] this compound plays a critical role in the first stage, the hydroboration, which dictates the ultimate regiochemical and stereochemical outcome.
Part 1: Hydroboration - A Concerted, Regio- and Stereoselective Addition
The addition of the B-H bond of this compound across the alkene's double bond is a concerted, four-membered transition state reaction.[2][3] This means that the B-C and H-C bonds form simultaneously on the same face of the double bond, a process known as syn-addition.[3][4][9]
Regioselectivity (Anti-Markovnikov Addition): The defining feature of using this compound is its high regioselectivity.[5] Both steric and electronic factors favor the addition of the bulky boron atom to the less sterically hindered carbon atom of the double bond.[9] The hydrogen atom is consequently delivered to the more substituted carbon. This orientation is contrary to what is observed in acid-catalyzed hydration, which follows Markovnikov's rule.[2][7][10][11]
Stereoselectivity (Syn-Addition): The concerted mechanism ensures that the boron and hydrogen atoms add to the same side of the alkene plane.[3][4] This syn-stereoselectivity is crucial when dealing with cyclic or stereochemically defined acyclic alkenes, as it allows for predictable control over the resulting stereocenters.
Caption: Workflow for the in situ preparation of this compound.
Protocol 2: Hydroboration-Oxidation of a Terminal Alkene (e.g., 1-Octene)
This protocol details the synthesis of 1-octanol from 1-octene, a classic example of an anti-Markovnikov alcohol synthesis.
Materials:
-
This compound slurry (prepared as in Protocol 1)
-
1-Octene
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Part A: Hydroboration
-
To the slurry of this compound prepared in situ at 0 °C, add one equivalent of 1-octene dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure complete reaction.
Part B: Oxidation and Workup
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. [7]Caution: The addition of hydrogen peroxide is exothermic; maintain the temperature below 40-50°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour, or until the oxidation is complete (often indicated by the disappearance of the white solid and formation of two clear layers).
-
Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product.
-
Wash the organic layer sequentially with water and then brine. [7]6. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography to yield pure 1-octanol.
Data Presentation: Substrate Scope and Selectivity
The primary advantage of this compound over less hindered boranes is its enhanced regioselectivity, especially with more complex alkenes.
| Alkene Substrate | Major Alcohol Product | Regioselectivity (% Anti-Markovnikov) | Notes |
| 1-Hexene | 1-Hexanol | >99% | Excellent selectivity for terminal alkenes. |
| Styrene | 2-Phenylethanol | >98% | High selectivity despite the benzylic position. |
| cis-2-Pentene | 2-Pentanol / 3-Pentanol | ~50:50 | Low regioselectivity for internal, symmetrically substituted alkenes. [12] |
| 2-Methyl-1-butene | 2-Methyl-1-butanol | >99% | Steric hindrance directs addition to the terminal carbon. |
| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | >98% | Demonstrates both high regioselectivity and syn-addition stereochemistry. |
Safety and Handling
This compound and its precursors require careful handling in a well-ventilated fume hood. [13][14]
-
Flammability and Reactivity: this compound is flammable and can catch fire spontaneously if exposed to air. [13][15][16]It reacts vigorously with water. [1]All operations should be conducted under an inert atmosphere (nitrogen or argon).
-
Corrosivity: It can cause severe skin burns and eye damage. [13][15][16]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [13][15][17]* Extinguishing Media: In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water. [13]* Disposal: Unused reagent should be quenched carefully by slow addition to a protic solvent like isopropanol before disposal according to institutional guidelines.
Applications in Complex Synthesis
The high fidelity of the hydroboration-oxidation reaction using this compound makes it a valuable tool in multi-step syntheses where precise control of hydroxyl group placement is essential.
-
Pharmaceutical Synthesis: Used in the construction of chiral alcohol intermediates for active pharmaceutical ingredients. [1]* Natural Product Synthesis: Enables the stereocontrolled introduction of hydroxyl groups in complex natural product targets.
-
Fine Chemicals: Employed in the synthesis of fragrances and other specialty chemicals where isomer purity is critical. [1]
Conclusion
This compound is a powerful and highly selective reagent for the synthesis of anti-Markovnikov alcohols from alkenes. Its steric bulk provides exceptional control over regioselectivity, while the concerted nature of the hydroboration step ensures predictable syn-stereochemistry. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can effectively leverage this compound to achieve their synthetic goals with precision and reliability.
References
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University of Glasgow. (n.d.). Boron containing materials through a hydroboration cascade of small cyclic dienes. Retrieved from [Link]
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Filo. (2025). This compound is made by a hydroboration reaction. What are the starting materials for its preparation?. Retrieved from [Link]
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University of California, Irvine. (n.d.). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]
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Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. Retrieved from [Link]
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BYJU'S. (n.d.). Mechanism for Hydroboration Oxidation of Alkenes. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. Retrieved from [Link]
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Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Retrieved from [Link]
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ResearchGate. (n.d.). Hydroboration of cis‐5‐dodecen‐7‐yne (4 a) with this compound (Cy2BH).16. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydroboration. 71. Hydroboration of representative heterocyclic olefins with borane-methyl sulfide, 9-borabicyclo[3.3.1]nonane, this compound, and disiamylborane. Synthesis of heterocyclic alcohols. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). This compound-Catalyzed Hydroboration of 1-Halo-1-alkynes with 9-Borabicyclo[3.3.1]nonane. Retrieved from [Link]
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Wikipedia. (n.d.). Hydroboration. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Organic Syntheses. (n.d.). dicyclohexylboron trifluoromethanesulfonate - Organic Syntheses Procedure. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Brown Hydroboration. Retrieved from [Link]
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Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Alkenes to Alcohols. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 1.3 Synthesis of Alcohol from Alkenes – Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]
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Khan Academy. (n.d.). Hydroboration-oxidation of alkynes (video). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Formation of alcohols from alkenes. Retrieved from [Link]
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Application Notes & Protocols: Dicyclohexylborane in Suzuki-Miyaura Cross-Coupling Reactions
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. A particularly powerful variant of this reaction involves a two-step, one-pot sequence where a hydroborating agent is used to convert an alkene or alkyne into an organoborane intermediate, which is then immediately subjected to palladium-catalyzed cross-coupling. This guide provides an in-depth exploration of dicyclohexylborane (Chx₂BH), a sterically hindered and highly selective dialkylborane, as a premier reagent for this hydroboration-coupling strategy. We will dissect the causality behind experimental choices, provide validated protocols for researchers, and offer insights grounded in established chemical principles.
Foundational Principles: The Synergy of Hydroboration and Cross-Coupling
The utility of this compound in this context arises from its ability to seamlessly link two powerful transformations: hydroboration and the Suzuki-Miyaura coupling.
-
Hydroboration: This reaction involves the addition of a boron-hydride bond across a C-C double or triple bond. This compound, due to its significant steric bulk, exhibits exceptional regioselectivity. When reacting with terminal alkynes, it delivers the boron atom to the terminal carbon, yielding an (E)-alkenylborane with high stereospecificity.[1][2] With alkenes, it follows an anti-Markovnikov addition pattern, placing the boron on the less substituted carbon.[2]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate.[3][4] A critical step in the catalytic cycle is transmetalation, where the organic group is transferred from boron to the palladium center.[4][5] This step requires the activation of the organoborane by a base to form a more nucleophilic tetracoordinate "ate" complex, which facilitates the transfer.[6][7]
The combination of these reactions into a single pot allows for the efficient synthesis of complex molecules, such as conjugated dienes, styrenes, and functionalized arenes, from simple unsaturated precursors.[1]
Logical Workflow: From Alkyne to Coupled Product
The overall process can be visualized as a linear, three-stage workflow within a single reaction vessel.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the electrophile (R¹-X), forming a Pd(II) complex. [4][5]2. Transmetalation: The organic group (R²) is transferred from the boron "ate" complex to the Pd(II) center, displacing the halide. This is often the rate-determining step, and its efficiency is highly dependent on the base. [4]3. Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. [4][5]
Integrated Protocol and Substrate Scope
This section provides a representative protocol for the complete one-pot sequence and a table summarizing its versatility.
Protocol 2: One-Pot Synthesis of (E)-1-Phenyl-1-octene via Hydroboration-Coupling
Objective: To couple 1-octyne with iodobenzene.
Materials:
-
Slurry of this compound (11 mmol, prepared as in Protocol 1)
-
1-Octyne (10 mmol, 1.10 g, ~1.46 mL)
-
Iodobenzene (10 mmol, 2.04 g, ~1.12 mL)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.3 mmol, 347 mg)
-
Aqueous Sodium Hydroxide (NaOH), 3 M solution
-
THF, Hexane, Ethyl Acetate, Brine, Magnesium Sulfate (MgSO₄)
Procedure:
-
To the freshly prepared slurry of this compound (11 mmol in ~20 mL THF) at 0°C, add 1-octyne (10 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. Causality: This duration ensures the complete formation of the intermediate (E)-octenyl(dicyclohexyl)borane.
-
To this solution, add the following reagents sequentially at room temperature:
-
Iodobenzene (10 mmol)
-
Pd(PPh₃)₄ (0.3 mmol)
-
Aqueous 3 M NaOH (7 mL, 21 mmol). Causality: The base is essential for forming the boronate "ate" complex, which is the active species in the transmetalation step. [1][6]4. Attach a reflux condenser and heat the mixture to reflux (~65-70°C) for 16 hours under an inert atmosphere.
-
-
After cooling to room temperature, add hexane (30 mL) to dilute the mixture.
-
Carefully add 30% hydrogen peroxide (3 mL) to oxidize any residual organoboranes. Note: This step can be exothermic.
-
Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexane) to yield the final product.
Table 1: Representative Substrate Scope
The hydroboration-coupling sequence is compatible with a wide range of functional groups.
| Alkyne/Alkyne Substrate | Halide Partner | Product | Typical Yield (%) |
| 1-Hexyne | 1-Iodonaphthalene | (E)-1-(Naphthalen-1-yl)hex-1-ene | ~85% |
| Phenylacetylene | (E)-1-Iodo-1-hexene | (1E,3E)-1-Phenyl-1,3-octadiene | ~78% |
| 1-Octyne | Iodobenzene | (E)-1-Phenyl-1-octene | ~90% |
| 5-Chloro-1-pentyne | Bromobenzene | (E)-5-Chloro-1-phenyl-1-pentene | ~82% |
| Cyclohexylethyne | 2-Bromopyridine | (E)-2-(2-Cyclohexylvinyl)pyridine | ~75% |
(Yields are representative and can vary based on specific conditions and substrates, adapted from principles in cited literature)[1].
Field-Proven Insights & Troubleshooting
-
Choice of Borane: While 9-BBN is also widely used for hydroboration-coupling, this compound is often preferred for hydroborating terminal alkynes due to its high reactivity and selectivity, often proceeding smoothly at room temperature. [1][2]9-BBN can sometimes require elevated temperatures for the hydroboration step. [2]* Base Sensitivity: The use of a strong aqueous base like NaOH or KOH is standard. For substrates sensitive to strong bases, milder conditions using K₃PO₄ or Cs₂CO₃ may be employed, though reaction times might need to be extended. [1]* Catalyst and Ligand: Pd(PPh₃)₄ is a reliable catalyst for many applications. Alternatively, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., PPh₃, PCy₃) can be used. For challenging couplings, especially with alkylboranes, specialized ligands may be necessary. [8][9]* Side Reactions: The primary side reaction is protodeboronation, where the organoborane intermediate reacts with protons (from water or other sources) to form an alkene instead of the coupled product. Ensuring anhydrous conditions during the hydroboration step and using a sufficient excess of base can minimize this. [8]Another potential issue is the homocoupling of the organohalide.
Conclusion
The sequential, one-pot hydroboration/Suzuki-Miyaura cross-coupling reaction using this compound is a robust and highly efficient method for constructing C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. Its major advantages lie in the exceptional regio- and stereocontrol imparted by the sterically demanding this compound reagent, its broad functional group tolerance, and its operational simplicity. By understanding the underlying principles of each reaction step, researchers in drug discovery and materials science can leverage this powerful synthetic tool to access a diverse array of complex molecular architectures from simple, readily available starting materials.
References
- Boron containing materials through a hydroboration cascade of small cyclic dienes. (n.d.). Royal Society of Chemistry.
- This compound is made by a hydroboration reaction. What are the starting materials for its preparation?. (2025). Filo.
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved January 12, 2026, from [Link]
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Synthesis of this compound. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
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Vinylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Hydroboration. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
- Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Letters, 26, 7723–7727.
- Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. (2023). SpringerLink.
-
Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition, 55(37), 11114–11118. Retrieved January 12, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Coombs, J. R., et al. (2015). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 5(9), 5143–5148. Retrieved January 12, 2026, from [Link]
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The Suzuki coupling-hydroboration-oxidation protocol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Suzuki cross-coupling. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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Suzuki reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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ChemOrgChem. (2023, December 1). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem [Video]. YouTube. Retrieved January 12, 2026, from [Link]
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Vinylborane synthesis by hydroboration. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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ChemOrgChem. (2024, February 11). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube. Retrieved January 12, 2026, from [Link]
-
Maluenda, I., & Navarro, O. (2015). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 44(15), 5294-5301. Retrieved January 12, 2026, from [Link]
-
ChemOrgChem. (2024, January 7). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem [Video]. YouTube. Retrieved January 12, 2026, from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 47(26), 4851–4854. Retrieved January 12, 2026, from [Link]
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Application Notes & Protocols: Dicyclohexylborane as a Chemoselective Reducing Agent for Carbonyl Compounds
Abstract: This document provides a comprehensive technical guide on the application of dicyclohexylborane (Chx₂BH) as a sterically hindered and highly chemoselective reducing agent for carbonyl compounds. We will explore the underlying principles of its reactivity, provide detailed protocols for its preparation and use, and discuss its specific applications in the selective reduction of aldehydes, ketones, and α,β-unsaturated carbonyl systems. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique selectivity of this reagent in complex molecule synthesis.
Introduction: The Role of Steric Hindrance in Selective Reductions
This compound, often abbreviated as Chx₂BH, is a dialkylborane reagent that has carved a niche in organic synthesis due to its significant steric bulk.[1] Unlike less hindered boranes or powerful, non-selective metal hydrides like lithium aluminum hydride (LiAlH₄), the two bulky cyclohexyl groups attached to the boron atom modulate its reactivity, imparting a high degree of selectivity.[1][2][3][4] This steric hindrance is the cornerstone of its utility, allowing for predictable and selective transformations in molecules containing multiple functional groups.[2][3][4]
The primary value of this compound lies in its ability to discriminate between different reducible functional groups. Its most notable characteristic is its preference for hydroborating less sterically hindered alkenes and alkynes over reducing more sterically demanding carbonyl groups.[1][5] However, under appropriate conditions, it serves as a valuable reagent for the reduction of aldehydes and ketones, often with excellent stereochemical control.[6] This guide will focus on its application as a carbonyl reducing agent, a role where its steric properties can be exploited to achieve specific synthetic outcomes.
Reagent Preparation: In Situ Generation of this compound
This compound is a white solid that is typically prepared in situ just before use due to its reactivity with air and moisture.[7][8] The most common and reliable method involves the hydroboration of cyclohexene with a borane source, such as borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-tetrahydrofuran complex (BH₃·THF).[7][8][9] The reaction is straightforward and results in the precipitation of this compound from the reaction mixture, which can then be used directly as a slurry or isolated under an inert atmosphere.[9][10]
Workflow for this compound Preparation
Caption: Workflow for the in situ preparation of this compound.
Protocol 2.1: Preparation of this compound (0.5 M Slurry in THF)
Materials:
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 10 M)
-
Cyclohexene (freshly distilled)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa, syringes, and needles
Procedure:
-
Equip a 250 mL flame-dried, two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the procedure.
-
Charge the flask with freshly distilled THF (18 mL).[8]
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add 5 mL of 10 M borane-dimethyl sulfide complex (50 mmol BH₃) to the stirred THF.[8]
-
Add 11.8 mL of cyclohexene (115 mmol) dropwise to the cold solution over 10 minutes, ensuring the internal temperature does not rise significantly.[8]
-
After the addition is complete, stir the mixture at 0 °C for 1 to 2 hours.[8][11] During this time, this compound will precipitate as a thick white solid.[8][9][10]
-
The resulting white slurry is approximately 0.5 M this compound and is ready for immediate use. Do not attempt to store the slurry for extended periods.[7]
Reduction of Aldehydes and Ketones
This compound reduces aldehydes and ketones to their corresponding primary and secondary alcohols.[12] The reaction proceeds via the transfer of a hydride ion from the boron atom to the electrophilic carbonyl carbon. This process involves the coordination of the carbonyl oxygen to the Lewis acidic boron center, followed by an intramolecular hydride transfer through a four-membered ring transition state.[13][14]
Mechanism of Carbonyl Reduction
Caption: General mechanism for the reduction of a carbonyl compound.
Chemoselectivity
The significant steric hindrance of Chx₂BH makes it highly selective. It will readily reduce aldehydes in the presence of ketones, a valuable transformation in complex molecule synthesis.[15][16] This selectivity stems from the greater steric accessibility of the aldehyde carbonyl compared to the ketone.[2][4][17]
| Functional Group | Reactivity with Chx₂BH | Comments |
| Aldehyde | High | Rapid reduction at 0 °C to room temperature. |
| Ketone | Moderate | Reduction is slower than aldehydes; requires higher temperatures or longer reaction times.[16] |
| Alkene (Terminal) | High | Competes with aldehyde reduction; often hydroboration is faster. |
| Ester | Very Low | Generally unreactive towards Chx₂BH.[18] |
| Carboxylic Acid | Very Low | Unreactive; deprotonation may occur. Requires stronger reagents like BH₃·THF.[19][20] |
| Amide | Very Low | Generally unreactive.[18] |
Protocol 3.1: Selective Reduction of an Aldehyde in the Presence of a Ketone
Materials:
-
Substrate mixture (e.g., equimolar amounts of benzaldehyde and acetophenone)
-
This compound slurry (0.5 M in THF, from Protocol 2.1)
-
Methanol
-
Sodium hydroxide solution (3 M)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To the freshly prepared this compound slurry (22 mL, 11 mmol, 1.1 equiv.) at 0 °C under nitrogen, add a solution of the carbonyl substrate mixture (10 mmol total) in 10 mL of anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The aldehyde should be consumed within 1-2 hours, while the ketone remains largely unreacted.
-
Once the aldehyde is consumed, carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C to destroy excess borane.
-
Add 3 M aqueous sodium hydroxide (5 mL) followed by the very slow, dropwise addition of 30% hydrogen peroxide (5 mL), ensuring the internal temperature is maintained below 25 °C with an ice bath. Caution: This oxidation is highly exothermic.
-
Stir the mixture at room temperature for 1 hour.
-
Transfer the mixture to a separatory funnel and add diethyl ether (50 mL). Wash the organic layer sequentially with saturated sodium thiosulfate solution (20 mL) to destroy excess peroxide, water (20 mL), and brine (20 mL).[21][22]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[21]
-
Purify the resulting alcohol product via flash column chromatography.
Reduction of α,β-Unsaturated Carbonyl Compounds
The reaction of this compound with α,β-unsaturated aldehydes and ketones is highly dependent on the substitution pattern and reaction conditions. While many reducing agents can perform a 1,2-reduction (reducing only the carbonyl) or a 1,4-reduction (reducing the C=C double bond), this compound can exhibit unique reactivity.
For α,β-acetylenic ketones, this compound has been shown to react via a 1,4-addition mechanism, generating allenoxyborinate intermediates.[5][9][23] For α,β-unsaturated aldehydes and ketones (enones), the outcome can be either 1,2- or 1,4-reduction. However, other reagents like 9-BBN are often more reliably selective for 1,2-reduction to form allylic alcohols.[23] In many cases, this compound may preferentially hydroborate the alkene moiety (1,4-reduction) over reducing the carbonyl.[24][25][26]
Reaction Work-up and Removal of Boron Byproducts
A critical step in reactions involving organoboranes is the removal of boron-containing byproducts during the work-up. These byproducts can complicate purification and subsequent steps. A highly effective and field-proven method is the repeated co-evaporation of the crude product with methanol.[27][28] This procedure converts non-volatile boric acid and its esters into volatile trimethyl borate (B(OCH₃)₃, b.p. 68-69 °C), which can be easily removed under reduced pressure.
Protocol 5.1: Boron Byproduct Removal
-
After the initial aqueous work-up, concentrate the crude organic extract on a rotary evaporator.
-
Add methanol (20-50 mL) to the crude residue and re-concentrate under reduced pressure.
-
Repeat the methanol addition and evaporation step two to three more times.[27][28]
-
This procedure will effectively remove the majority of boron residues, simplifying subsequent chromatographic purification.
Safety and Handling
-
This compound and its precursors (BH₃·SMe₂, BH₃·THF) are flammable and react violently with water.[9] All manipulations must be carried out under a dry, inert atmosphere (Nitrogen or Argon).[7]
-
Use anhydrous solvents and flame- or oven-dried glassware to prevent decomposition of the reagent.
-
The oxidative work-up with hydrogen peroxide and sodium hydroxide is highly exothermic and can generate pressure. Add reagents slowly and ensure adequate cooling.
-
Always perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
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Synthesis of this compound - PrepChem.com. PrepChem. [Link]
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Preparation of Dicyclohexylchloroborane - PrepChem.com. PrepChem. [Link]
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Selective reductions. 22. Facile reduction of .alpha.,.beta.-unsaturated aldehydes and ketones with 9-borabicyclo[3.3.1]nonane. The Journal of Organic Chemistry. [Link]
-
Borohydride Compounds Catalyze the Selective 4e- Reduction of CO2 with 9-BBN | Request PDF. ResearchGate. [Link]
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Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. National Institutes of Health (NIH). [Link]
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Workup Tricks: Reagents. University of Rochester. [Link]
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Reductions of Carboxylic Acid Derivatives. Michigan State University. [Link]
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Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. National Institutes of Health (NIH). [Link]
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dicyclohexylboron trifluoromethanesulfonate - Organic Syntheses Procedure. Organic Syntheses. [Link]
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reduction of aldehydes and ketones - Chemguide. Chemguide. [Link]
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Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps. Chemistry Steps. [Link]
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Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent. Royal Society of Chemistry. [Link]
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Acid to Alcohol - Common Conditions. Organic Chemistry Data. [Link]
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Carbonyl reduction - Wikipedia. Wikipedia. [Link]
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Organic Reaction Workup Formulas for Specific Reagents. University of California, Irvine. [Link]
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Steric Effects | PDF - Scribd. Scribd. [Link]
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Selective reductions. XX. Stereochemistry of the reduction of cyclic, bicyclic, and polycyclic ketones by dialkylboranes. The Journal of Organic Chemistry. [Link]
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Reduction of Aldehydes and Ketones - Chemistry Steps. Chemistry Steps. [Link]
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Borane-Catalyzed, Chemoselective Reduction and Hydrofunctionalization of Enones Enabled by B-O Transborylation. PubMed. [Link]
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4.7: Reaction Work-Ups - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Universidad de La Rioja. [Link]
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Steric Hindrance Effect | Definition, Factors & Examples. Study.com. [Link]
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Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent. PubMed. [Link]
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13.7: Reduction of the Carbonyl Group - Synthesis of 1º and 2º Alcohols. Chemistry LibreTexts. [Link]
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Conjugate reduction of .alpha.,.beta.-unsaturated carbonyl compounds by catecholborane. The Journal of Organic Chemistry. [Link]
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1,4-Reduction of α,β-unsaturated compounds - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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04.07 Stability Factors: Steric Effects - YouTube. YouTube. [Link]
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Application Notes & Protocols: Dicyclohexylborane-Mediated Synthesis of Functionalized Alkenes
Abstract
Dicyclohexylborane, often abbreviated as Chx₂BH, stands as a cornerstone reagent in modern organic synthesis, prized for its exceptional steric bulk and the resulting chemo-, regio-, and stereoselectivity it imparts.[1] This guide provides an in-depth exploration of this compound as a pivotal mediator in the synthesis of functionalized alkenes, a critical structural motif in pharmaceuticals, agrochemicals, and advanced materials.[2] We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven protocols and mechanistic insights tailored for researchers, scientists, and drug development professionals. The focus is on the hydroboration of alkynes to form versatile vinylborane intermediates, which serve as conduits to a diverse array of functionalized alkenes, including stereodefined (Z)-alkenes, vinyl halides, and via subsequent oxidation, aldehydes and ketones.
The this compound Reagent: Structure, Selectivity, and Preparation
A Profile in Steric Hindrance
This compound is a dialkylborane featuring a central boron atom bonded to a hydrogen and two bulky cyclohexyl groups.[1] In solution and as a solid, it exists as a dimer with bridging hydrogens, which contributes to its stability compared to more transient boranes like disiamylborane.[1][3]
The defining characteristic of Chx₂BH is its significant steric hindrance. This bulk is not a liability but rather its greatest synthetic asset. It governs the reagent's reactivity in two fundamental ways:
-
Regioselectivity: During the hydroboration of unsymmetrical alkynes or alkenes, the boron atom is directed to the least sterically encumbered carbon atom.[1][4] This anti-Markovnikov addition is a direct consequence of minimizing steric clash between the cyclohexyl groups and the substrate's substituents.[5][6]
-
Chemoselectivity: The reagent's bulk allows it to discriminate between different unsaturated functional groups. For instance, it can selectively hydroborate a terminal alkyne in the presence of an internal or more substituted alkene.[3][7] Furthermore, it is less reactive towards carbonyl groups than less hindered boranes, enabling the selective hydroboration of unsaturated ketones and aldehydes.[7]
Protocol 1: In Situ Preparation of this compound (Chx₂BH)
This compound is typically not isolated but prepared in situ immediately before use due to its reactivity with air and moisture.[2][8] The standard method involves the hydroboration of cyclohexene with a stable borane source.[1][9]
Causality: The 2:1 stoichiometry of cyclohexene to BH₃ is critical. The first two additions of BH₃ to cyclohexene are rapid, forming the dialkylborane (Chx₂BH). The third addition to form tricyclohexylborane is significantly slower, allowing the Chx₂BH to be trapped by the intended alkyne substrate. Using a borane complex like borane-dimethyl sulfide (BMS) provides a safer and more convenient source of BH₃ than gaseous diborane.[8]
Materials:
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M) or Borane-THF complex (BH₃·THF, ~1 M)
-
Cyclohexene (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Nitrogen or Argon gas supply
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to a nitrogen/argon inlet.
-
Reagent Charging: Under a positive pressure of inert gas, charge the flask with freshly distilled cyclohexene (2.1 equivalents). Dilute with anhydrous THF.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Borane Addition: Add the borane source (1.0 equivalent, e.g., BH₃·SMe₂) dropwise via syringe over 30-45 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Upon completion of the addition, allow the mixture to stir at 0 °C for an additional 1-2 hours. A white precipitate of this compound dimer will form, creating a slurry.[8][10][11]
-
Readiness: The resulting slurry of Chx₂BH is now ready for the direct addition of the alkyne substrate for subsequent functionalization. Do not isolate the solid.
The Vinylborane Hub: A Gateway to Functionalized Alkenes
The hydroboration of an alkyne with Chx₂BH produces a vinyl-dicyclohexylborane (an alkenylborane). This intermediate is the central hub from which various functionalized alkenes can be synthesized with high stereochemical fidelity.
Caption: General workflow for alkene synthesis via a vinylborane intermediate.
Mechanism: The Syn-Addition
The core of the process is the concerted, four-centered transition state where the B-H bond adds across the alkyne's pi system. This syn-addition dictates that the boron and hydrogen atoms are delivered to the same face of the triple bond, establishing the stereochemistry of the resulting vinylborane.[4][6]
Caption: Mechanism of syn-hydroboration of an alkyne.
Synthesis of (Z)-Alkenes via Protonolysis
This pathway is one of the most reliable methods for synthesizing stereochemically pure (Z)-alkenes (cis-alkenes).[12] The vinylborane intermediate is treated with a carboxylic acid, typically acetic acid, which replaces the dicyclohexylboryl group with a proton with retention of configuration.
Causality: The C-B bond is cleaved and a C-H bond is formed without disturbing the geometry of the double bond established during the initial syn-addition. This makes the overall two-step sequence a method for the formal syn-addition of H₂ across a triple bond.
Example Reaction: 1-Octyne to (Z)-1-Octene
-
Chx₂BH Preparation: Prepare Chx₂BH in situ from 1.0 mmol of a borane source and 2.1 mmol of cyclohexene in 5 mL of anhydrous THF as described in Protocol 1.
-
Alkyne Addition: To the cooled (0 °C) slurry of Chx₂BH, add 1-octyne (1.0 mmol) dropwise.
-
Hydroboration: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor by TLC or GC-MS to confirm consumption of the starting alkyne.
-
Protonolysis: Cool the mixture to 0 °C and slowly add glacial acetic acid (3.0 mmol).
-
Reaction: Stir the mixture at room temperature for 3 hours.
-
Workup: Quench the reaction by carefully adding water. Extract the product with diethyl ether or pentane. Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (Z)-alkene. Purify by column chromatography if necessary.
Synthesis of Aldehydes and Ketones via Oxidation
The most common fate of the vinylborane intermediate is oxidation, which provides access to carbonyl compounds with anti-Markovnikov regioselectivity.[6][13]
Mechanism: The vinylborane is treated with hydrogen peroxide in the presence of a base (e.g., NaOH).[4] The hydroperoxide anion attacks the electrophilic boron atom. This is followed by a migratory insertion where the vinyl group shifts from the boron to the adjacent oxygen, displacing hydroxide and retaining its stereochemistry.[14] The resulting boronic ester is hydrolyzed to yield an enol, which rapidly tautomerizes to the more stable aldehyde (from a terminal alkyne) or ketone (from an internal alkyne).[4][6][15]
Caption: Pathway from vinylborane to carbonyl compound.
Example Reaction: Phenylacetylene to Phenylacetaldehyde
-
Hydroboration: Perform the hydroboration of phenylacetylene (1.0 mmol) using in situ prepared Chx₂BH (from 1.0 mmol borane source) in THF as described in Protocol 2, steps 1-3.
-
Oxidation: After confirming the formation of the vinylborane, cool the reaction mixture to 0 °C. Carefully add 3 M aqueous sodium hydroxide (NaOH) solution (1.5 mL), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂; 1.5 mL). Caution: This oxidation is exothermic; maintain the temperature below 40 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours until the reaction is complete.
-
Workup: Dilute the mixture with water and extract with diethyl ether. Wash the organic layer sequentially with saturated sodium sulfite solution (to quench excess peroxide) and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting aldehyde by column chromatography or distillation.
Comparative Selectivity of Borane Reagents
The choice of borane reagent is paramount for achieving the desired outcome. This compound occupies a strategic position, offering a balance of reactivity and high selectivity.
| Reagent | Structure | Steric Bulk | Key Application Notes |
| Borane (BH₃) | BH₃ | Low | Highly reactive, often leads to double hydroboration of alkynes. Low regioselectivity with internal alkynes.[6] |
| 9-BBN | 9-Borabicyclo[3.3.1]nonane | High | Excellent thermal stability and regioselectivity. Less reactive than Chx₂BH, may require heating.[3] |
| Disiamylborane | (Sia)₂BH | High | Very high regioselectivity for terminal alkynes. Thermally unstable, must be used freshly prepared at 0 °C.[3][16] |
| This compound | (Chx)₂BH | High | Excellent regioselectivity. More thermally stable than disiamylborane. The standard for alkyne hydroboration at 0 °C to RT.[2][3] |
Advanced Applications and Future Outlook
The utility of this compound extends beyond these fundamental transformations. The vinylborane intermediates can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the stereospecific synthesis of complex trisubstituted and tetrasubstituted alkenes.[1] Furthermore, Chx₂BH engages in 1,4-conjugate addition reactions with α,β-acetylenic ketones to generate allenoxyborinates, which are precursors to highly functionalized olefins.[7][17]
The principles of steric control and predictable reactivity embodied by this compound continue to inform the design of new synthetic methods. As the demand for complex molecules in drug discovery and materials science grows, the reliable and precise transformations mediated by this classic reagent ensure its enduring relevance in the synthetic chemist's toolkit.
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Filo. (2025, May 30). This compound is made by a hydroboration reaction. What are the starting materials for its preparation? Retrieved from [Link]
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OrgoSolver. (n.d.). Alkyne Reactions: Hydroboration–Oxidation with R₂BH, H₂O₂/NaOH. Retrieved from [Link]
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Sci-Hub. (1999). The reaction of α,β-acetylenic ketones with this compound: Stereoselective synthesis of functionalized trisubstituted olefins. Tetrahedron Letters. Retrieved from [Link]
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ResearchGate. (2020, July). Hydroboration of cis‐5‐dodecen‐7‐yne (4 a) with this compound (Cy2BH).16. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 11.10: Hydroboration–Oxidation of Alkynes. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydroboration. 71. Hydroboration of representative heterocyclic olefins with borane-methyl sulfide, 9-borabicyclo[3.3.1]nonane, this compound, and disiamylborane. Synthesis of heterocyclic alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2023, January 13). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. Retrieved from [Link]
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National Institutes of Health. (n.d.). Hydroboration of Terminal Alkenes and trans‐1,2‐Diboration of Terminal Alkynes Catalyzed by a Manganese(I) Alkyl Complex. Retrieved from [Link]
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PubMed Central. (2023, September 13). Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes. Retrieved from [Link]
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YouTube. (2023, October 17). Hydroboration of Alkynes | Anti-Markovnikov Addition. Retrieved from [Link]
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YouTube. (2012, August 2). Hydroboration-oxidation of alkynes - Khan Academy. Retrieved from [Link]
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Dicyclohexylborane: A Senior Application Scientist's Guide to Catalytic Applications in Organic Synthesis
Introduction: The Unique Profile of Dicyclohexylborane
This compound, often abbreviated as Chx₂BH, stands as a pivotal reagent in the arsenal of the modern organic chemist. Structurally, it comprises a central boron atom bonded to a hydrogen atom and two bulky cyclohexyl groups. This steric hindrance is not a mere structural curiosity; it is the very feature that dictates its remarkable reactivity and selectivity.[1] Unlike less hindered boranes, this compound exhibits exceptional regioselectivity, particularly in hydroboration reactions, making it an invaluable tool for the precise construction of complex organic molecules.[1] This guide provides an in-depth exploration of the catalytic applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
This compound typically exists as a dimer with bridging hydrogens and is a white solid at room temperature.[1] Its improved thermal stability over other dialkylboranes, such as disiamylborane, makes it a preferred reagent for a variety of synthetic transformations.[2][3]
Synthesis and Handling of this compound: A Foundational Protocol
The most common and practical synthesis of this compound involves the hydroboration of cyclohexene with a borane source, typically a borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) complex.[1][4] The reaction is generally performed with a 2:1 molar ratio of cyclohexene to the borane source.[1]
Protocol 1: Synthesis of this compound
Materials:
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Cyclohexene (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Schlenk flask and other oven-dried glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), charge a 250 mL Schlenk flask equipped with a magnetic stir bar with 50 mmol of borane-dimethyl sulfide complex.[4]
-
Add 18 mL of freshly distilled, anhydrous THF to the flask.[4]
-
Cool the flask to 0 °C using an ice bath.[4]
-
While stirring, add 115 mmol of cyclohexene dropwise to the cooled solution.[4]
-
Continue stirring the reaction mixture at 0 °C for 1 hour.[4]
-
During this time, this compound will precipitate as a white solid.[2][4]
-
The supernatant can be carefully removed via cannula, and the solid this compound can be dried under reduced pressure.[5] Caution: this compound can bump during drying.[5]
Handling and Storage: this compound is a flammable solid that reacts with water and is sensitive to air.[2][6] All manipulations should be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques. It should be stored in a cool, dry place under an inert atmosphere.
Core Application I: Regio- and Stereoselective Hydroboration
The hydroboration of alkenes and alkynes is the hallmark application of this compound. Its significant steric bulk directs the boron atom to the less sterically hindered carbon of a double or triple bond, leading to anti-Markovnikov products with high fidelity.[1][3]
Mechanism of Hydroboration
The hydroboration reaction proceeds through a concerted, four-membered transition state where the B-H bond adds across the π-system of the alkene or alkyne.[3][7] The addition is syn-stereospecific, meaning the boron and hydrogen atoms are delivered to the same face of the multiple bond.[7][8]
Caption: Mechanism of this compound Hydroboration.
Protocol 2: Hydroboration-Oxidation of a Terminal Alkene
This two-step sequence transforms an alkene into an alcohol. The initial hydroboration forms a trialkylborane intermediate, which is then oxidized to the corresponding alcohol.[2][8]
Materials:
-
This compound (prepared as in Protocol 1)
-
1-Octene
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, suspend this compound (1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask at 0 °C.
-
Add 1-octene (1.0 mmol) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction mixture to 0 °C and cautiously add 3 M NaOH solution (1 mL), followed by the slow, dropwise addition of 30% H₂O₂ (1 mL).
-
Stir the mixture at room temperature for 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude 1-octanol.
-
Purify the product by flash column chromatography.
| Substrate | Product | Reagent | Yield (%) | Reference |
| 1-Octene | 1-Octanol | Chx₂BH, then H₂O₂, NaOH | High | General Procedure |
| cis-5-Dodecen-7-yne | (Z)-7-((dicyclohexylboryl)oxy)dodec-5-ene | Chx₂BH | Not specified | [9] |
Core Application II: Catalysis in C-C Bond Formation
While not a direct catalyst in the traditional sense for many C-C bond-forming reactions, this compound is a crucial reagent for preparing organoborane intermediates that subsequently participate in powerful catalytic cycles, most notably the Suzuki-Miyaura cross-coupling reaction.[1]
Role in Suzuki-Miyaura Coupling
The process begins with the hydroboration of an alkene or alkyne with this compound to generate a vinyl- or alkyl-dicyclohexylborane.[1] This stable organoborane then undergoes transmetalation with a palladium(0) complex in the presence of a base, a key step in the Suzuki-Miyaura catalytic cycle.[1]
Caption: Workflow for Suzuki-Miyaura Coupling via this compound.
Core Application III: Reductions and Catalytic Hydroboration
This compound can act as a reducing agent for certain functional groups.[2] More recently, it has been demonstrated to function as a catalyst in the hydroboration of specific substrates with other boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN).[2]
Catalytic Hydroboration of 1-Halo-1-alkynes
The hydroboration of 1-halo-1-alkynes with 9-BBN is typically sluggish. However, the addition of a catalytic amount of this compound significantly accelerates the reaction.[10] The proposed mechanism involves the initial hydroboration of the alkyne by the more reactive this compound, followed by a transborylation with 9-BBN to regenerate the this compound catalyst.[2]
Protocol 3: this compound-Catalyzed Hydroboration of 1-Chloro-1-hexyne with 9-BBN
Materials:
-
1-Chloro-1-hexyne
-
9-BBN in THF solution (e.g., 0.5 M)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Argon gas supply
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Under an argon atmosphere, place a THF solution of 9-BBN (1 mmol) and a THF suspension of this compound (0.05 mmol, 5 mol%) in a flask at 0 °C.[10]
-
Add 1-chloro-1-hexyne (1 mmol) to the stirred suspension.[10]
-
Allow the reaction mixture to warm to room temperature and monitor the reaction progress by ¹H NMR.[10]
-
Upon completion, the resulting B-[(Z)-1-chloro-1-hexenyl]-9-BBN can be used in subsequent reactions, such as protonolysis with acetic acid to yield the corresponding (Z)-1-chloro-1-hexene.[10]
| Substrate | Catalyst | Reagent | Time (h) | Product Yield | Reference |
| 1-Chloro-1-hexyne | Chx₂BH (5 mol%) | 9-BBN | 0.5 | >98% | [10] |
| 1-Bromo-1-hexyne | Chx₂BH (5 mol%) | 9-BBN | 0.5 | >98% | [10] |
Conclusion
This compound is a powerful and versatile reagent in organic synthesis, primarily valued for its steric bulk which imparts high regio- and stereoselectivity in hydroboration reactions. Beyond its stoichiometric use, it serves as a critical precursor for organoborane intermediates in C-C bond-forming reactions and can act as a catalyst in specific hydroboration processes. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this compound in their own work. As with all air-sensitive and reactive reagents, appropriate handling techniques are paramount for safe and successful experimentation.
References
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Hydroboration. (2023, November 27). In Wikipedia. Retrieved January 12, 2026, from [Link]
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dicyclohexylboron trifluoromethanesulfonate. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
Synthesis of this compound. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
-
Hydroboration of cis-5-dodecen-7-yne (4 a) with this compound (Cy2BH).16. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Hydroboration. 71. Hydroboration of representative heterocyclic olefins with borane-methyl sulfide, 9-borabicyclo[3.3.1]nonane, this compound, and disiamylborane. Synthesis of heterocyclic alcohols. (1983). The Journal of Organic Chemistry, 48(22), 3901–3908. [Link]
-
Reductions in Organic Synthesis. Recent Advances and Practical Applications. (1996). DOKUMEN.PUB. Retrieved January 12, 2026, from [Link]
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This compound-Catalyzed Hydroboration of 1-Halo-1-alkynes with 9-Borabicyclo[3.3.1]nonane. (1994). Chemistry Letters, 23(10), 1879–1880. [Link]
-
Reductions in Organic Synthesis Recent Advances and Practical Applications. (n.d.). ACS Symposium Series. Retrieved January 12, 2026, from [Link]
-
Hydroboration-Oxidation of Alkenes. (2023, June 7). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
This compound | C12H22B | CID 9855631. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Hydroboration Oxidation of Alkenes. (2013, March 28). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Borane (BH3). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Formation of Carbon-Carbon and Carbon-Heteroatom Bonds via Organoboranes and Organoborates. (2011). Organic Reactions. [Link]
-
Hydroboration-Oxidation: The Mechanism. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
Hydroboration. (n.d.). Yale University Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
Borohydride Compounds Catalyze the Selective 4e- Reduction of CO2 with 9-BBN | Request PDF. (2024, August). ResearchGate. Retrieved January 12, 2026, from [Link]
-
C–C Bond-Forming Reactions. (n.d.). Cengage. Retrieved January 12, 2026, from [Link]
-
Best Synthetic Methods: C-C Bond Formation. (2007, March 19). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Reduction of organic compounds with diborane. (1976, December 1). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Application Notes & Protocols: Safe Handling and Storage of Solid Dicyclohexylborane
Abstract: Dicyclohexylborane (Chx₂BH) is a sterically hindered organoborane reagent critical for selective hydroboration reactions in complex organic synthesis.[1] Its solid form offers advantages in stability and measurement over solutions, but its pyrophoric and corrosive nature demands rigorous handling and storage protocols.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective management of solid this compound, ensuring reagent integrity and operator safety.
Hazard Identification and Risk Assessment
This compound is classified as a Pyrophoric Solid, Category 1 , and is corrosive to the skin and eyes.[3][4] Understanding the causality of these hazards is fundamental to safe handling.
-
Pyrophoricity: The primary hazard is its tendency to catch fire spontaneously if exposed to air (GHS Hazard Statement H250).[2][5] This is due to the high reactivity of the boron-hydrogen bond with atmospheric oxygen in a rapid, exothermic oxidation reaction.
-
Reactivity with Protic Solvents: this compound reacts violently with water and other protic solvents (e.g., alcohols) to release flammable hydrogen gas.[2][6] This reaction is also highly exothermic and can ignite the generated hydrogen or nearby flammable solvents.
-
Corrosivity: As a reactive organoborane, it causes severe skin burns and eye damage upon contact (GHS Hazard Statement H314).[5][7]
Due to these hazards, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in either a glovebox or using Schlenk line techniques.[8]
Physicochemical Properties
A summary of key properties for solid this compound is provided below. This data is essential for planning experiments and understanding its behavior.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₂₃B | [9] |
| Molecular Weight | 178.12 g/mol | [9] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 103-105 °C | [8][9] |
| Solubility | Soluble in THF, diethyl ether, dichloromethane, pentane | [8][9] |
| Structural Feature | Exists as a dimer with bridging hydrogens | [1] |
Long-Term Storage Protocol
Proper storage is critical to maintain the reagent's purity and prevent hazardous situations.
-
Atmosphere: The primary container must be stored under a positive pressure of a dry, inert atmosphere, such as nitrogen or argon.[8]
-
Temperature: For long-term stability, store in a cool, dry place away from heat sources, sparks, and open flames.[7][10] Refrigerated storage is recommended.
-
Container: Containers must be kept tightly closed to prevent any ingress of air or moisture.[4][5] Use containers designed for air-sensitive reagents, such as a Schlenk flask or a septum-sealed bottle stored inside a secondary container.
-
Incompatibilities: Store separately from oxidizing agents, acids, bases, alcohols, and water.[10]
Laboratory Handling Protocols
All handling procedures must prioritize the strict exclusion of air and moisture.[5]
Engineering Controls & Personal Protective Equipment (PPE)
-
Primary Engineering Control: All transfers and manipulations must be conducted in a certified inert atmosphere glovebox or on a Schlenk line within a fume hood.[11]
-
Personal Protective Equipment (PPE):
Protocol: Weighing and Transferring Solid this compound
This protocol outlines the standard procedure for safely weighing and transferring the solid reagent from a storage container to a reaction vessel using an inert atmosphere glovebox.
Rationale: The glovebox provides the most robust and controlled environment for manipulating pyrophoric solids, minimizing the risk of exposure to the laboratory atmosphere. Every step is designed to maintain this inert shield.
Step-by-Step Methodology:
-
Preparation:
-
Ensure the glovebox atmosphere has low oxygen (<50 ppm) and moisture (<10 ppm) levels.
-
Bring all necessary items into the glovebox via the antechamber, including the this compound container, spatulas, a tared reaction flask with a stir bar, a weighing boat or paper, and a funnel. Ensure all glassware is scrupulously dried in an oven and cooled under vacuum before introduction.
-
-
Equilibration:
-
Allow the sealed container of this compound to equilibrate to the glovebox temperature before opening to prevent condensation of trace moisture.
-
-
Dispensing:
-
Carefully open the storage container. The reagent should be a white, free-flowing crystalline solid.[2]
-
Using a clean, dry spatula, transfer the approximate desired amount of solid to the weighing boat.
-
-
Weighing:
-
Place the weighing boat on the analytical balance inside the glovebox and record the precise mass.
-
-
Transfer to Reaction Vessel:
-
Carefully transfer the weighed solid from the boat into the reaction flask using the funnel.
-
Tap the funnel gently to ensure all solid is transferred.
-
-
Sealing and Removal:
-
Securely seal the reaction flask.
-
Tightly reseal the main this compound storage container.
-
The sealed reaction flask can now be removed from the glovebox for use in a Schlenk line setup if needed.
-
Diagram: Inert Atmosphere Transfer Workflow
Caption: Workflow for transferring solid this compound in a glovebox.
Spill and Emergency Procedures
Rapid and correct response to a spill is crucial to prevent fire and injury.
-
Minor Spill (inside a glovebox):
-
Use a spatula to collect the spilled solid.
-
Place the collected material into a designated, sealable container for waste disposal.
-
Wipe the area with a cloth lightly dampened with an inert, high-boiling solvent (e.g., toluene), and place the cloth in the waste container.
-
-
Major Spill or Spill Outside of an Inert Environment:
-
EVACUATE the immediate area and alert all personnel.
-
If a fire starts and is small, attempt to smother it with a Class D fire extinguisher, dry sand, or powdered lime. DO NOT USE WATER, a CO₂ extinguisher, or other standard extinguishers. [11]
-
Activate the fire alarm and call emergency services.
-
-
Personnel Exposure:
-
Skin Contact: Immediately brush off any loose particles, then flush the affected area with copious amounts of cool water for at least 15 minutes, ideally under a safety shower.[4][7] Remove contaminated clothing while flushing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of pure water for at least 15 minutes, holding the eyelids open.[4][7] Seek immediate emergency medical help.[4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[7]
-
Deactivation and Waste Disposal
Unused this compound and contaminated materials must be quenched and disposed of as hazardous waste.[7]
Protocol: Quenching Excess this compound
CAUTION: This procedure generates hydrogen gas and is exothermic. It must be performed in a fume hood under an inert atmosphere.[11]
-
Setup: Place the reaction flask containing the this compound residue in an ice/water bath to manage heat generation.
-
Dilution: Dilute the residue with a non-reactive, high-boiling solvent like toluene to create a manageable slurry.[11]
-
Initial Quenching: Slowly and dropwise, add a less reactive alcohol such as isopropanol.[11] Vigorous bubbling (hydrogen evolution) will occur. Continue the slow addition until the bubbling subsides.
-
Secondary Quenching: Once the reaction with isopropanol is complete, switch to a more reactive alcohol like methanol and add it slowly until gas evolution ceases.
-
Final Quenching: After the reaction with methanol is complete, very carefully add water dropwise to ensure all reactive material is destroyed.
-
Neutralization & Disposal: Neutralize the resulting solution (e.g., with dilute citric or acetic acid) and dispose of it in a properly labeled aqueous/organic hazardous waste container according to institutional guidelines.[11] Contaminated labware (syringes, spatulas) should be rinsed with a solvent, and the rinsate should be quenched in the same manner.[12]
References
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National Center for Biotechnology Information. (n.d.). This compound | C12H22B | CID 9855631. PubChem. Retrieved from [Link]
-
University of Notre Dame. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. Retrieved from [Link]
-
DrugBank. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. Retrieved from DrugBank. [Link]
-
Environmental Health and Safety, Oregon State University. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (2009). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
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- 2. Buy this compound | 1568-65-6 [smolecule.com]
- 3. This compound | C12H22B | CID 9855631 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Page loading... [guidechem.com]
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- 8. This compound CAS#: 1568-65-6 [m.chemicalbook.com]
- 9. This compound | 1568-65-6 [chemicalbook.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. chemistry.nd.edu [chemistry.nd.edu]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
Troubleshooting & Optimization
Technical Support Center: Dicyclohexylborane Synthesis
Introduction
Dicyclohexylborane (Chx₂BH) is a sterically hindered organoborane reagent renowned for its selectivity in the hydroboration of alkenes and alkynes. Its stability and predictable reactivity make it an invaluable tool in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. Achieving high yields of pure this compound is paramount for the success of subsequent synthetic steps. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Low Yield of this compound
Q: I am consistently obtaining low yields of this compound. What are the most likely causes and how can I improve my yield?
A: Low yields in this compound synthesis can stem from several factors, primarily related to stoichiometry, reaction temperature, and the purity of reagents and solvents.
-
Stoichiometry: The molar ratio of cyclohexene to the borane source is critical. An insufficient amount of cyclohexene will lead to the incomplete consumption of the borane reagent, while a significant excess can promote the formation of the undesired tricyclohexylborane byproduct. The optimal molar ratio is typically a 2:1 of cyclohexene to borane, though a slight excess of cyclohexene (e.g., 2.1:1) is often employed to ensure complete conversion of the borane. Some [1]procedures even recommend a 3:1 molar ratio of cyclohexene to borane to maximize yield.
-
[2][3] Reaction Temperature: Temperature control is crucial for selective synthesis. The hydroboration of cyclohexene is an exothermic reaction. Runni[4]ng the reaction at temperatures above the optimal range (typically 0-5°C) can lead to the formation of tricyclohexylborane and other side products. Conve[5]rsely, temperatures that are too low may significantly slow down the reaction rate. Maintaining a consistent temperature, often with an ice bath, is essential for maximizing the yield of the desired product.
-
[2][5] Purity of Reagents and Solvents: The presence of moisture or other protic impurities in the cyclohexene or solvent can decompose the borane reagent, leading to lower yields. Ensur[2]e that cyclohexene is freshly distilled and that anhydrous solvents are used. Solvents like tetrahydrofuran (THF) and diethyl ether should be thoroughly dried before use, for instance, by distillation from sodium/benzophenone or by passing through a column of activated alumina.
-
[2][4] Addition Rate and Order: The rate and order of reagent addition can influence the product distribution. A slow, dropwise addition of the borane solution (e.g., borane-dimethyl sulfide or borane-THF complex) to the cooled solution of cyclohexene is generally recommended. This [4][5]helps to maintain a low concentration of the borane reagent in the reaction mixture, which favors the formation of the dialkylborane over the trialkylborane. Some studies suggest that adding the borane reagent to the cyclohexene provides superior results in terms of yield and purity.
*[2]
Formation of Tricyclohexylborane Byproduct
Q: My final product is contaminated with a significant amount of tricyclohexylborane. How can I minimize its formation?
A: The formation of tricyclohexylborane is a common side reaction that occurs when this compound reacts with another molecule of cyclohexene. To minimize this, consider the following:
-
Precise Stoichiometric Control: As mentioned above, carefully controlling the molar ratio of cyclohexene to borane is the most effective way to suppress the formation of the trialkylborane. A 2:1 ratio is the theoretical ideal for forming the dialkylborane.
-
Low Reaction Temperature: Maintaining a low reaction temperature (0-5 °C) throughout the addition and reaction period is critical. At lo[5]wer temperatures, the rate of the second hydroboration step to form this compound is significantly faster than the third hydroboration that leads to tricyclohexylborane.
-
Product Precipitation: this compound is often poorly soluble in the reaction solvent (e.g., diethyl ether or THF) and precipitates out as a white solid as it is formed. This [2][6]precipitation effectively removes it from the reaction mixture, preventing it from reacting further with cyclohexene. Ensuring the reaction conditions favor this precipitation can help to minimize the formation of the byproduct.
Incomplete Reaction or Slow Reaction Rate
Q: The reaction seems to be very slow or does not go to completion. What could be the issue?
A: A sluggish or incomplete reaction can be frustrating. Here are some potential causes and solutions:
-
Purity of Borane Reagent: The activity of the borane reagent can degrade over time, especially if not stored properly. Borane-THF solutions, in particular, can have reduced stability during storage. It is[2] advisable to use a freshly opened bottle or to titrate the borane solution to determine its exact molarity before use. Borane-dimethyl sulfide complex is generally more stable.
-
[2] Inadequate Mixing: If the this compound precipitates, it can sometimes form a thick slurry that is difficult to stir effectively. This [5]can lead to localized areas of high reactant concentration and incomplete reaction. Ensure vigorous stirring throughout the reaction.
-
Low Temperature: While low temperatures are necessary to control selectivity, excessively low temperatures can significantly decrease the reaction rate. If the reaction is proceeding too slowly at 0°C, allowing it to warm slightly (e.g., to room temperature) after the initial addition phase may be necessary, but this should be done with caution to avoid byproduct formation.
*[2]
Product Isolation and Handling
Q: I am having difficulty isolating the this compound product. What is the best procedure?
A: this compound is a white, crystalline solid that precipitates from the reaction mixture. Isola[2][4]tion is typically achieved by filtration under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by air and moisture.
-
[4] Filtration: A Schlenk filter or a filter cannula can be used to separate the solid product from the supernatant. It is important to wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials or soluble byproducts.
-
Drying: The isolated solid should be dried under reduced pressure to remove any residual solvent. Be aw[4]are that this compound can be pyrophoric, especially when finely divided, and should be handled with care.
[7]Q: How should I store the synthesized this compound?
A: this compound is sensitive to air and moisture and should be stored under an inert atmosphere in a tightly sealed container. For l[7][8][9]ong-term storage, it is best kept in a refrigerator or freezer to minimize decomposition. This compound is more thermally stable than other dialkylboranes like disiamylborane.
*[2]
Experimental Protocols
Synthesis of this compound using Borane-Dimethyl Sulfide Complex
This protocol is adapted from established literature procedures.
-
Cyclohexene (freshly distilled)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a septum.
-
Under a positive pressure of nitrogen, charge the flask with cyclohexene (2.1 equivalents) and anhydrous diethyl ether.
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add the borane-dimethyl sulfide complex (1.0 equivalent) dropwise to the stirred solution of cyclohexene over 30-60 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 1-2 hours. A white precipitate of this compound should form.
-
[2][4] Isolate the product by filtration under an inert atmosphere.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under reduced pressure to obtain this compound as a white solid.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Cyclohexene:Borane Ratio | 2.1 : 1 (molar) | A slight excess of cyclohexene ensures complete consumption of the borane reagent, maximizing yield. |
| [1][2] Reaction Temperature | 0-5 °C | Minimizes the formation of the tricyclohexylborane byproduct and other side reactions. |
| [2][5] Solvent | Anhydrous Diethyl Ether or THF | Must be free of water and protic impurities to prevent decomposition of the borane reagent. |
| [2][4] Addition Order | Borane solution added to cyclohexene | Helps to maintain a low concentration of the reactive borane species, favoring dialkylborane formation. |
| [2] Addition Rate | Slow, dropwise | Controls the exothermic reaction and prevents localized overheating. |
Visualizing the Synthesis and Key Relationships
To further clarify the synthesis process and the factors influencing the yield, the following diagrams illustrate the reaction pathway and a troubleshooting decision tree.
References
-
Organic Syntheses. (n.d.). Dicyclohexylboron trifluoromethanesulfonate. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
- [Reference 5 URL not available]
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- 9. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]
Technical Support Center: Dicyclohexylborane Hydroboration
Introduction
Welcome to the technical support guide for dicyclohexylborane (Chx₂BH) hydroboration. This resource is designed for researchers, scientists, and professionals in drug development who utilize this powerful and selective reagent. This compound is renowned for its steric bulk, which imparts high regioselectivity in the hydroboration of alkenes and alkynes, typically favoring the anti-Markovnikov product.[1][2] However, like any sophisticated chemical transformation, its application is not without potential challenges.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles and practical field experience. Our goal is to empower you to diagnose and resolve common issues, ensuring the efficiency and success of your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during this compound hydroboration experiments.
Issue 1: Low Regioselectivity (Formation of Markovnikov Product)
Symptoms:
-
You observe a significant amount of the undesired Markovnikov alcohol after oxidation.
-
GC or NMR analysis shows a mixture of regioisomers.
Probable Causes & Solutions:
-
Purity of this compound: The presence of unreacted borane (BH₃) can lead to the formation of less sterically hindered boranes, which are less regioselective.[2]
-
Reaction Temperature: While this compound is more thermally stable than other dialkylboranes like disiamylborane, elevated temperatures can lead to dissociation or rearrangement, potentially compromising regioselectivity.[6]
-
Solution: Maintain the recommended reaction temperature, typically 0 °C to room temperature.[7] For highly sensitive substrates, running the reaction at lower temperatures may improve selectivity.
-
-
Steric Hindrance of the Substrate: For some internal alkenes with similarly substituted carbons, achieving high regioselectivity can be challenging even with a bulky borane.[6]
Issue 2: Incomplete Reaction or Low Yield
Symptoms:
-
Significant amount of starting material remains after the reaction.
-
The yield of the desired product is lower than expected.
Probable Causes & Solutions:
-
Reagent Stoichiometry: An insufficient amount of this compound will naturally lead to an incomplete reaction.
-
Solution: Use a slight excess of this compound (e.g., 1.1 equivalents) to ensure complete consumption of the starting material.
-
-
Sterically Hindered Substrate: Highly substituted or sterically hindered alkenes may react slowly with this compound.
-
Solution: Increase the reaction time and/or slightly elevate the temperature. Monitor the reaction progress by TLC or GC to determine the optimal conditions.
-
-
Impurities in the Reaction: Water or other protic impurities will quench the borane reagent.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Issue 3: Formation of Dihydroboration Product with Alkynes
Symptoms:
-
When reacting with a terminal alkyne, you observe the formation of a saturated alcohol instead of the expected aldehyde (after oxidation).
Probable Causes & Solutions:
-
Over-addition of Borane: The initially formed vinylborane can undergo a second hydroboration if excess borane is present or if a less bulky borane is used.[9]
Experimental Protocol: Preparation of this compound
This protocol describes the in situ preparation of this compound for immediate use.
Materials:
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Cyclohexene (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Oven-dried glassware
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen/argon inlet.
-
Add anhydrous THF to the flask.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the borane complex (1 equivalent) to the stirred THF.
-
Add cyclohexene (2 equivalents) dropwise to the borane solution at 0 °C.[5]
-
Stir the mixture at 0 °C for 1-3 hours. The formation of a white precipitate of this compound should be observed.[3][4][11]
-
The resulting slurry is ready for the addition of the alkene or alkyne substrate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound preferred over borane (BH₃) for certain hydroborations?
A1: The two cyclohexyl groups on the boron atom create significant steric hindrance.[1] This steric bulk is the primary reason for its high regioselectivity, forcing the boron atom to add to the less sterically hindered carbon of a double or triple bond.[2][12] This leads to a higher yield of the anti-Markovnikov product compared to the less selective borane.[13][14] Additionally, for alkynes, the bulkiness of this compound helps to prevent a second hydroboration reaction.[9][10]
Q2: Can this compound be used for the hydroboration of internal alkynes?
A2: Yes, but with a key consideration. The hydroboration of symmetrically substituted internal alkynes will yield a single ketone product upon oxidation. However, for unsymmetrical internal alkynes, a mixture of two ketone products is often obtained, as the steric environments of the two carbons of the triple bond may not be different enough for the this compound to show a strong preference.[7]
Q3: What is the stereochemistry of this compound hydroboration?
A3: The hydroboration reaction proceeds via a syn-addition mechanism.[10][15] This means that the boron and hydrogen atoms add to the same face of the double or triple bond. This stereospecificity is important in the synthesis of chiral molecules.[15][16]
Q4: How should this compound be handled and stored?
A4: this compound is sensitive to air and moisture. It should be handled under an inert atmosphere of nitrogen or argon. While it is more thermally stable than disiamylborane, it is best prepared fresh for immediate use.[6] If storage is necessary, it should be kept as a solid under an inert atmosphere at low temperatures.
Visualizing the Process
Workflow for Troubleshooting Low Regioselectivity
Caption: Troubleshooting decision tree for low regioselectivity.
References
-
Wikipedia. (n.d.). Hydroboration. Retrieved from [Link]
-
Lumen Learning. (n.d.). 10.8. Anti-Markovnikov additions to alkenes and alkynes. Organic Chemistry 1: An open textbook. Retrieved from [Link]
- Cha, J. S., Kim, J. E., & Lee, K. D. (1987). Selective hydroboration of alkenes and alkynes in the presence of aldehydes and ketones. Tetrahedron Letters, 28(21), 2389-2392.
- Lummis, P. A., et al. (2019). Steric Effects Dictate the Formation of Terminal Arylborylene Complexes of Ruthenium From Dihydroboranes. Chemistry, 25(59), 13566-13571.
-
OrgoSolver. (n.d.). Alkyne Reactions: Hydroboration–Oxidation with R₂BH, H₂O₂/NaOH. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
University of Cambridge. (2015). boron containing materials through a hydroboration cascade of small cyclic dienes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). dicyclohexylboron trifluoromethanesulfonate. Retrieved from [Link]
-
Yale University Department of Chemistry. (n.d.). Hydroboration. Retrieved from [Link]
-
Redalyc. (n.d.). HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Brown Hydroboration. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]
-
Periodic Chemistry. (2018, September 9). Alkene Hydroboration/Oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 11.10: Hydroboration–Oxidation of Alkynes. Retrieved from [Link]
-
ChemRxiv. (2024). Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1- Methylcyclo. Retrieved from [Link]
-
University of Cambridge Repository. (2015, August 4). boron containing materials through a hydroboration cascade of small cycl. Retrieved from [Link]
-
Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]
-
Organic Chemistry. (n.d.). 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration. Retrieved from [Link]
- Vedejs, E., & Clay, J. M. (2005). Hydroboration with Pyridine Borane at Room Temperature. Journal of the American Chemical Society, 127(16), 5766–5767.
-
Chemistry LibreTexts. (2023, June 7). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]
-
Leah4sci. (2014, November 10). Hydroboration Oxidation of Alkenes Reaction and Mechanism: Alkene Vid 10 [Video]. YouTube. [Link]
-
Khan Academy. (n.d.). Hydroboration-oxidation of alkynes [Video]. Retrieved from [Link]
Sources
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- 2. Brown Hydroboration [organic-chemistry.org]
- 3. rsc.org [rsc.org]
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- 6. Hydroboration - Wikipedia [en.wikipedia.org]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 13. periodicchemistry.com [periodicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Untitled Document [ursula.chem.yale.edu]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Dicyclohexylborane Reductions
Welcome to the technical support center for dicyclohexylborane (Chx₂BH) reductions. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of using this powerful and selective reducing agent. Here, we address common challenges in a practical, question-and-answer format, moving from fundamental principles to advanced troubleshooting. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.
Frequently Asked Questions: The Essentials
This section covers the foundational knowledge required for successfully handling and deploying this compound in your synthetic workflows.
Q1: How do I prepare and handle this compound? It's not commercially available as a ready-to-use solution.
Answer: this compound is a solid reagent that is typically prepared in situ just before use due to its sensitivity to air and moisture.[1][2] The most common and reliable method is the hydroboration of cyclohexene with a borane source.[3][4]
The reagent precipitates from the reaction mixture as a white solid, which can be isolated by filtration under an inert atmosphere or, more commonly, used as a slurry in the same reaction vessel.[5][6] It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the preparation and subsequent reaction to prevent decomposition.[2]
Recommended Preparation Protocol:
| Parameter | Value | Rationale |
| Reactants | Cyclohexene, Borane-dimethyl sulfide (BH₃·SMe₂) or Borane-THF (BH₃·THF) | BH₃·SMe₂ is often preferred for its stability. |
| Stoichiometry | 2.1 - 2.3 equivalents of Cyclohexene per 1 equivalent of BH₃ | A slight excess of cyclohexene ensures complete consumption of the borane source. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | These solvents form stable adducts with borane, moderating its reactivity.[2] |
| Temperature | 0 °C | Cooling controls the exothermicity of the hydroboration reaction.[6][7] |
| Reaction Time | 1 - 2 hours | Allows for the complete formation and precipitation of (Chx)₂BH.[6][7] |
A typical experimental workflow for the preparation of this compound is illustrated below.
Caption: Pathway from terminal alkyne to aldehyde via a vinylborane intermediate.
Q3: I am reducing an α,β-unsaturated ketone, but I'm getting significant reduction of the alkene as well (1,4-addition) instead of just the carbonyl (1,2-addition). How do I improve selectivity for the allylic alcohol?
Answer: This is a classic chemoselectivity challenge. This compound, like its cousin 9-BBN, is an excellent reagent for the selective 1,2-reduction of conjugated systems to form allylic alcohols. If you are observing 1,4-addition (hydroboration of the alkene), the issue is likely related to reaction temperature.
Causality & Solutions:
-
Thermodynamic vs. Kinetic Control: The 1,2-reduction of the carbonyl is a rapid, kinetically favored process at low temperatures. In contrast, the hydroboration of the conjugated alkene (1,4-addition) is often slower but thermodynamically more stable.
-
Troubleshooting: Run the reaction at low temperatures, typically between -20 °C and 0 °C. Adding the substrate slowly to the borane solution can also help maintain a low effective temperature and favor the kinetic 1,2-product.
-
Comparative Selectivity of Boranes:
| Reagent | Typical Use | Selectivity Profile |
| NaBH₄ / CeCl₃ (Luche) | Carbonyl Reduction | Excellent for 1,2-reduction of enones. |
| DIBAL-H | Carbonyl/Ester Reduction | Can give mixtures; selectivity is highly substrate and temperature-dependent. |
| This compound | Hydroboration / Reduction | Good selectivity for 1,2-reduction of enones at low temperatures. |
| 9-BBN | Hydroboration / Reduction | Excellent selectivity for 1,2-reduction of enones. |
Troubleshooting Guide: Workup and Purification
A successful reaction can be compromised during the workup phase. Issues with boron impurities and product isolation are common but manageable.
Q4: After my hydroboration-oxidation sequence, my crude NMR is messy, and I suspect boron-containing byproducts are contaminating my product. How can I effectively remove them?
Answer: Boronic acids and other boron species are common impurities after oxidative workups. They can complicate purification by streaking on silica gel columns or co-distilling with the product. The standard method for their removal involves converting them into volatile trimethyl borate. [8][9] Detailed Workup Protocol for Boron Removal:
-
Initial Quench: After the hydroboration is complete, cool the reaction mixture to 0 °C. Cautiously add aqueous NaOH (e.g., 3M solution), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This oxidation is highly exothermic. Maintain the temperature below 40-50 °C with an ice bath. [10]2. Stirring: Allow the mixture to stir at room temperature for several hours or until the intermediate organoborane is fully oxidized (can be monitored by TLC).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Boron Removal: Combine the organic layers and concentrate them on a rotary evaporator. Add methanol (MeOH) to the residue and evaporate again. Repeat this process 3-4 times. [8][9] * Mechanism: The boron byproducts react with methanol to form trimethyl borate, B(OMe)₃, which has a low boiling point (68-69 °C) and is removed under vacuum.
Caption: General workflow for the oxidative workup and purification process.
Q5: My reaction yield is very low, and I can't seem to account for all the material after workup. What are some common causes of product loss?
Answer: Low yield can be frustrating. Beyond an incomplete reaction, product loss often occurs during the workup and isolation steps. [11] Potential Causes and Solutions:
-
Product Volatility: If your expected product is a low molecular weight alcohol, it may be partially lost during solvent removal on the rotary evaporator.
-
Solution: Use minimal vacuum and gentle heating. Check the rotovap trap for your product. [11][12]2. Product Water Solubility: Small, polar alcohols can have significant solubility in the aqueous layer, leading to poor extraction efficiency.
-
Solution: Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive your product into the organic layer. Perform multiple extractions (e.g., 4-5 times) with smaller volumes of organic solvent. Always check the aqueous layer by TLC before discarding it. [11][12]3. Emulsion Formation: The presence of borate salts can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping your product. [12] * Solution: Add brine to help break the emulsion. If that fails, filter the entire mixture through a pad of Celite to break up the suspended particles.
-
-
Product Instability: The product may be sensitive to the basic conditions of the oxidative workup.
-
Solution: Test the stability of your product by taking a small sample of the reaction mixture before the quench, treating it with the workup reagents, and analyzing the result by TLC. [11]If instability is confirmed, a non-oxidative workup (e.g., protonolysis with acetic acid to yield an alkene) may be necessary, or a buffered oxidative workup could be explored.
-
References
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of Dicyclohexylchloroborane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkene synthesis by alkyne semireduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroboration. Retrieved from [Link]
-
Lumen Learning. (n.d.). Anti-Markovnikov additions to alkenes and alkynes. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyne Reactions: Hydroboration–Oxidation with R₂BH, H₂O₂/NaOH. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Brown, H. C., & Knights, E. F., & Scouten, C. G. (1974). Hydroboration. 71. Hydroboration of representative heterocyclic olefins with borane-methyl sulfide, 9-borabicyclo[3.3.1]nonane, this compound, and disiamylborane. Synthesis of heterocyclic alcohols. The Journal of Organic Chemistry, 39(8), 1169-1172. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup Tricks: Reagents. Retrieved from [Link]
-
Filo. (2025). This compound is made by a hydroboration reaction. What are the starting materials for its preparation?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Krishanamurthy, S., & Brown, H. C. (1976). Selective reductions. 22. Facile reduction of .alpha.,.beta.-unsaturated aldehydes and ketones with 9-borabicyclo[3.3.1]nonane. A remarkably convenient procedure for the selective conversion of conjugated aldehydes and ketones to the corresponding allylic alcohols in the presence of other functional groups. The Journal of Organic Chemistry, 41(18), 3064-3066. [Link]
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Wikipedia. (n.d.). Carbonyl reduction. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 13.7: Reduction of the Carbonyl Group - Synthesis of 1º and 2º Alcohols. Retrieved from [Link]
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Dicyclohexylborane Reaction Workup: A Technical Support Guide
Welcome to the technical support center for dicyclohexylborane reaction workups. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of post-reaction processing involving this sterically hindered and highly selective hydroborating agent. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your synthetic workflows. This compound, a stable white solid, offers unique advantages in stereocontrolled synthesis due to its steric bulk.[1][2] However, its physical properties and reactivity profile can present specific challenges during workup. This guide is structured to address these challenges directly in a question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the workup of this compound reactions, providing probable causes and actionable solutions.
Issue 1: Incomplete Oxidation of the Organoborane Intermediate
-
Question: I've performed the standard alkaline peroxide oxidation, but my crude NMR shows the presence of starting material or a significant amount of boron-containing byproducts. What could be the cause?
-
Answer: Incomplete oxidation is a frequent issue and can stem from several factors. The key is to ensure the hydroperoxide anion (HOO⁻), the active oxidizing agent, can efficiently access and react with the sterically hindered this compound intermediate.[3]
-
Probable Cause 1: Insufficient Hydrogen Peroxide or Base. The stoichiometry of the oxidation is critical. For every C-B bond, one equivalent of hydrogen peroxide and one equivalent of base are required. Since this compound has one reactive B-H bond for hydroboration, the resulting organoborane will have two cyclohexyl groups and one alkyl group from your substrate attached to boron. Therefore, you need at least three equivalents of H₂O₂ and NaOH to oxidize all three groups. It's common practice to use a slight excess of both to drive the reaction to completion.
-
Probable Cause 2: Low Reaction Temperature. The oxidation of organoboranes is exothermic. While initial cooling is necessary during the addition of H₂O₂ to control the reaction rate, maintaining a slightly elevated temperature (typically 30-50°C) after the addition is often required to ensure the complete oxidation of all alkyl groups, especially the bulky cyclohexyl groups.[3][4]
-
Probable Cause 3: Poor Phase Mixing. The reaction mixture is often biphasic, consisting of an organic solvent (like THF) and an aqueous layer. Vigorous stirring is essential to create a sufficient interfacial area for the hydroperoxide anion to react with the organoborane in the organic phase. If stirring is inadequate, the reaction will be slow and may not go to completion.
-
Solution:
-
Verify Stoichiometry: Ensure you are using at least 3-4 equivalents of both 3 M NaOH and 30% H₂O₂ relative to the amount of this compound used.
-
Controlled Heating: After the dropwise addition of H₂O₂ at a low temperature (e.g., 0°C), allow the reaction to warm to room temperature and then gently heat it to 40-50°C for at least one hour to facilitate complete oxidation.[3]
-
Ensure Efficient Stirring: Use a magnetic stir bar that provides good agitation for the volume of your reaction. A mechanical stirrer may be necessary for larger-scale reactions.
-
-
Issue 2: Formation of a Persistent Emulsion During Aqueous Workup
-
Question: After the oxidation, I'm trying to perform an aqueous extraction, but I'm getting a thick, persistent emulsion that won't separate. How can I break this emulsion?
-
Answer: Emulsion formation is common in these workups due to the presence of borate salts, which can act as surfactants. The dicyclohexylborinate byproducts can be particularly prone to causing stable emulsions.
-
Probable Cause: The formation of sodium borate salts and residual boronic acids from the oxidation of this compound byproducts can stabilize oil-in-water or water-in-oil emulsions.
-
Solution:
-
Addition of Brine: The most common and effective method is to wash the mixture with a saturated aqueous solution of sodium chloride (brine).[3] The increased ionic strength of the aqueous phase helps to break the emulsion by destabilizing the surfactant-like borate species at the interface.
-
Filtration through Celite®: If brine is ineffective, you can filter the entire mixture through a pad of Celite® or diatomaceous earth. This can help to break up the emulsion by physically disrupting the droplets and removing fine particulate matter that may be stabilizing it.
-
Solvent Modification: Adding more of the organic extraction solvent can sometimes help to break the emulsion. Alternatively, changing the organic solvent to one with a different polarity (e.g., from diethyl ether to ethyl acetate) may alter the interfacial tension and promote separation.
-
-
Issue 3: Difficulty in Removing Boron-Containing Byproducts During Purification
-
Question: I've completed the workup and extraction, but my crude product is contaminated with boron-containing impurities that are difficult to remove by column chromatography. What are my options?
-
Answer: The primary byproduct from the oxidation of the this compound moiety is cyclohexanol, and boric acid (or its salts). While cyclohexanol is often separable by chromatography, some boronic acid derivatives can be more challenging.
-
Probable Cause: Boronic acids and their esters can have polarities similar to the desired alcohol product, leading to co-elution during chromatography.
-
Solution:
-
Acidic/Basic Washes: A thorough aqueous workup is the first line of defense. Washing the organic layer with a dilute acid (e.g., 1 M HCl) can help to protonate any remaining basic impurities. A subsequent wash with a dilute base (e.g., 1 M NaOH or saturated NaHCO₃) will convert boronic acids into their more water-soluble boronate salts, facilitating their removal into the aqueous phase.
-
Oxidative Workup with an Amine Scavenger: In some cases, forming a complex with an amine can help in the removal of boron byproducts. After the standard oxidative workup, the addition of a diol like pinacol followed by an amine like triethanolamine can form a stable, more easily separable boronate ester complex.
-
Distillation: If your product is thermally stable and has a significantly different boiling point from cyclohexanol and other byproducts, distillation can be an effective purification method.
-
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to quench the excess this compound before the oxidative workup?
A1: While not always strictly necessary, quenching excess this compound is good practice, especially if a significant excess was used.[3] Quenching prevents the unnecessary consumption of expensive and potentially hazardous hydrogen peroxide. A simple and effective way to quench excess borane is to add a small amount of a ketone, like acetone.[3] The borane will reduce the ketone, and the resulting borinate is then oxidized along with the other organoborane species. Methanol can also be used to quench excess borane, but this can sometimes lead to the formation of methoxyboranes which might complicate the subsequent oxidation.
Q2: What are the key safety precautions when performing a this compound workup?
A2: Safety is paramount. This compound itself can be pyrophoric, especially if not handled under an inert atmosphere.[5][6] The oxidative workup also involves hazardous reagents.
-
This compound: Handle in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).[5][6] Avoid contact with air and moisture.
-
Hydrogen Peroxide (30%): This is a strong oxidizer and can cause severe skin burns.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[8] Add it slowly to the reaction mixture to control the exothermic reaction.
-
Sodium Hydroxide: This is a corrosive base. Handle with appropriate PPE.
-
Pressure Buildup: The oxidation reaction can generate oxygen gas, especially if the hydrogen peroxide decomposes. It is advisable to use a vented cap or a needle inserted through the septum to prevent pressure buildup, particularly on a larger scale.
Q3: Can I use a different oxidizing agent instead of alkaline hydrogen peroxide?
A3: Alkaline hydrogen peroxide is the most common and generally most effective reagent for the oxidation of organoboranes to alcohols, proceeding with retention of stereochemistry.[4][9][10] Other oxidizing agents can be used to convert organoboranes into different functional groups. For instance, treatment with monochloramine or hydroxylamine-O-sulfonic acid can yield amines.[11] However, for the conversion to alcohols, the H₂O₂/NaOH system is the standard for a reason: it is high-yielding and reliable. Other peroxide-based oxidants like sodium perborate or urea-hydrogen peroxide can also be used and may offer advantages in specific contexts, such as being solid and easier to handle.
Standard Oxidative Workup Protocol for this compound Reactions
This protocol assumes the hydroboration reaction has been carried out in an appropriate solvent like THF.
| Step | Procedure | Rationale |
| 1 | Cool the reaction mixture to 0°C in an ice-water bath. | To control the initial exotherm upon addition of the oxidizing agents. |
| 2 | Slowly add 3 M aqueous sodium hydroxide (3-4 equivalents). | To provide the basic medium necessary for the formation of the hydroperoxide anion. |
| 3 | Add 30% hydrogen peroxide (3-4 equivalents) dropwise via an addition funnel or syringe pump, maintaining the internal temperature below 20°C. | Slow addition prevents a dangerous temperature spike and potential pressure buildup from oxygen evolution.[7] |
| 4 | After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. | Allows the reaction to proceed safely after the initial exotherm is controlled. |
| 5 | Gently heat the reaction mixture to 40-50°C and stir for an additional 1-2 hours. | Ensures complete oxidation of the sterically hindered organoborane.[3] |
| 6 | Cool the mixture to room temperature and add an equal volume of an extraction solvent (e.g., diethyl ether or ethyl acetate). | To prepare for the separation of the organic product from the aqueous byproducts. |
| 7 | Transfer the mixture to a separatory funnel. If an emulsion forms, add saturated aqueous NaCl (brine) to aid in separation. | Brine increases the ionic strength of the aqueous phase, helping to break emulsions.[3] |
| 8 | Separate the layers. Extract the aqueous layer two more times with the organic solvent. | To maximize the recovery of the desired product. |
| 9 | Combine the organic layers and wash sequentially with water and then brine. | To remove residual water-soluble impurities and salts. |
| 10 | Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). | To remove dissolved water from the organic solvent. |
| 11 | Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. | To isolate the crude product. |
| 12 | Purify the crude product by flash column chromatography or distillation as appropriate. | To obtain the pure desired alcohol. |
Visualizing the Workup Workflow
The following diagram illustrates the key stages of the workup process.
Caption: Simplified mechanism of the alkaline peroxide oxidation of an organoborane.
This guide provides a comprehensive overview of the workup procedures for reactions involving this compound. By understanding the chemistry behind each step and anticipating potential challenges, you can significantly improve the efficiency and success of your synthetic endeavors.
References
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University of California, Irvine. Hydroboration-Oxidation of Alkenes. Available at: [Link]
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Organic Syntheses. dicyclohexylboron trifluoromethanesulfonate. Available at: [Link]
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Chemistry LibreTexts. 11.6: Addition of Boron Hydrides to Alkenes. Organoboranes. Available at: [Link]
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National Institutes of Health. CO2 Unlocks Reactivity: Boryl Silyl Ketene Acetals Enable Mild and Direct C C Bond Cleavage. Available at: [Link]
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Organic Syntheses. KETONES AND ALCOHOLS FROM ORGANOBORANES: PHENYL HEPTYL KETONE, 1-HEXANOL, AND 1-OCTANOL. Available at: [Link]
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PubMed. Electrochemical Cleavage of the Carbon-Boron Bond in p-Acetamidophenylboronic Acid at Neutral pH Conditions. Available at: [Link]
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Master Organic Chemistry. Hydroboration Oxidation of Alkenes. Available at: [Link]
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Chemistry Steps. Hydroboration-Oxidation: The Mechanism. Available at: [Link]
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Wikipedia. Hydroboration–oxidation reaction. Available at: [Link]
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L.S.College, Muzaffarpur. Hydroboration–oxidation reaction. Available at: [Link]
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Journal of the American Chemical Society. A Kinetic and Mechanistic Study on the Cleavage of the Carbon-Boron Bond. The Importance of Coordination. Available at: [Link]
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The Royal Society of Chemistry. Cycloaddition Reactions Between Dicyclohexylboron Azides and Alkynes. Available at: [Link]
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University of Rochester. How To Run A Reaction: The Workup. Available at: [Link]
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YouTube. Hydroboration/Oxidation of 1-Octene Experiment, Part 4: Carrying out the Oxidation Reaction and GC. Available at: [Link]
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PubMed Central. Boronate Oxidation as a Bioorthogonal Reaction Approach for Studying the Chemistry of Hydrogen Peroxide in Living Systems. Available at: [Link]
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ResearchGate. Safe Handling of Boranes at Scale. Available at: [Link]
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Chemical Communications (London) (RSC Publishing). The reaction of organoboranes with neutral hydrogen peroxide. Available at: [Link]
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Master Organic Chemistry. Hydroboration of Alkenes. Available at: [Link]
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ResearchGate. (PDF) The Oxidation of Organo‐Boron Compounds Using Electrochemically Generated Peroxodicarbonate. Available at: [Link]
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Chemistry LibreTexts. 11.10: Hydroboration–Oxidation. Available at: [Link]
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Richmond Sarpong Group, UC Berkeley. Quenching of Pyrophoric Materials. Available at: [Link]
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Virginia Tech Chemistry Department. Quenching Reactive Substances. Available at: [Link]
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VelocityEHS. Hydrogen Peroxide Health & Safety Tips. Available at: [Link]
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Dicyclohexylborane Purification: A Technical Support Guide
Welcome to the technical support center for the purification of dicyclohexylborane ((C₆H₁₁)₂BH). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging reagent. This compound is prized for its steric bulk, which imparts high regioselectivity in hydroboration reactions.[1] However, its pyrophoric nature and the presence of synthesis-related impurities necessitate careful handling and robust purification strategies.[2][3]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you obtain high-purity this compound for your critical applications.
I. Critical Safety Precautions: Handling a Pyrophoric Reagent
Before any experimental work, it is imperative to understand and mitigate the risks associated with this compound. It is classified as a pyrophoric solid, meaning it can ignite spontaneously upon contact with air.[3]
-
Work Environment : All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood or glovebox.[2][4] Keep the fume hood sash as low as possible.[4][5]
-
Personal Protective Equipment (PPE) : At a minimum, this includes fire-retardant lab coats, chemical splash goggles, and gloves.[4][5][6] It is highly recommended to wear a face shield and use a double-gloving technique (e.g., nitrile gloves underneath neoprene or fire-retardant gloves).[4][6] Avoid synthetic clothing, which can melt and adhere to the skin in case of a fire.[4][5]
-
Emergency Preparedness : Do not work alone.[6][7] Ensure an appropriate fire extinguisher (Class D for metal fires, or a standard ABC powder extinguisher) and a container of powdered lime or sand are within arm's reach to smother potential fires.[2][7] Know the location of the safety shower and fire blanket.[5][6]
-
Handling Techniques : Use Luer-lock, airtight syringes for transferring solutions.[5] For larger volumes, the double-tipped needle (cannula) technique is recommended.[4][5] Always secure the reagent bottle to a stand to prevent tipping.[4][5]
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, which is typically synthesized via the hydroboration of cyclohexene with a borane source like borane-dimethyl sulfide (BMS) or borane-THF.[1][8][9][10]
Q1: My isolated this compound is a low-melting solid or an oil instead of a crystalline white solid. What went wrong?
Possible Causes & Solutions:
-
Residual Solvent: The most common cause is incomplete removal of the reaction solvent (e.g., diethyl ether or THF). This compound has low solubility in these solvents, which facilitates its precipitation, but trace amounts can remain.[8]
-
Presence of Impurities: Contaminants from the starting materials or side reactions can depress the melting point.
-
Unreacted Cyclohexene: Ensure a 2:1 molar ratio of cyclohexene to the borane source (BH₃) is used to drive the reaction to completion.[1]
-
Borane Adducts: The borane source (e.g., BMS or THF) can remain complexed with the product. Washing the filtered solid with a small amount of cold, dry solvent can help remove these.
-
Tricyclohexylborane: If an excess of cyclohexene is not used, or if the reaction is not stoichiometric, formation of the mono-substituted cyclohexylborane can lead to redistribution and the formation of tricyclohexylborane. This can be minimized by careful control of stoichiometry.
-
Q2: The yield of my purified this compound is significantly lower than expected.
Possible Causes & Solutions:
-
Premature Hydrolysis/Oxidation: Accidental exposure to atmospheric moisture or oxygen during filtration or transfer will decompose the product.
-
Loss During Filtration: The fine, crystalline product can be difficult to handle.
-
Incomplete Precipitation: The product may not have fully crystallized out of the solution.
-
Solution: After the reaction period, cool the mixture to 0°C or below (e.g., -20°C) for an extended period (1-2 hours) to maximize precipitation before filtration.[9]
-
Q3: My purified this compound shows poor reactivity or gives unexpected side products in subsequent reactions.
Possible Causes & Solutions:
-
Active Borane Impurities: The presence of unreacted BH₃ species can lead to non-selective reductions or other side reactions.
-
Oxidized Borane Species: Partial oxidation of the product leads to borinic acids or other inactive species.
III. Frequently Asked Questions (FAQs)
Q: What is the best method to purify crude this compound?
A: For most lab-scale preparations, the purification is integral to the synthesis. This compound is prepared by reacting cyclohexene with a borane complex in a solvent like diethyl ether or THF, in which the product has low solubility.[8] It precipitates as a white solid and is purified by filtration under an inert atmosphere, followed by washing with a small amount of cold, dry solvent and drying under high vacuum.[8][14]
Q: Can I purify this compound by distillation?
A: Distillation is generally not recommended for this compound itself due to its thermal instability. However, derivatives like dicyclohexylboron trifluoromethanesulfonate can be purified by removing the solvent under reduced pressure.[13] For other organoboranes, vacuum distillation is a viable technique, but it requires specialized equipment and careful temperature control.[12]
Q: How can I assess the purity of my this compound?
A: The most common method is ¹¹B NMR spectroscopy. Pure this compound should exhibit a characteristic broad singlet. Gas chromatography (GC) can also be used, often after derivatization, to check for volatile impurities like residual cyclohexene or solvent.[1]
Q: My reaction mixture is a slurry. How do I handle this for purification?
A: A slurry is the expected outcome, as the this compound precipitates during its formation.[9] The solid is the desired product. It should be isolated by filtration under an inert atmosphere (e.g., using a Schlenk filter or cannula filtering technique) and then washed and dried as described.[14]
IV. Experimental Protocols & Workflows
Protocol 1: Synthesis and In-Situ Purification of this compound
This protocol is adapted from established hydroboration procedures.[10][14]
Materials:
-
Cyclohexene (distilled from a drying agent like LiAlH₄)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF solution (1M)
-
Anhydrous diethyl ether or THF
-
Oven-dried Schlenk flasks and magnetic stir bars
-
Inert gas (Nitrogen or Argon) manifold
-
Cannulas and syringes
Procedure:
-
Setup: Assemble an oven-dried 250 mL Schlenk flask containing a magnetic stir bar under a positive pressure of inert gas.
-
Reagents: Charge the flask with cyclohexene (e.g., 115 mmol). Add anhydrous diethyl ether (e.g., 50 mL).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Addition: Slowly add the borane source (e.g., 50 mmol of BMS or 50 mL of 1M BH₃·THF) dropwise via syringe over 30-60 minutes. Maintain the temperature at 0°C.
-
Reaction: A white precipitate of this compound will form.[10] Continue stirring the resulting slurry at 0°C for an additional 1-2 hours to ensure the reaction goes to completion.[9][10]
-
Isolation (Purification):
-
Stop stirring and allow the solid to settle.
-
Using a cannula, carefully remove the supernatant liquid and transfer it to another flask for quenching.
-
Wash the remaining white solid by adding a small volume (e.g., 10-15 mL) of ice-cold, dry diethyl ether, gently swirling, allowing it to settle, and removing the wash solvent via cannula. Repeat this wash step twice.
-
-
Drying: Connect the flask containing the purified solid to a high-vacuum line and dry for several hours to remove all residual solvent. Be cautious of bumping.[13]
-
Storage: Backfill the flask with inert gas. The solid this compound is now ready for use or can be stored in a sealed container under an inert atmosphere in a freezer.
Workflow Diagram: Purification Decision Tree
This diagram outlines the logical steps for isolating and purifying this compound.
Caption: Workflow for the isolation and purification of this compound.
V. Data Summary
| Parameter | Value / Recommendation | Rationale / Notes |
| Synthesis Stoichiometry | 2.1 : 1 (Cyclohexene : BH₃) | A slight excess of cyclohexene ensures complete consumption of the borane source, minimizing impurities.[1] |
| Reaction Temperature | 0 °C | Controls the reaction rate and minimizes side reactions.[9] |
| Reaction Time | 1-2 hours post-addition | Allows the reaction and precipitation to reach completion.[9][10] |
| Purification Method | Inert atmosphere filtration & washing | Isolates the precipitated solid product from soluble impurities and unreacted starting materials. |
| Wash Solvent | Ice-cold, anhydrous diethyl ether or pentane | Minimizes product loss due to dissolution while effectively removing impurities. |
| Drying Conditions | High Vacuum (e.g., <1 mmHg) for 2-4 hours | Ensures complete removal of volatile solvents that can depress the melting point and interfere with subsequent reactions.[11][12] |
References
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Technical Support Center: Safe Management of Dicyclohexylborane
Welcome to the technical support center for the safe handling and management of dicyclohexylborane. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly effective but pyrophoric reagent. The following information synthesizes established safety protocols with practical, field-proven insights to ensure both experimental success and personal safety.
Understanding the Primary Hazard: Pyrophoricity
This compound ((C₆H₁₁)₂BH), often abbreviated as Chx₂BH, is a sterically hindered organoborane reagent valued for its high regioselectivity and stereoselectivity in hydroboration reactions.[1] However, its utility is matched by its primary hazard: this compound is pyrophoric, meaning it can ignite spontaneously upon contact with air.[2][3][4][5][6] It is also corrosive and can cause severe skin burns and eye damage.[2][3][4][5][6] This guide provides a comprehensive framework for mitigating these risks.
Frequently Asked Questions (FAQs)
Q1: What are the immediate actions to take before handling this compound?
A1: Preparation is paramount. Before you begin any experiment involving this compound, a thorough pre-operational check is critical. This involves not just the chemical aspects but also your laboratory environment and personal readiness.
-
Engineering Controls: All manipulations must be conducted in a glovebox under an inert atmosphere or within a certified chemical fume hood with the sash at the lowest possible position.[7][8][9][10] Ensure your workspace is free of clutter and unnecessary chemicals.[7]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat (e.g., Nomex) is mandatory, worn over clothing made of natural fibers.[7][8][9] Synthetic clothing should be avoided as it can melt and adhere to the skin.[7] Wear chemical splash goggles and a face shield.[7][8][9][10][11] For hand protection, nitrile gloves are generally suitable for incidental contact, but it is often recommended to wear a fire-resistant glove over the nitrile glove.[8]
-
Emergency Preparedness: Know the location of the nearest safety shower, eyewash station, and a Class D or ABC-type fire extinguisher.[9][11] Crucially, never work alone when handling pyrophoric reagents. [7] A "buddy system" ensures a rapid and effective response in case of an emergency.[10]
-
Material & Glassware Preparation: All glassware must be meticulously dried to remove adsorbed moisture.[12][13][14] This is typically achieved by oven-drying and then cooling under a stream of inert gas (argon or nitrogen).[13][14]
Q2: How should I properly store this compound?
A2: this compound should be stored in a tightly sealed container under an inert atmosphere.[2][3][6] It is often supplied in a specialized bottle with a septum-sealed cap to facilitate transfer via syringe or cannula.[7] For longer-term storage, refrigeration (below 10°C) in a refrigerator approved for flammable materials can enhance stability.[7] The storage area should be cool, dry, and well-ventilated.[2][3][15]
Q3: What is the correct technique for transferring this compound from the supplier bottle to my reaction flask?
A3: The transfer of this compound must be performed using air-free techniques to prevent its exposure to the atmosphere.[12] The two primary methods are syringe transfer and cannula transfer.
-
Syringe Transfer (for smaller volumes):
-
Ensure the syringe and needle are oven-dried and cooled under an inert atmosphere.[14]
-
Purge the syringe with inert gas multiple times.[14]
-
Slightly pressurize the this compound source bottle with inert gas.
-
Insert the needle into the headspace of the source bottle and then into the liquid to withdraw the desired amount.
-
Withdraw the needle and immediately insert it into the septum of the reaction flask, which is also under a positive pressure of inert gas.
-
-
Cannula Transfer (for larger volumes):
-
This technique uses a double-tipped needle (cannula) to transfer the liquid under inert gas pressure from the source bottle to the reaction flask.[12]
-
Both the source bottle and the reaction flask must be under a positive pressure of inert gas.
-
One end of the cannula is inserted into the headspace of the source bottle, and the other into the reaction flask.
-
A second, shorter needle connected to the inert gas source is used to gently pressurize the source bottle, forcing the liquid through the cannula into the reaction flask.[14]
-
Q4: My reaction with this compound is sluggish. What are some potential causes?
A4: While this compound is a reactive hydroborating agent, several factors can lead to a sluggish reaction:
-
Reagent Purity: Over time, or with improper storage, this compound can degrade. Consider titrating a small aliquot to determine its active concentration.
-
Steric Hindrance: this compound is a bulky reagent, which is key to its selectivity.[1][16] If your substrate is also highly sterically hindered, the reaction rate may be significantly reduced.
-
Temperature: While many hydroborations are conducted at 0°C or room temperature, some may require gentle heating to overcome the activation energy barrier. However, be cautious, as heating can also lead to undesired side reactions or decomposition.
-
Solvent Purity: Ensure your solvent is anhydrous and deoxygenated. Trace amounts of water or oxygen can react with and deactivate the this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Small fire or smoke upon transfer | Exposure to air. | Immediately cover the area with a Class D fire extinguisher powder, dry sand, or powdered lime to smother the fire.[9] Do NOT use water or a carbon dioxide extinguisher.[11] |
| Reaction does not go to completion | Insufficient reagent; degraded reagent; impure solvent. | Use a slight excess of this compound. Verify the reagent's activity. Ensure the solvent is rigorously dried and degassed. |
| Formation of unexpected byproducts | Incorrect reaction temperature; presence of contaminants. | Optimize the reaction temperature. Re-purify starting materials and ensure all glassware is scrupulously clean and dry. |
| Difficulty in filtering the product | Product is also air-sensitive. | If the product is air-sensitive, filtration must be performed under an inert atmosphere using a Schlenk filter stick or in a glovebox.[17] |
Experimental Protocols
Protocol 1: Safe Quenching of Unused this compound
It is critical to safely quench any excess this compound and clean the reaction apparatus.
-
Cool the Reaction Vessel: Place the flask containing the residual this compound in an ice bath.
-
Dilute with a High-Boiling Point Solvent: Add an inert, high-boiling point solvent like toluene or hexane to dilute the reagent.
-
Slow Addition of a Quenching Agent: While stirring vigorously, slowly add a quenching agent. A common and effective method is the slow, dropwise addition of isopropanol.
-
Monitor Gas Evolution: The quenching reaction will produce hydrogen gas. Ensure this is safely vented through a bubbler.
-
Final Quench with Water: Once the gas evolution from the alcohol quench has ceased, slowly add water to quench any remaining reactive species.
-
Aqueous Workup: Proceed with a standard aqueous workup to separate the organic and aqueous layers.
Protocol 2: Handling a this compound Spill
In the event of a spill, a calm and methodical response is essential.
-
Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[18][19][20]
-
Control Ignition Sources: If the spill is flammable, extinguish any nearby open flames and turn off ignition sources if it is safe to do so.[18][19]
-
Contain the Spill: Use a non-combustible absorbent material like dry sand, powdered lime, or vermiculite to cover and contain the spill.[9][19][21][22] Do not use paper towels or other combustible materials.[9]
-
Personal Protection: Do not attempt to clean a significant spill without appropriate PPE, including a flame-resistant lab coat, safety goggles, a face shield, and appropriate gloves.[19]
-
Collection and Disposal: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[2][19]
-
Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the surface with a suitable solvent, followed by soap and water.[19]
-
Report the Incident: Report all spills to your institution's Environmental Health and Safety office.[19][22]
Visual Workflows
Decision Tree for this compound Transfer
Caption: Step-by-step emergency response for a pyrophoric material spill.
References
-
Safe Handling of Pyrophoric Liquids. (2009, October 30). Oregon State University Environmental Health and Safety. Retrieved from [Link]
-
Pyrophoric Materials. (n.d.). Purdue University Environmental Health and Safety. Retrieved from [Link]
-
Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. (n.d.). National Institutes of Health Office of Research Services. Retrieved from [Link]
-
Safe Handling of Pyrophoric Materials. (n.d.). C3 - Laboratory Safety. Retrieved from [Link]
-
Air-free technique. (n.d.). In Wikipedia. Retrieved from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013, August 6). ChemistryViews. Retrieved from [Link]
-
Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. Retrieved from [Link]
-
This compound | C12H22B | CID 9855631. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Dicyclohexylboron trifluoromethanesulfonate. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Spill Control/Emergency Response. (2025, January 14). Oakland University Environmental Health and Safety. Retrieved from [Link]
-
Anti-Markovnikov additions to alkenes and alkynes. (n.d.). Lumen Learning. Retrieved from [Link]
-
Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
-
Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved from [Link]
-
Chemical Spill Response. (n.d.). University of Texas at Dallas. Retrieved from [Link]
-
Emergency and Spill Response Procedures. (n.d.). Auburn University. Retrieved from [Link]
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Dicyclohexylborane Reactions: A Technical Support Guide on Solvent Effects
Welcome to the technical support center for dicyclohexylborane applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this compound, with a specific focus on how the choice of solvent can profoundly impact reaction outcomes. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in this compound reactions?
The solvent in this compound reactions serves multiple critical functions beyond simply dissolving the reactants. It directly influences the reagent's stability, reactivity, and selectivity. This compound is often prepared and used in a coordinating solvent like tetrahydrofuran (THF) or diethyl ether, where it can exist as a Lewis adduct.[1] This complexation is fundamental to its storage and handling.[1] The solvent's properties, such as polarity and coordinating ability, can affect the transition state energy of the hydroboration reaction, thereby impacting both the rate and the selectivity of the addition to unsaturated bonds.
Q2: How does solvent choice impact the reactivity of this compound?
The reactivity of this compound is significantly modulated by the solvent. Ethereal solvents like THF and diethyl ether are commonly used because they form stable complexes with borane sources (like BH₃·THF or BH₃·SMe₂), which are the precursors to this compound.[1][2] The solvent can influence the equilibrium between the dimeric (less reactive) and monomeric (more reactive) forms of the borane. In highly coordinating solvents, the monomeric form, stabilized by the solvent, is more readily available for reaction. However, excessively strong coordination can also decrease reactivity by making the boron center less electrophilic.
Q3: Can the solvent affect the regio- and chemoselectivity of hydroboration with this compound?
Absolutely. The high regioselectivity of this compound, which leads to the anti-Markovnikov addition of the boron to the less substituted carbon of a double or triple bond, is a hallmark of this reagent.[1][3][4] This is primarily driven by the steric bulk of the two cyclohexyl groups.[1][3] However, the solvent can fine-tune this selectivity. Solvent molecules can influence the effective size of the borane reagent and the transition state geometry.[5][6]
Chemoselectivity, the preference for one functional group over another, is also solvent-dependent.[7][8][9] this compound is known for its ability to selectively hydroborate alkenes and alkynes in the presence of more reactive functional groups like carbonyls.[1] This is due to the significant steric hindrance around the boron atom. The choice of solvent can enhance this selectivity by modulating the reactivity of the borane. A less coordinating solvent might slightly increase the reactivity, potentially leading to a decrease in chemoselectivity if not carefully controlled.
Troubleshooting Guide
Issue 1: Low or No Product Yield
You've set up your hydroboration reaction with this compound, but the desired product is either absent or present in a very low yield. Here’s a breakdown of potential solvent-related causes and their solutions.
| Potential Cause | Explanation | Recommended Solution |
| Solvent is not anhydrous | Boranes, including this compound, are highly sensitive to moisture.[10] Water will react with the borane, quenching it and preventing it from participating in the desired hydroboration. | Ensure all solvents are rigorously dried before use, for example, by distilling from a suitable drying agent like sodium/benzophenone for ethers.[11] Use anhydrous grade solvents and handle them under an inert atmosphere (e.g., nitrogen or argon). |
| Inappropriate Solvent Choice | The solubility of this compound varies with the solvent. In some solvents, it may precipitate out of the solution, especially at lower temperatures, effectively halting the reaction.[3][12] Conversely, a solvent that coordinates too strongly might render the borane unreactive. | Tetrahydrofuran (THF) and diethyl ether are generally the preferred solvents for the in situ preparation and reaction of this compound.[2][3][12][13] If solubility is an issue, consider a solvent mixture or a different ethereal solvent like diglyme, but be mindful of potential changes in reactivity. |
| Presence of Peroxides in Ethereal Solvents | Ethereal solvents like THF and diethyl ether can form explosive peroxides over time. These peroxides can also interfere with the hydroboration reaction. | Always test ethereal solvents for the presence of peroxides before use and purify them if necessary. Store them over a reducing agent and away from light. |
Issue 2: Poor Regio- or Chemoselectivity
Your reaction is proceeding, but you are observing a mixture of regioisomers or undesired side reactions with other functional groups in your starting material.
| Potential Cause | Explanation | Recommended Solution |
| Reaction Temperature is Too High | Higher reaction temperatures can lead to a decrease in the selectivity of the hydroboration reaction.[10] The kinetic control that governs the high selectivity is often diminished at elevated temperatures. | Perform the reaction at a lower temperature. The preparation of this compound and subsequent hydroboration are often carried out at 0°C.[2][13] For particularly sensitive substrates, even lower temperatures may be beneficial. |
| Solvent Polarity is Suboptimal | The polarity of the solvent can influence the transition state of the hydroboration reaction.[14][15] A significant change in solvent polarity could alter the electronic and steric factors that control selectivity. | Stick to well-established, non-polar, or moderately polar aprotic solvents like THF, diethyl ether, or hexane.[11] Avoid highly polar or protic solvents unless their specific effects are desired and understood for a particular transformation. |
| Solvent is Directing the Reaction | In some cases, a coordinating solvent or a functional group on the substrate can interact with the borane in the transition state, leading to an unexpected regiochemical outcome.[1] | If you suspect a directing effect from the solvent, try a less coordinating solvent like diethyl ether or even a hydrocarbon solvent if solubility permits. If a substrate functional group is the cause, protecting that group before hydroboration might be necessary. |
Experimental Protocols & Visualizations
Protocol 1: In Situ Preparation of this compound in Tetrahydrofuran (THF)
This protocol describes the standard laboratory procedure for the preparation of this compound for immediate use in a subsequent hydroboration reaction.
Materials:
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Cyclohexene, freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Assemble the glassware and flame-dry it under a stream of inert gas to ensure all moisture is removed.
-
Charge the reaction flask with the borane source (e.g., 50 mmol of BH₃·SMe₂) and anhydrous THF (e.g., 18 mL).[2]
-
Cool the stirred solution to 0°C using an ice bath.
-
Add cyclohexene (e.g., 115 mmol, 2.3 equivalents) dropwise to the cooled borane solution via the dropping funnel over a period of 30 minutes.[2]
-
After the addition is complete, continue stirring the mixture at 0°C for at least one hour. This compound will typically separate as a white solid.[2]
-
The resulting slurry of this compound is now ready for the addition of the alkene or alkyne substrate for the hydroboration step.[13]
Caption: Workflow for the in-situ preparation and use of this compound.
Mechanism: The Role of Solvent in Hydroboration
The hydroboration reaction proceeds through a four-membered transition state. The solvent can influence this transition state in several ways:
-
Stabilization of the Borane: Coordinating solvents like THF stabilize the monomeric form of BH₃, making it more available for the initial reaction with cyclohexene.
-
Transition State Solvation: The solvent molecules solvate the transition state, which can affect its energy and, consequently, the reaction rate and selectivity.
Caption: Generalized mechanism of hydroboration highlighting the transition state.
References
-
Synthesis of this compound - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
- Kemp, A. D., et al. (2018). Boron containing materials through a hydroboration cascade of small cyclic dienes. Dalton Transactions, 47(34), 11694-11702.
-
Dicyclohexylboron trifluoromethanesulfonate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
Hydroboration - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Lumen Learning. Retrieved January 12, 2026, from [Link]
-
Hydroboration Oxidation of Alkenes - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
Hydroboration of Alkenes - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved January 12, 2026, from [Link]
-
HydroborationMech.html - Yale Chemistry Department. (n.d.). Yale University. Retrieved January 12, 2026, from [Link]
-
Regioselectivity vs. Stereoselectivity vs. Chemoselectivity - Lesson - Study.com. (n.d.). Study.com. Retrieved January 12, 2026, from [Link]
- Welton, T. (2015). Solvents and sustainable chemistry. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 471(2183), 20150502.
-
Dicyclohexyborane is a hindered diborane that reacts readily with terminal alkynes such as 4 - Chegg. (2022, August 26). Chegg. Retrieved January 12, 2026, from [Link]
-
Module 1 Regioselective, Regio-specific and Chemoselective reactions - Durgapur Govt. College. (n.d.). Durgapur Government College. Retrieved January 12, 2026, from [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
- Joshi, G. P., & Adhikari, B. (2019). An Overview on Common Organic Solvents and Their Toxicity.
-
Regioselectivity and chemoselectivity of aliphatic addition reactions - Purechemistry. (2023, May 4). Pure Chemistry. Retrieved January 12, 2026, from [Link]
- Sangeetha, P., et al. (2021). Theoretical investigation of solvent effects on reactivity, spectroscopic properties, and inhibitory potential of a dihydropyridine derivative against Vibrio cholorae: DFT, molecular docking and pharmacokinetics evaluation. Journal of the Iranian Chemical Society, 18(12), 3323-3340.
-
Illuminating a Solvent-Dependent Hierarchy for Aromatic CH/π Complexes with Dynamic Covalent Glyco-Balances. (2024, January 2). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
-
Solved Part III. An alkyne can react with this compound | Chegg.com. (2020, September 30). Chegg. Retrieved January 12, 2026, from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
- Reichardt, C. (1982). Solvent effects on chemical reactivity. Pure and Applied Chemistry, 54(10), 1867-1884.
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Scaling up dicyclohexylborane reactions from lab to pilot plant
Technical Support Center: Scaling Dicyclohexylborane Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the scale-up of this compound reactions. Transitioning a synthetic route from the bench to a pilot plant introduces a new set of challenges where safety, process control, and reproducibility are paramount.[1] this compound, a sterically hindered and highly selective hydroborating agent, is invaluable in complex molecule synthesis but requires meticulous handling, especially at scale.[2]
This guide is structured to provide direct, actionable answers to the critical questions and issues that arise during this transition. We will move from foundational knowledge in our FAQs to in-depth problem-solving in the Troubleshooting Guide, supplemented by validated protocols and process workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards when scaling up this compound reactions?
A1: The primary hazards are threefold:
-
Pyrophoricity: Dialkylboranes like this compound can be pyrophoric (spontaneously ignite in air), particularly in pure form or at concentrations above 15 wt% in solvents.[3] A simple test for pyrophoricity involves placing a small amount of the solution on dry filter paper in a fume hood; charring or burning indicates a positive result.[3]
-
Hydrogen Evolution: Boranes react exothermically with protic sources like water, alcohols, and acids to produce flammable hydrogen gas.[3] In a pilot plant setting, this gas evolution must be safely vented from the reactor system. A methanol scrubbing system is often recommended to convert any escaping diborane into hydrogen and methyl borate.[3]
-
Exothermic Reactions: The hydroboration reaction itself, and particularly the subsequent quenching and oxidation steps, can be highly exothermic.[4] Without adequate thermal management, this can lead to runaway reactions.
Q2: Which borane source is recommended for pilot-scale synthesis of this compound?
A2: For large-scale synthesis, borane-dimethyl sulfide complex (BH3·SMe2) is often preferred over borane-tetrahydrofuran (BH3·THF).[2] The rationale is that BH3·SMe2 is more stable, available in higher concentrations, and avoids the potential for THF ring-opening side reactions that can occur with BH3·THF, especially under prolonged heating, which can introduce impurities.[2][5]
Q3: Why does this compound precipitate during its synthesis, and how does this impact the process?
A3: this compound has relatively low solubility in common ethereal solvents like diethyl ether or THF, especially at the recommended reaction temperatures (e.g., 0°C).[6][7] This precipitation is advantageous as it drives the reaction to completion by removing the product from the equilibrium.[6] On a pilot scale, this means the reactor must be equipped with an appropriate agitator (stirrer) to maintain the solid as a manageable slurry and prevent it from settling and hardening, which would complicate subsequent operations.
Q4: What is the optimal stoichiometry for the synthesis of this compound?
A4: The reaction typically requires a 2:1 molar ratio of cyclohexene to borane to achieve optimal yields and selectivity for the dialkylborane.[2][8] Using excess cyclohexene helps ensure the complete consumption of the borane reagent and minimizes the formation of the unwanted tricyclohexylborane byproduct.[6]
Process Scale-Up Workflow
The following diagram outlines the key stages and decision points when transitioning a this compound reaction from the laboratory to a pilot plant.
Caption: Workflow for scaling this compound reactions.
Troubleshooting Guide
This section addresses specific problems encountered during the scale-up process in a question-and-answer format.
| Problem Area | Question/Issue Observed | Potential Root Cause(s) | Recommended Action(s) & Rationale |
| Reaction Control & Safety | Q: The reactor temperature is rising uncontrollably during the borane addition. What should I do? | 1. Inadequate Cooling: The pilot reactor's heat removal capacity is insufficient for the reaction's exotherm. 2. Addition Rate Too Fast: The borane reagent is being added more quickly than the cooling system can handle. | 1. Immediate Action: Stop the addition immediately. Ensure maximum coolant flow to the reactor jacket. 2. Process Adjustment: Slow down the addition rate significantly. Consider diluting the borane reagent to decrease the reaction rate per unit volume. 3. Engineering Control: Verify the heat transfer coefficient of your reactor. For highly exothermic processes, a larger surface-area-to-volume ratio or more efficient cooling fluid may be needed.[9] |
| Q: We are detecting significant pressure buildup in the reactor headspace. What is the cause and mitigation? | 1. Hydrogen Evolution: Unreacted borane is contacting a protic source (e.g., moisture in the lines, impure solvent).[3] 2. Solvent Boiling: Localized hot spots from the exotherm are causing the solvent to boil. 3. Blocked Vent: The reactor's vent line or scrubber system is obstructed. | 1. Verify Inert Atmosphere: Ensure all lines and the reactor were properly dried and purged with an inert gas (Nitrogen/Argon). Check solvent water content (Karl Fischer titration). 2. Improve Agitation & Cooling: Enhance mixing to dissipate heat and prevent localized boiling.[10] 3. Safety Check: Ensure the reactor's pressure relief system and vent lines are clear and functioning correctly. A methanol scrubber is recommended to safely handle any diborane off-gassing.[3] | |
| Product Quality & Yield | Q: The yield of our desired hydroborated product is low, and we've isolated tricyclohexylborane. Why? | 1. Incorrect Stoichiometry: The molar ratio of borane to cyclohexene was greater than 1:2. 2. Poor Temperature Control: Running the reaction at temperatures above 0–5°C can favor the formation of the thermodynamically more stable tri-substituted product.[6] | 1. Verify Reagent Charges: Double-check calculations and the assayed concentration of the borane solution. Ensure accurate measurement and charging of reagents. 2. Maintain Low Temperature: The synthesis of this compound should be strictly maintained between 0°C and room temperature to ensure selective formation of the disubstituted product.[6] Lower temperatures (e.g., 0°C) are generally preferred.[6][7] |
| Q: Our final alcohol product (after oxidation) is contaminated with boron-based impurities. How can we remove them? | Incomplete Boron Removal: The work-up procedure is insufficient to remove all boron species (e.g., boric acid, borate esters). | 1. Methanol Azeotrope: After the main work-up, repeatedly add methanol to the crude product and concentrate under reduced pressure. This converts boron residues into volatile trimethyl borate (B(OMe)3), which is removed with the solvent.[11] 2. Aqueous Washes: Perform additional aqueous washes, potentially with a mild base or acid depending on the product's stability, to extract water-soluble boron species. | |
| Work-up & Isolation | Q: The quenching of our large-scale reaction is very vigorous and difficult to control. How can we improve this? | Quenching Agent & Rate: Adding a highly reactive quenching agent (like water) too quickly to a concentrated solution of unreacted borane. | 1. Use a Less Reactive Quenching Agent: Use an alcohol like methanol or isopropanol for the initial quench. They react exothermically but are generally more controllable than water.[3] 2. Controlled Addition at Low Temperature: Cool the reaction mixture (e.g., to 0°C) before and during the quench. Add the quenching agent slowly and sub-surface to ensure rapid mixing and heat dissipation. Monitor the off-gas rate and internal temperature closely. |
| Q: We are struggling to filter the this compound slurry. It seems to be clogging the filter. | 1. Fine Particle Size: Rapid precipitation may have led to very fine particles. 2. Product "Oiling Out": If the temperature rises, the solid may melt or become gummy, blinding the filter cloth. | 1. Controlled Crystallization: Add the borane source slowly to the cyclohexene solution at 0°C. This allows for larger crystal formation. An aging period (stirring at 0°C for 1-3 hours after addition) can also improve particle size distribution.[4] 2. Maintain Temperature: Ensure the slurry and filtration equipment are kept cold throughout the transfer and filtration process. |
Troubleshooting Decision Tree: Low Product Yield
This diagram provides a logical path for diagnosing the cause of low product yield after the oxidation step.
Caption: Decision tree for diagnosing low yield issues.
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound Slurry
Objective: To safely prepare a multi-kilogram slurry of this compound in diethyl ether.
Equipment: 100 L glass-lined jacketed reactor with a pitched-blade turbine agitator, nitrogen inlet, pressure relief valve connected to a methanol scrubber, and a thermocouple.
Methodology:
-
Vessel Preparation: Ensure the reactor is clean, dry, and has passed a pressure test. Purge the vessel with dry nitrogen for at least 2 hours to ensure an inert atmosphere (<0.5% O2).
-
Reagent Charge: Charge the reactor with anhydrous diethyl ether (100 L, KF < 50 ppm) and cyclohexene (16.8 kg, 204.5 mol).
-
Cooling: Start agitation (100-150 RPM) and cool the reactor contents to 0°C using the jacket cooling system. Maintain a gentle nitrogen sweep through the headspace.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BH3·SMe2, 10.0 M solution, 10.0 L, 100 mol) subsurface via a dip tube over 2-3 hours.[4]
-
Causality: Subsurface addition prevents localized overheating at the surface and minimizes the risk of diborane gas escaping into the headspace before it can react. The slow addition rate is critical for managing the reaction exotherm.
-
-
Reaction & Aging: Maintain the internal temperature between 0°C and 5°C throughout the addition. After the addition is complete, stir the resulting white slurry at 0°C for an additional 2 hours to ensure the reaction goes to completion.[4][7]
-
In-Process Check (Optional): A carefully taken sample of the supernatant can be quenched and analyzed to confirm the consumption of the borane source.
-
Validation: The formation of a thick white precipitate is a visual confirmation of product formation.[5] The slurry is now ready for direct use in the subsequent hydroboration step or for filtration if the solid needs to be isolated.
Protocol 2: Safe Quenching and Work-up of a Large-Scale Hydroboration Reaction
Objective: To safely decompose excess borane reagents and process the resulting organoborane for oxidation.
Methodology:
-
Pre-Cooling: After the hydroboration reaction is deemed complete, cool the reactor contents to 0°C. Ensure the vent system and scrubber are operational.
-
Initial Quench: Slowly add methanol (5 L) dropwise via an addition funnel or pump. Monitor the temperature and off-gas rate closely. Vigorous hydrogen evolution will occur.[3][4] Do not allow the temperature to rise above 10°C.
-
Causality: Methanol is a moderate quenching agent that reacts to form dihydrogen and methoxyboranes. Its use mitigates the extreme reactivity that would be seen with water while effectively destroying residual borane hydrides.
-
-
Aqueous Work-up: Once gas evolution has subsided, the reaction mixture can be further processed. For subsequent oxidation, the typical procedure involves the slow, controlled addition of aqueous sodium hydroxide followed by hydrogen peroxide.[12][13] This step is also highly exothermic and requires excellent temperature control.
-
Boron Removal: After oxidation and layer separation, the organic phase should be washed with brine. To remove persistent boron impurities, concentrate the organic layer and then add a large volume of methanol (e.g., 5 volumes). Re-concentrate the solution under vacuum. Repeat this methanol addition/concentration step 2-3 times.[11]
-
Validation: This process forms volatile trimethyl borate, which is effectively removed by the repeated distillations, leaving a cleaner crude product for final purification.
-
References
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Atkins, W. J., Jr., Burkhardt, E. R., & Matos, K. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development. [Link]
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Validation & Comparative
Dicyclohexylborane vs. 9-BBN: A Comparative Guide to Selective Hydroboration
For researchers, scientists, and professionals in drug development, the precise and selective functionalization of molecules is paramount. Hydroboration-oxidation stands as a cornerstone reaction in organic synthesis for the anti-Markovnikov hydration of alkenes and alkynes. The choice of the hydroborating agent is critical, dictating the regioselectivity, stereoselectivity, and chemoselectivity of the transformation. Among the sterically hindered dialkylboranes, dicyclohexylborane (Cy2BH) and 9-borabicyclo[3.3.1]nonane (9-BBN) are two of the most powerful and widely utilized reagents. This guide provides an in-depth comparison of their performance, grounded in experimental data, to inform your selection for specific synthetic challenges.
At a Glance: Key Physicochemical and Reactivity Properties
| Property | This compound (Cy2BH) | 9-Borabicyclo[3.3.1]nonane (9-BBN) |
| Molecular Formula | C12H23B | C8H15B |
| Molar Mass | 178.12 g/mol | 122.02 g/mol [1] |
| Physical Form | White solid, often used as a slurry in THF or Et2O[2][3] | White crystalline solid (dimer)[1][4] |
| Stability | Must be used immediately upon generation or stored under inert atmosphere[2] | Remarkable thermal stability; can be handled in air for brief periods[5][6] |
| Solubility | Soluble in THF, diethyl ether, dichloromethane, pentane[2] | Commercially available as a solid or a solution in THF[1][4] |
| Common Precursors | Cyclohexene and borane (BH3·THF or BH3·SMe2)[2][7] | 1,5-Cyclooctadiene and borane (BH3·SMe2)[1][4][6] |
The Decisive Factor: Steric Hindrance and its Synthetic Implications
The divergent reactivity of this compound and 9-BBN stems primarily from their distinct steric profiles. Both are classified as bulky hydroborating agents, a characteristic that significantly enhances regioselectivity compared to borane (BH3) itself.[8][9] However, the degree and nature of this steric hindrance differ, leading to nuanced selectivities.
This compound (Cy2BH) , with its two flexible cyclohexyl groups, presents a formidable steric barrier. This bulk is highly effective at directing the boron atom to the less substituted carbon of a double or triple bond, leading to excellent anti-Markovnikov selectivity.[10][11]
9-Borabicyclo[3.3.1]nonane (9-BBN) , on the other hand, possesses a rigid bicyclic structure.[4] This locked conformation provides a unique and highly defined steric environment. While also exceptionally regioselective, the fixed geometry of 9-BBN can lead to different facial selectivity in the hydroboration of chiral or prochiral alkenes compared to the more conformationally mobile Cy2BH.[12] Its rigid structure and steric bulk contribute to its remarkable regioselectivity, often exceeding that of other common hydroborating agents.[13]
Regioselectivity in Alkene Hydroboration: A Head-to-Head Comparison
Both reagents exhibit exceptional regioselectivity in the hydroboration of terminal alkenes, typically affording the anti-Markovnikov product with >99% purity.[5] The choice between them often becomes more critical with internal or more complex alkenes.
| Substrate | Reagent | Regioselectivity (% anti-Markovnikov) | Reference |
| 1-Hexene | 9-BBN | >99 | [Dhillon, 2007, as cited in 8] |
| Styrene | 9-BBN | 98 | [Dhillon, 2007, as cited in 8] |
| cis-4-Methyl-2-pentene | This compound | 97 | [Brown, H.C., et al. J. Am. Chem. Soc.1961 , 83, 486] |
| cis-4-Methyl-2-pentene | 9-BBN | 99.5 | [Brown, H.C., et al. J. Am. Chem. Soc.1975 , 97, 5249] |
As the data suggests, for simple terminal alkenes, both reagents are highly effective. However, with internal alkenes, the subtle differences in their steric profiles can lead to variations in selectivity, with 9-BBN often showing a slight edge in forcing the boron to the less hindered position.
Stereoselectivity: The Syn-Addition Principle
A fundamental characteristic of hydroboration is its syn-stereospecificity, where the boron and hydrogen atoms add to the same face of the π-system.[8][14] This is a direct consequence of the concerted, four-membered transition state of the reaction.[15] Both Cy2BH and 9-BBN strictly adhere to this principle, allowing for predictable stereochemical outcomes.
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} enddot Caption: Concerted syn-addition in hydroboration.
Hydroboration of Alkynes: A Gateway to Aldehydes and Ketones
The hydroboration of alkynes provides a powerful route to vinylboranes, which can be subsequently oxidized to aldehydes (from terminal alkynes) or ketones (from internal alkynes).[15][16] The steric bulk of both Cy2BH and 9-BBN is crucial here to prevent the double addition of borane across both π-bonds of the alkyne.[16][17]
With terminal alkynes, both reagents provide excellent regioselectivity for the placement of boron on the terminal carbon, leading to the corresponding aldehyde upon oxidation.[16]
dot graphical_abstract { // Node Definitions node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124"]; Alkyne [label="Terminal Alkyne\n(R-C≡CH)", fillcolor="#F1F3F4"]; Reagent [label="1. 9-BBN or Cy2BH\n2. H2O2, NaOH", fillcolor="#F1F3F4"]; Product [label="Aldehyde\n(R-CH2-CHO)", fillcolor="#F1F3F4"];
} enddot Caption: Hydroboration-oxidation of a terminal alkyne.
For internal alkynes, the regioselectivity is dependent on the steric and electronic differences between the two substituents. In cases of symmetrically substituted alkynes, a single ketone product is formed. For unsymmetrical internal alkynes, a mixture of ketones is often obtained, although one may predominate depending on the steric bulk of the substituents.[16]
Chemoselectivity: Navigating Functional Group Tolerance
A significant advantage of dialkylborane reagents is their high chemoselectivity. They readily react with alkenes and alkynes while being compatible with a wide range of other functional groups.
This compound and 9-BBN typically do not reduce:
-
Esters
-
Amides
-
Nitriles
-
Halides
However, they will reduce aldehydes and ketones. This high degree of chemoselectivity allows for the selective hydroboration of a double or triple bond in a multifunctional molecule without the need for protecting groups. 9-BBN is known to rapidly reduce aldehydes and ketones.[18]
Experimental Protocols
General Procedure for Hydroboration of an Alkene with 9-BBN
This protocol is adapted from standard laboratory procedures.[19]
-
Reaction Setup: A dry, nitrogen-flushed flask equipped with a magnetic stir bar and a septum is charged with the alkene (1.0 eq).
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to dissolve the alkene.
-
Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of 9-BBN in THF (0.5 M, 1.05 eq) is added dropwise via syringe.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Oxidation: The flask is cooled again to 0 °C. A 3 M aqueous solution of sodium hydroxide is added, followed by the slow, careful addition of 30% hydrogen peroxide.
-
Workup: The reaction is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude alcohol product, which can be purified by column chromatography.
dot graphical_abstract { // Graph attributes graph [rankdir="LR", splines=ortho, bgcolor="transparent"];
} enddot Caption: Workflow for hydroboration-oxidation with 9-BBN.
In Situ Preparation and Use of this compound
This compound is typically prepared and used in situ due to its lower stability compared to 9-BBN.[2][7]
-
Reagent Preparation: In a dry, nitrogen-flushed flask, cyclohexene (2.0 eq) is dissolved in anhydrous THF. The solution is cooled to 0 °C. Borane-dimethyl sulfide complex (BH3·SMe2, 1.0 eq) is added dropwise. The mixture is stirred at 0 °C for 1-2 hours, during which time this compound precipitates as a white solid.[3]
-
Hydroboration: The substrate alkene or alkyne (1.0 eq), dissolved in a minimal amount of anhydrous THF, is then added dropwise to the slurry of this compound at 0 °C.
-
Reaction and Workup: The reaction is allowed to proceed as described in the general protocol for 9-BBN, followed by the same oxidative workup procedure.
Conclusion: Making the Right Choice
Both this compound and 9-BBN are premier reagents for selective hydroboration, each with its own distinct advantages.
Choose this compound when:
-
High regioselectivity is required for sterically demanding internal alkenes.
-
The reagent can be conveniently prepared and used in situ.
Choose 9-BBN when:
-
Exceptional thermal stability and ease of handling are priorities.[5]
-
High regioselectivity is needed for a broad range of alkenes and alkynes.[12]
-
The rigid bicyclic structure can impart specific stereochemical control.
-
A commercially available, well-characterized reagent is preferred for reproducibility.[1][4]
Ultimately, the optimal choice of reagent will depend on the specific substrate, the desired selectivity, and practical considerations of the synthetic route. This guide provides the foundational data and experimental context to empower researchers to make an informed decision for their specific application.
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ACS Publications. (1998). Synthesis, Properties, and Hydroboration Activity of the Highly Electrophilic Borane Bis(pentafluorophenyl)borane, HB(C6F5)21. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
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ResearchGate. (2020). HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL-AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION- SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15. Retrieved from [Link]
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PNAS. (1982). Unusual kinetics for the reaction of 9-borabicyclo[3.3.1]nonane with representative alkenes. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Journal fur praktische Chemie Chemiker-Zeitung 9-Borabicyclo[3.3.l]nonane (9-BBN) in Organic Synthesis. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Characterization of Dicyclohexylborane and Other Dialkylborane Reagents
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of reagents is paramount to ensure reproducibility and achieve desired synthetic outcomes. Dicyclohexylborane (Chx₂BH), a sterically hindered dialkylborane, is a valuable reagent in organic synthesis, primarily for the hydroboration of alkenes and alkynes. Its selectivity and reactivity are intrinsically linked to its structure. This guide provides an in-depth comparison of the spectroscopic techniques used to characterize this compound, offering insights into its spectral features and how they compare to other common dialkylborane reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane.
Introduction to this compound
This compound is a white solid that is typically prepared by the hydroboration of cyclohexene with a borane source, such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (THF) complex.[1] In solution and in the solid state, it exists predominantly as a dimer, with two boron atoms bridged by two hydrogen atoms. This dimeric structure significantly influences its reactivity and spectroscopic properties. The bulky cyclohexyl groups impart high regioselectivity in hydroboration reactions, favoring addition to the less sterically hindered carbon of a double or triple bond.
The Spectroscopic Fingerprint of this compound
Accurate characterization of this compound is crucial due to its air and moisture sensitivity. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive analytical toolkit for its identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this compound. Due to the presence of the boron nucleus (primarily ¹¹B with spin I = 3/2 and ¹⁰B with spin I = 3), NMR spectra can exhibit broad signals and complex coupling patterns.
¹¹B NMR is the most direct method for observing the boron center. The chemical shift provides information about the coordination state and electronic environment of the boron atom.
-
This compound (Dimer): In its dimeric form, this compound exhibits a broad signal in the ¹¹B NMR spectrum. The chemical shift is influenced by the solvent and concentration. In non-coordinating solvents, the dimer is favored, and the signal appears in the upfield region characteristic of tetracoordinate boranes due to the bridging hydrides.[2] A solid-state ¹¹B NMR spectrum has shown a characteristic signal for the dimeric structure of this compound.[3]
-
Monomeric this compound: In the presence of coordinating solvents like THF, an equilibrium between the dimer and the monomer-solvent adduct can be observed. The monomeric, tricoordinate boron species would resonate at a significantly lower field (further downfield) compared to the dimer.[2]
The ¹H NMR spectrum of this compound is characterized by broad multiplets for the cyclohexyl protons. The proton directly attached to the boron (B-H) is often difficult to observe due to quadrupolar broadening from the boron nucleus.
A representative ¹H NMR spectrum of a derivative, dicyclohexylboron trifluoromethanesulfonate, shows broad multiplets for the cyclohexyl protons in the region of δ 1.19-1.67 ppm.[4] For this compound itself, one would expect a complex set of overlapping multiplets for the axial and equatorial protons of the two cyclohexyl rings. The hydridic proton (B-H) signal, if observable, would be a very broad peak.
The ¹³C NMR spectrum provides information about the carbon framework. The signals for the carbons directly attached to the boron atom are often broadened due to scalar coupling with the boron nucleus.
For dicyclohexylboron trifluoromethanesulfonate, the cyclohexyl carbons resonate at δ 26.5, 26.6, 26.9, and 30.5 ppm.[4] A similar pattern would be expected for this compound, with the carbon atom bonded to boron (C-B) appearing as a broad signal. The chemical shifts of the cyclohexyl carbons are influenced by their position relative to the boron atom.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of the B-H bond. Dialkylborane dimers exhibit characteristic stretching frequencies for both terminal and bridging B-H bonds.
-
Bridging B-H Stretch (B-H-B): A strong and broad absorption band is typically observed in the region of 1500-1600 cm⁻¹. This is a key diagnostic peak for the dimeric structure of dialkylboranes.[6]
-
Terminal B-H Stretch: If a monomeric form is present, a sharper and weaker absorption would be expected in the region of 2500-2600 cm⁻¹.[6]
-
C-H Stretch: The C-H stretching vibrations of the cyclohexyl groups will appear in the typical region of 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry of organoboranes can be complex due to their reactivity and the isotopic distribution of boron (¹⁰B, ~20%; ¹¹B, ~80%). Electron impact (EI) ionization often leads to extensive fragmentation.
-
Molecular Ion (M⁺): The molecular ion peak for this compound (C₁₂H₂₃B) would be expected at m/z = 178 (for ¹¹B) and m/z = 177 (for ¹⁰B). However, the molecular ion may be weak or absent in EI-MS.
-
Fragmentation Pattern: Common fragmentation pathways for alkylboranes involve the loss of alkyl groups and hydrogen. For this compound, fragmentation would likely involve the loss of cyclohexyl radicals (C₆H₁₁) or cyclohexene (C₆H₁₀) through a retro-hydroboration process. The fragmentation of the cyclohexyl rings themselves would also contribute to the complexity of the spectrum.[7][8]
Comparison with Alternative Hydroborating Agents
This compound is often compared with other sterically hindered dialkylboranes, such as 9-BBN and disiamylborane, in terms of selectivity and reactivity. Their spectroscopic properties also show distinct differences.
| Spectroscopic Technique | This compound | 9-Borabicyclo[3.3.1]nonane (9-BBN) | Disiamylborane |
| ¹¹B NMR (δ, ppm) | Broad signal (dimer) | ~28-30 (dimer)[9] | Broad signal (dimer) |
| ¹H NMR | Complex multiplets for cyclohexyl protons | Complex multiplets for bicyclic protons | Complex multiplets for siamyl protons |
| ¹³C NMR | Multiple signals for cyclohexyl carbons | Symmetrical structure gives fewer signals | Multiple signals for siamyl carbons |
| IR (B-H-B stretch, cm⁻¹) | ~1500-1600 | ~1560-1590 | ~1560 |
| Structure | Dimer with bridging hydrides | Rigid bicyclic dimer | Dimer with bridging hydrides |
Key Differences:
-
9-BBN possesses a rigid bicyclic structure, which leads to a more defined set of signals in its NMR spectra compared to the more flexible acyclic dialkylboranes. Its exceptional thermal stability is also a key advantage.[9]
-
Disiamylborane is also a bulky reagent, but it is less thermally stable than this compound and 9-BBN.
Experimental Protocols
The air- and moisture-sensitive nature of this compound necessitates the use of inert atmosphere techniques (e.g., Schlenk line or glovebox) for sample preparation and handling.
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of cyclohexene with borane-dimethyl sulfide complex in an inert solvent like THF at 0 °C.[1] The this compound precipitates as a white solid and can be isolated by filtration under an inert atmosphere.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis and characterization of this compound.
NMR Sample Preparation for Air-Sensitive Boranes
-
Dry Glassware: Ensure the NMR tube and cap are rigorously dried in an oven and cooled under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Perform all sample manipulations inside a glovebox or on a Schlenk line.
-
Solvent: Use a dry, degassed deuterated solvent (e.g., C₆D₆, CDCl₃, or THF-d₈). Solvents can be dried over molecular sieves or by distillation from an appropriate drying agent.
-
Sample Transfer: Weigh the solid this compound in the inert atmosphere and transfer it to the NMR tube. Add the deuterated solvent via a syringe.
-
Sealing: Cap the NMR tube tightly. For extra protection, the cap can be wrapped with Parafilm®. For highly sensitive samples or long-term storage, a flame-sealed NMR tube or a J. Young NMR tube is recommended.
Logical Flow for Air-Sensitive NMR Sample Preparation
Caption: Step-by-step process for preparing an air-sensitive NMR sample.
Conclusion
The characterization of this compound relies on a multi-technique spectroscopic approach. ¹¹B NMR provides direct information about the boron center and its aggregation state. ¹H and ¹³C NMR, while potentially complicated by peak broadening, are essential for confirming the structure of the cyclohexyl groups. IR spectroscopy is a rapid and effective method for identifying the key B-H bridging vibrations of the dimer. When compared to other dialkylboranes, this compound presents a unique set of spectroscopic features that reflect its structure and reactivity. A thorough understanding of these spectroscopic characteristics, coupled with meticulous experimental technique for handling this air-sensitive reagent, is critical for its successful application in organic synthesis.
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Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
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Sci-Hub. (1986). Notes. Synthesis, crystal structure and gas-phase photoelectron spectroscopic study of B,B′-bis(1,3-dicyclohexyl-1,3,2-diazaborolidin-2-yl). Retrieved from [Link]
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A Senior Application Scientist's Guide to Determining Dicyclohexylborane Purity
Introduction: The Critical Role of Purity in a Premier Hydroborating Agent
Dicyclohexylborane, often abbreviated as Chx₂BH, stands as a cornerstone reagent in modern organic synthesis. Its bulky cyclohexyl groups impart remarkable regioselectivity and stereoselectivity, making it an invaluable tool for the hydroboration of alkenes and alkynes, particularly in the synthesis of complex pharmaceuticals where precise stereochemistry is paramount.[1][2] The reagent exists as a stable, white crystalline solid, typically as a dimer with bridging hydrogens, which contributes to its enhanced thermal stability compared to less hindered boranes.[1][2]
However, the efficacy of this compound is directly contingent on its purity. The presence of impurities—such as the starting materials (cyclohexene and a borane source), over-hydroborated products like tricyclohexylborane, or oxidation byproducts (borinic and boronic acids)—can lead to diminished yields, loss of stereocontrol, and the formation of unwanted side products. Furthermore, this compound is highly flammable and reactive with water and air, necessitating careful handling under an inert atmosphere to prevent degradation and ensure safety.[2][3][4] This guide provides a comparative analysis of the primary analytical methods used to rigorously assess the purity of this compound, offering researchers the technical insights needed to select the most appropriate technique for their specific requirements.
Analytical Challenges: Taming a Reactive Reagent
The inherent reactivity of this compound presents the primary challenge for any analytical endeavor. All sample preparation and analysis must be conducted under strictly anhydrous and anaerobic conditions (e.g., using a glovebox or Schlenk line techniques) to prevent degradation of the analyte before and during measurement.[3] This fundamental requirement influences every aspect of method selection and execution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is arguably the most powerful and informative technique for analyzing this compound. It provides direct, quantitative information about the boron-containing species in a sample without the need for chromatographic separation.
¹¹B NMR Spectroscopy: A Direct Window into Boron Chemistry
Expertise & Causality: The ¹¹B nucleus (I = 3/2, 80.1% natural abundance) provides a direct and unambiguous method for identifying and quantifying different boron species.[5] The chemical shift in ¹¹B NMR is highly sensitive to the coordination state and electronic environment of the boron atom.[1][6] This allows for clear differentiation between the desired trivalent this compound, potential tetracoordinate solvent adducts (e.g., with THF), and various oxidation products.[6]
-
This compound (Dimer): Typically appears as a broad signal.
-
Tricyclohexylborane: A common byproduct, will have a distinct chemical shift.
-
Oxidized Species (e.g., Borinic Acids): Resonate in a different region of the spectrum, often at a higher field.
-
Borane Adducts (e.g., BH₃•SMe₂): If present from the synthesis, will show a characteristic quartet.
Experimental Protocol: ¹¹B NMR Analysis
-
Sample Preparation (Inert Atmosphere): In a glovebox, accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Using a gas-tight syringe, add ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈). The choice of solvent is critical; THF-d₈ can form adducts, shifting the ¹¹B signal upfield compared to non-coordinating solvents like CDCl₃.[6]
-
Sealing: Securely cap the NMR tube and seal it with paraffin film before removing it from the inert atmosphere.
-
Data Acquisition: Acquire the ¹¹B NMR spectrum. Due to the quadrupolar nature of the boron nucleus, signals are often broad, so proton decoupling is typically used to improve resolution.[7] Use BF₃•OEt₂ as an external reference (δ = 0 ppm).
Quantitative ¹H NMR (qNMR): A Precise Purity Assay
Expertise & Causality: While ¹¹B NMR is excellent for identification, quantitative ¹H NMR (qNMR) is a superior method for determining absolute purity.[8][9][10] This technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9][11] By comparing the integral of a unique analyte proton signal to that of a certified internal standard of known purity and mass, the purity of the analyte can be calculated with high precision.[9][12]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Standard & Sample Preparation (Inert Atmosphere):
-
Accurately weigh a certified internal standard (e.g., 1,3,5-trimethoxybenzene, maleic anhydride) into a vial. The standard must be stable, non-reactive with the analyte, and have signals that do not overlap with the analyte signals.
-
Accurately weigh the this compound sample into the same vial.
-
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Transfer: Transfer the solution to a high-quality NMR tube.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Crucial Parameters for Quantification: Ensure a long relaxation delay (D1 ≥ 5 × T₁ of the slowest relaxing proton) to allow for full magnetization recovery between scans. Use a calibrated 90° pulse and a sufficient number of scans for a high signal-to-noise ratio (>250:1).[12]
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula[9]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Workflow for NMR Sample Preparation and Analysis
Caption: Workflow for NMR Purity Analysis of this compound.
Gas Chromatography (GC): Assessing Volatile Components
Gas chromatography is a powerful technique for separating and quantifying volatile components in a mixture, making it suitable for assessing the purity of this compound and identifying volatile impurities like residual cyclohexene.[1]
Expertise & Causality: The primary challenge with GC analysis of boranes is their reactivity. Direct injection onto a standard GC column can lead to degradation, peak tailing, and column contamination. Therefore, analysis often requires either a highly inert column setup or derivatization of the analyte. The Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds.[13] The purity of the carrier gas (e.g., Helium, Nitrogen) and detector gases is critical to avoid high baseline noise and ghost peaks.[13]
Experimental Protocol: GC-FID Analysis
-
Sample Preparation (Inert Atmosphere):
-
Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous hexane or toluene) at a known concentration (e.g., 1 mg/mL).
-
An internal standard (e.g., dodecane) can be added for improved quantitation.
-
-
Instrumentation:
-
Injector: Use a split/splitless injector with a deactivated liner. Maintain a temperature sufficient to volatilize the sample without causing thermal decomposition.
-
Column: A non-polar capillary column (e.g., DB-1 or DB-5 type) is typically suitable.
-
Detector: Flame Ionization Detector (FID).
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution.
-
Run a temperature program that effectively separates the solvent, impurities (e.g., cyclohexene), the this compound peak, and any heavier byproducts like tricyclohexylborane.
-
-
Purity Calculation: The purity can be determined by area percent, assuming all components have a similar response factor with the FID. For higher accuracy, a calibration curve with a purified standard should be used. Purity (Area %) = (Area_Chx2BH / Total Area of All Peaks) * 100
Workflow for Gas Chromatography Analysis
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Comparative Guide to Borane Sources for Dicyclohexylborane Synthesis
A Senior Application Scientist's Perspective on Reagent Selection and Protocol Optimization
Introduction: The Enduring Utility of Dicyclohexylborane
This compound, often abbreviated as Chx₂BH, stands as a cornerstone reagent in modern organic synthesis. First brought to prominence by the pioneering work of Nobel laureate Herbert C. Brown, its primary value lies in the hydroboration of alkenes and alkynes.[1][2] The two bulky cyclohexyl groups impart remarkable steric hindrance, leading to high regioselectivity in its additions to unsaturated bonds.[3] It selectively targets less sterically hindered positions, a characteristic that chemists exploit to synthesize complex organic molecules with precise control.[3] The resulting organoborane intermediates are exceptionally versatile, serving as precursors to alcohols, amines, and in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[3]
Given its importance, the efficient and reliable synthesis of this compound is a critical preliminary step for many research campaigns. The most common preparative route involves the hydroboration of cyclohexene with a suitable borane (BH₃) source.[3] However, borane itself is a pyrophoric and toxic gas, making its direct use impractical and hazardous in a standard laboratory setting.[4][5] Consequently, stabilized, commercially available borane complexes are the reagents of choice.
This guide provides a comparative analysis of the two most prevalent borane sources—Borane-Tetrahydrofuran Complex (BH₃•THF) and Borane-Dimethyl Sulfide Complex (BH₃•SMe₂) —for the synthesis of this compound. We will delve into the practical aspects of their use, supported by experimental data and protocols, to empower researchers to make informed decisions based on the specific needs of their project.
Overview of Primary Borane Sources
The selection of a borane source is not a trivial decision; it has direct implications for reaction efficiency, safety, product purity, and laboratory logistics. The two dominant choices, BH₃•THF and BH₃•SMe₂, are both Lewis acid-base adducts that tame the reactivity of borane, rendering it a manageable solution.[4]
-
Borane-Tetrahydrofuran Complex (BH₃•THF): This complex is a solution of borane in THF. The oxygen atom of the cyclic ether THF acts as the Lewis base, donating electron density to the electron-deficient boron atom.[6] It is typically sold as a 1 M solution.[7]
-
Borane-Dimethyl Sulfide Complex (BH₃•SMe₂ or BMS): In this adduct, the sulfur atom of dimethyl sulfide serves as the Lewis base. BMS is chemically more stable than the THF complex and is available in much higher concentrations, often up to 10 M or even as a neat liquid.[7][8]
The fundamental reaction for the synthesis is the stoichiometric addition of borane to two equivalents of cyclohexene, causing the this compound to precipitate from common ethereal solvents as a white solid.
Head-to-Head Comparison: BH₃•THF vs. BH₃•SMe₂
The choice between these two reagents often comes down to a trade-off between reactivity, stability, and handling characteristics.
| Feature | Borane-Tetrahydrofuran (BH₃•THF) | Borane-Dimethyl Sulfide (BH₃•SMe₂) | Rationale & Field Insights |
| Concentration | Typically 1.0 M in THF. | Up to 10 M or neat (10.2 M).[7][8] | Higher concentration of BMS allows for smaller reaction volumes, a significant advantage for large-scale syntheses. |
| Stability & Storage | Less stable; requires storage at 2-8 °C.[6][7] | More stable; can be stored for longer periods at room temperature.[8] | BH₃•THF can slowly decompose, reducing its molarity over time and generating hydrogen pressure. Regular titration is advisable for precise work. |
| Reactivity | More reactive due to the weaker B-O Lewis bond.[4] | Less reactive; the B-S bond is stronger. | For most hydroborations, both reagents are sufficiently reactive. The higher reactivity of BH₃•THF is rarely a decisive advantage for this specific synthesis. |
| Byproducts | Tetrahydrofuran (THF) | Dimethyl Sulfide (SMe₂) | THF is a common, relatively benign solvent. SMe₂ is a volatile liquid with a notoriously strong and unpleasant odor.[8] |
| Odor | Ethereal odor of THF. | Pungent, garlic-like odor.[5][8] | This is a major practical disadvantage of BMS. All manipulations must be performed in a well-ventilated fume hood.[9] |
| Typical Yield | High (often >90%).[10] | Excellent (92-99%).[9] | Both reagents are highly effective, and yields are typically near-quantitative when the reaction is performed correctly under inert conditions. |
| Work-up | Simple filtration of the precipitated product. | Simple filtration; however, the filtrate contains malodorous dimethyl sulfide, requiring careful quenching and disposal. | The primary challenge with BMS is managing the odor during and after the reaction. Quenching the filtrate with bleach can help oxidize the sulfide. |
Visualization of the Synthetic Workflow
The general process for synthesizing this compound is straightforward, regardless of the borane source. The key steps are outlined in the workflow diagram below.
Caption: General workflow for this compound synthesis.
Detailed Experimental Protocols
Here we provide validated, step-by-step protocols for the synthesis of this compound using both common borane sources.
Protocol 1: Synthesis using Borane-Dimethyl Sulfide (BMS)
This protocol is adapted from a procedure reported in Organic Syntheses, which highlights its reliability and reproducibility.[9]
Materials:
-
Cyclohexene (e.g., 33.4 mL, 0.33 mol), freshly distilled from CaH₂.
-
Borane-dimethyl sulfide complex (e.g., 16.6 mL, ~10 M, 0.16 mol).
-
Anhydrous diethyl ether (Et₂O) or THF (e.g., 100 mL).
Procedure:
-
Setup: Equip an oven-dried, 250-mL round-bottomed flask with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Charging Reagents: Charge the flask with cyclohexene and anhydrous diethyl ether.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of BMS: Add the borane-dimethyl sulfide complex dropwise via syringe over 30 minutes. A white precipitate of this compound will begin to form.
-
Reaction: Stir the resulting slurry for an additional 3 hours at 0 °C.
-
Isolation: Stop the stirring and allow the solid to settle. Remove the supernatant solvent via a cannula or syringe. For more efficient isolation, use a Schlenk filter under a positive pressure of nitrogen.[9]
-
Drying: Dry the residual white solid under reduced pressure to yield this compound (typically 92-99% yield).[9] The product is used without further purification.
Protocol 2: Synthesis using Borane-Tetrahydrofuran (BH₃•THF)
This protocol is a standard laboratory procedure adapted from multiple sources.[10][11]
Materials:
-
1.0 M Borane-THF solution (e.g., 100 mL, 0.10 mol).
-
Cyclohexene (e.g., 22.3 mL, 0.22 mol), freshly distilled from CaH₂.
-
Anhydrous tetrahydrofuran (THF) (e.g., 40 mL).
Procedure:
-
Setup: Equip an oven-dried, 500-mL round-bottomed flask with a magnetic stir bar, a dropping funnel, a rubber septum, and a nitrogen or argon inlet.
-
Charging Reagents: Charge the flask with the 1.0 M BH₃•THF solution.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Cyclohexene: Dissolve the cyclohexene in ~40 mL of anhydrous THF and add it to the dropping funnel. Add the cyclohexene solution dropwise to the cooled borane solution over approximately 30-45 minutes. A white precipitate will form.
-
Reaction: Allow the mixture to stir at 0-5 °C for 1.5 hours.[10]
-
Isolation: Isolate the solid product by filtration under an inert atmosphere as described in Protocol 1.
-
Drying: Wash the solid with a small amount of cold, anhydrous THF or ether and dry under vacuum to yield pure this compound.
Logic for Reagent Selection
Choosing the optimal borane source depends on balancing the practical constraints of the laboratory and the scale of the reaction.
Caption: Decision matrix for selecting a borane source.
Safety and Handling: A Critical Consideration
Both borane complexes are reactive and require careful handling.
-
Inert Atmosphere: All operations must be conducted under an inert atmosphere (nitrogen or argon) using Schlenk line or glovebox techniques. Moisture and oxygen will rapidly decompose the reagents and the product.
-
Flammability: Both BH₃•THF and BMS are flammable liquids.[7][8] Avoid proximity to ignition sources.
-
Quenching: Unused reagent and reactive byproducts should be quenched carefully. This is typically done by the slow, dropwise addition of an alcohol (like isopropanol or methanol) at 0 °C, which safely converts the reactive boranes into non-hazardous trialkyl borates.
-
BMS Odor: The foul smell of BMS is a significant drawback.[8] In addition to working in a fume hood, using glassware dedicated to sulfide chemistry can prevent cross-contamination. A bleach bath in the fume hood can be used to scrub glassware and quench residual sulfide.
Conclusion and Recommendations
Both borane-dimethyl sulfide and borane-tetrahydrofuran are excellent reagents for the synthesis of this compound, consistently providing high yields of the desired product.
Borane-Dimethyl Sulfide (BH₃•SMe₂) is recommended for:
-
Large-scale synthesis: Its high concentration reduces solvent volume and improves throughput.
-
Laboratories with infrequent use: Its superior shelf stability ensures reagent integrity over longer periods.
Borane-Tetrahydrofuran (BH₃•THF) is recommended for:
-
Small-scale or occasional use: When purchasing only the required amount, its lower stability is less of a concern.
-
Environments sensitive to odor: The absence of dimethyl sulfide makes it a more user-friendly option, especially in shared or less-ventilated lab spaces.
Ultimately, the choice is a function of scale, laboratory infrastructure, and logistical considerations. By understanding the distinct advantages and disadvantages of each source, researchers can optimize their synthetic approach to this invaluable hydroborating agent.
References
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boron containing materials through a hydroboration cascade of small cyclic dienes. (n.d.). University of the Free State. Retrieved January 9, 2024, from [Link]
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dicyclohexylboron trifluoromethanesulfonate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 9, 2024, from [Link]
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Borane Tetrahydrofuran - Common Organic Chemistry. (n.d.). Org-chem.org. Retrieved January 9, 2024, from [Link]
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Hydroboration - Wikipedia. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]
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Synthesis of this compound - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 9, 2024, from [Link]
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Why is the borane–THF complex used for hydroboration? (2023, October 8). Filo. Retrieved January 9, 2024, from [Link]
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Hydroboration with Pyridine Borane at Room Temperature - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 9, 2024, from [Link]
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A Novel Method for the In situ Generation of Alkoxydialkylboranes and Their Use in the Selective Preparation of 1,3- syn Diols - ResearchGate. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
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A Comparative Guide to the Regioselectivity of Dicyclohexylborane and Other Dialkylboranes in Hydroboration
For researchers, medicinal chemists, and professionals in drug development, the precise control of regioselectivity in chemical transformations is paramount. The hydroboration-oxidation of alkenes, a cornerstone of modern organic synthesis for the anti-Markovnikov hydration of double bonds, offers a powerful tool for introducing hydroxyl groups with high predictability. The choice of the borane reagent is a critical determinant of this selectivity, with sterically hindered dialkylboranes offering significant advantages over borane (BH₃) itself.
This guide provides an in-depth technical comparison of the regioselectivity of dicyclohexylborane ((c-C₆H₁₁)₂BH, Chx₂BH) with other widely used dialkylboranes, namely disiamylborane ((sia)₂BH) and 9-borabicyclo[3.3.1]nonane (9-BBN). By examining the interplay of steric and electronic factors, supported by experimental data, this document aims to equip scientists with the knowledge to make informed decisions in reagent selection for their specific synthetic challenges.
The Causality of Regioselectivity: A Tale of Steric Hindrance
The fundamental principle governing the regioselectivity of hydroboration is the steric interaction between the borane reagent and the alkene substrate. In the concerted, four-membered transition state, the boron atom adds to the less sterically encumbered carbon of the double bond, while the smaller hydride atom adds to the more substituted carbon.[1][2] While borane (BH₃) itself exhibits good regioselectivity with terminal alkenes, its small size can lead to mixtures of regioisomers with more substituted or sterically demanding alkenes.
To overcome this limitation, dialkylboranes with bulky alkyl substituents are employed. The increased steric bulk of these reagents amplifies the preference for addition to the less hindered carbon, leading to significantly enhanced regioselectivity.[3][4] this compound, disiamylborane, and 9-BBN are prime examples of such sterically demanding reagents.
Comparative Analysis of Regioselectivity: Experimental Data
The true measure of a reagent's utility lies in its performance across a range of substrates. The following table summarizes the regioselectivity observed for the hydroboration of representative alkenes with this compound, disiamylborane, and 9-BBN, followed by oxidative workup. The data represents the percentage of the alcohol product resulting from boron addition to the less substituted carbon atom.
| Alkene | This compound (% anti-Markovnikov) | Disiamylborane (% anti-Markovnikov) | 9-BBN (% anti-Markovnikov) | Borane (BH₃) (% anti-Markovnikov) |
| 1-Hexene | >99%[5] | 99%[6] | >99.9%[6] | 94%[6] |
| Styrene | High (qualitative) | 98%[6] | 98.5%[6] | 80%[6] |
| cis-4-Methyl-2-pentene | Not available | 97%[6] | 99.8%[6] | 57%[6] |
| 1-Methylcyclopentene | High (qualitative)[7] | Not available | High (qualitative) | >99% (trans)[8] |
From the data, a clear trend emerges: all three dialkylboranes offer a significant improvement in regioselectivity over borane. For simple terminal alkenes like 1-hexene, all three provide exceptional selectivity. However, as the substrate becomes more complex, the differences in their steric profiles become more apparent. 9-BBN, with its rigid bicyclic structure, consistently demonstrates the highest degree of regioselectivity.[9] Disiamylborane, with its branched alkyl chains, also provides excellent selectivity. This compound is a highly effective reagent as well, particularly for terminal alkenes where it provides outstanding regioselectivity.[5]
In-Depth Look at the Reagents: Structure and Reactivity
The distinct regioselectivities of these dialkylboranes can be directly attributed to their unique structural features.
This compound (Chx₂BH): Prepared in situ from cyclohexene and borane, this compound offers a good balance of steric bulk and reactivity. The two cyclohexyl groups provide significant steric hindrance, effectively directing the boron atom to the terminal position of an alkene. It is known to have better thermal stability than disiamylborane.
Disiamylborane ((sia)₂BH): Derived from 2-methyl-2-butene, disiamylborane (bis(1,2-dimethylpropyl)borane) possesses branched secondary isoamyl groups that create a sterically congested environment around the boron atom.[10] This makes it highly selective for less substituted double bonds.
9-Borabicyclo[3.3.1]nonane (9-BBN): The rigid, bicyclic structure of 9-BBN makes it an exceptionally selective hydroborating agent.[9] The fixed conformation of the molecule creates a well-defined and highly discriminating steric environment, leading to unparalleled regioselectivity, even with challenging substrates.
To visualize the workflow for selecting a hydroboration reagent based on the desired selectivity, consider the following diagram:
Caption: Reagent selection guide for hydroboration.
Experimental Protocols
To ensure the reproducibility and success of hydroboration-oxidation reactions, adherence to established protocols is crucial. The following are representative procedures for the preparation and use of this compound and a general protocol for hydroboration-oxidation.
Protocol 1: In Situ Preparation of this compound
This procedure is adapted from established methods and should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
Cyclohexene, freshly distilled
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add freshly distilled cyclohexene (2.0 equivalents) dissolved in anhydrous THF.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add a solution of borane-dimethyl sulfide complex or borane-THF complex (1.0 equivalent) to the stirred solution of cyclohexene via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. A white precipitate of this compound should form.
-
The resulting slurry of this compound is ready for use in the subsequent hydroboration step.
Protocol 2: General Hydroboration-Oxidation of an Alkene (e.g., 1-Octene)
This protocol describes the hydroboration of an alkene with a dialkylborane, followed by oxidative workup.
Materials:
-
Alkene (e.g., 1-octene)
-
In situ prepared this compound (or a solution of disiamylborane or 9-BBN)
-
Anhydrous tetrahydrofuran (THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
To the slurry of this compound prepared in Protocol 1 at 0 °C, add a solution of the alkene (e.g., 1-octene, 1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly and carefully add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of hydrogen peroxide is exothermic. Maintain the temperature below 40-50 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.
-
Perform a standard aqueous workup. Separate the organic layer, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by distillation or column chromatography.
The following diagram illustrates the general workflow for a hydroboration-oxidation experiment:
Caption: General experimental workflow.
Conclusion
This compound stands as a highly effective and versatile reagent for achieving high anti-Markovnikov regioselectivity in the hydroboration of alkenes. While 9-BBN may offer the pinnacle of selectivity in certain challenging cases due to its rigid structure, this compound provides an excellent and often more economical alternative, delivering exceptional results, particularly with terminal alkenes. Disiamylborane also remains a valuable tool in the synthetic chemist's arsenal.
The choice between these reagents will ultimately depend on the specific substrate, the desired level of selectivity, and practical considerations such as cost and availability. By understanding the structural and mechanistic underpinnings of their reactivity, researchers can confidently select the optimal dialkylborane to achieve their synthetic goals with precision and efficiency.
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HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15. Revista Boliviana de Química, 2018. [Link]
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The Significance of Dicyclohexylborane in Selective Synthesis
A Senior Application Scientist's Guide to the Kinetics of Dicyclohexylborane Hydroboration
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. Hydroboration, a cornerstone of modern organic synthesis, offers a powerful method for the stereo- and regioselective preparation of alcohols and other functional groups from alkenes and alkynes.[1][2][3] Among the arsenal of hydroborating agents, this compound ((C₆H₁₁)₂BH), often abbreviated as Chx₂BH, stands out for its steric bulk and the resulting high selectivity it imparts.[4] This guide provides an in-depth comparison of the hydroboration kinetics of this compound with other commonly used boranes, supported by experimental data and protocols to empower your synthetic strategies.
This compound is a sterically hindered dialkylborane that offers significant advantages in controlling the regioselectivity of hydroboration.[4] Unlike smaller boranes such as borane-THF (BH₃•THF), which can react with multiple equivalents of an alkene to form trialkylboranes, this compound's two bulky cyclohexyl groups direct the boron atom to the less sterically encumbered carbon of a double or triple bond with high fidelity.[1][3][4] This property is particularly valuable in the synthesis of complex molecules where multiple reactive sites are present, enabling the selective functionalization of terminal alkenes over more substituted internal ones.[1][4]
Understanding the Kinetics: A Comparative Analysis
The rate and selectivity of hydroboration are intrinsically linked to the structure of both the borane reagent and the unsaturated substrate. Kinetic studies provide a quantitative measure of these relationships, allowing for the rational selection of reagents and reaction conditions.
Mechanism of Hydroboration
The generally accepted mechanism for hydroboration involves a concerted, four-membered transition state where the boron and hydrogen atoms add to the same face of the π-system (syn-addition).[1][5][6][7] The regioselectivity is governed by a combination of steric and electronic factors.[5] Boron, being the more electropositive atom, preferentially adds to the carbon atom that can better accommodate a partial positive charge, which is typically the less substituted carbon (anti-Markovnikov addition).[1][2][8]
This compound vs. Other Boranes: A Kinetic Perspective
The steric bulk of the hydroborating agent plays a crucial role in the reaction kinetics. While direct, side-by-side quantitative kinetic data for this compound against all other boranes is not extensively compiled in a single source, a qualitative and comparative understanding can be built from the available literature.
| Hydroborating Agent | Relative Rate of Reaction | Regioselectivity (with terminal alkenes) | Key Characteristics |
| Borane-THF (BH₃•THF) | Very Fast[9] | Good | Reacts with up to three equivalents of alkene; less selective with internal or hindered alkenes.[1][2][6] |
| Disiamylborane (Sia₂BH) | Moderate[9] | Excellent[1] | Highly selective for terminal alkenes; thermally unstable and must be prepared fresh.[1] |
| This compound (Chx₂BH) | Moderate to Slow | Excellent[4] | Offers improved thermal stability over disiamylborane; highly selective due to its steric bulk.[1][10] |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Slow (often requires heating)[1] | Exceptional[1][5] | Exists as a stable dimer; exhibits excellent regioselectivity and is more sensitive to steric differences than disiamylborane.[1] |
Table 1: Comparative performance of common hydroborating agents.
The slower reaction rates observed with bulkier boranes like this compound and 9-BBN are a direct consequence of the higher activation energy required to accommodate the sterically demanding reagent in the transition state.[1] This energetic penalty is more pronounced for more substituted alkenes, leading to the high selectivity observed.
Experimental Protocol: A Kinetic Comparison Study
To objectively compare the hydroboration rates of this compound and a less hindered borane like BH₃•THF, a competitive reaction is often the most practical approach, especially given the rapid reaction of the latter.[9]
Objective:
To determine the relative rates of hydroboration of a mixture of two different alkenes with this compound.
Materials:
-
1-Octene
-
Cyclohexene
-
Anhydrous Tetrahydrofuran (THF)
-
Internal standard (e.g., dodecane)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
-
Syringes and needles
-
Gas Chromatograph (GC) with a suitable column
Workflow for Kinetic Analysis
Caption: Workflow for competitive kinetic analysis of hydroboration.
Step-by-Step Procedure:
-
Preparation of this compound: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of borane-dimethyl sulfide complex in THF.[12][14] Cool the flask to 0°C in an ice bath. Slowly add two equivalents of cyclohexene dropwise with stirring.[11][13] Allow the mixture to stir at 0°C for 1-2 hours. A white precipitate of this compound should form.[11][13]
-
Reaction Initiation: Prepare a stock solution of 1-octene, cyclohexene, and the internal standard (dodecane) in anhydrous THF. At time t=0, add this alkene mixture to the stirred slurry of this compound at 0°C.
-
Sampling: At regular time intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw an aliquot of the reaction mixture using a syringe.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing a solution of sodium hydroxide and hydrogen peroxide.[15] This will oxidize the unreacted this compound and the organoborane products to the corresponding alcohols and boric acid salts.[16]
-
Analysis: Analyze each quenched aliquot by gas chromatography. The disappearance of the starting alkenes relative to the internal standard will provide the concentration data over time.
-
Data Processing: Plot the natural logarithm of the alkene concentration versus time. The slope of this line will be the pseudo-first-order rate constant. The ratio of the rate constants for the two alkenes will give the relative rate of reaction.
Interpreting the Results: Causality and Insights
The experimental data will reveal that 1-octene reacts significantly faster with this compound than cyclohexene. This is a direct consequence of steric hindrance. The bulky dicyclohexyl groups of the borane can approach the terminal double bond of 1-octene with much greater ease than the internal, more sterically shielded double bond of cyclohexene.
This experiment provides a self-validating system. The internal standard accounts for any variations in injection volume during GC analysis. The competitive nature of the experiment ensures that both alkenes are subjected to the exact same reaction conditions, making the comparison of their rates highly reliable.
The Broader Context: this compound in Complex Synthesis
The high regioselectivity and predictable kinetics of this compound make it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals. Its ability to selectively hydroborate less hindered alkenes in the presence of more substituted ones allows for the precise installation of hydroxyl groups in intricate molecular architectures.[4] Furthermore, the resulting organoborane intermediates can be used in a variety of subsequent reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.[4]
Conclusion
The kinetic profile of this compound in hydroboration reactions is a testament to the power of steric control in organic synthesis. While its reaction rates are more moderate compared to less hindered boranes, this is a trade-off for exceptional regioselectivity. By understanding and quantifying these kinetic parameters, researchers can harness the full potential of this compound to achieve their synthetic goals with precision and efficiency.
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HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15. Redalyc. [Link]
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Dicyclohexylborane: A Comprehensive Guide to its Application as a Selective Reducing Agent
For the discerning researcher in organic synthesis and drug development, the choice of a reducing agent is a critical decision that dictates the regio- and stereochemical outcome of a transformation. Among the arsenal of hydroborating agents, dicyclohexylborane emerges as a formidable tool, offering a nuanced balance of reactivity and selectivity. This guide provides an in-depth comparison of this compound with its common alternatives, supported by experimental data, mechanistic insights, and detailed protocols to empower you to make informed decisions in your synthetic endeavors.
This compound: A Profile of a Sterically Hindered Borane
This compound, often abbreviated as Chx₂BH, is a dialkylborane that is readily prepared by the hydroboration of cyclohexene with a borane source, such as borane-dimethyl sulfide (BMS) or a borane-tetrahydrofuran (THF) complex.[1][2] It exists as a white solid, typically as a dimer with bridging hydrogens, and is soluble in various organic solvents like THF, diethyl ether, and pentane.[3] The two bulky cyclohexyl groups attached to the boron atom are the cornerstone of its utility, imparting significant steric hindrance that governs its reactivity and selectivity.[3]
The primary application of this compound lies in the hydroboration of alkenes and alkynes.[4] This reaction, followed by an oxidative workup, provides a powerful method for the anti-Markovnikov hydration of unsaturated bonds, yielding alcohols and carbonyl compounds, respectively, with high stereospecificity (syn-addition).[5][6]
The Competitive Landscape: this compound vs. Other Bulky Boranes
The efficacy of a hydroborating agent is judged by its ability to deliver the desired product in high yield with exceptional regio- and stereocontrol. This compound is often compared with other sterically demanding boranes, principally disiamylborane (Sia₂BH) and 9-borabicyclo[3.3.1]nonane (9-BBN).
Regioselectivity: A Tale of Steric Influence
The hallmark of these reagents is their ability to direct the boron atom to the less sterically encumbered carbon of a double or triple bond, leading to the anti-Markovnikov product upon oxidation.[7] This selectivity is a direct consequence of the steric bulk of the alkyl groups on the borane.
| Substrate | Reagent | % Boron Addition at the Less Substituted Carbon (Regioselectivity) |
| 1-Hexene | Diborane (BH₃) | 94% |
| Disiamylborane (Sia₂BH) | 99%[8] | |
| 9-BBN | >99.9%[9] | |
| Styrene | Diborane (BH₃) | 80% |
| Disiamylborane (Sia₂BH) | 98%[8] | |
| 9-BBN | 98.5%[10] | |
| cis-4-Methyl-2-pentene | Diborane (BH₃) | 57% |
| Disiamylborane (Sia₂BH) | 97%[9] | |
| 9-BBN | 99.8%[9] |
As the data indicates, increasing the steric bulk of the hydroborating agent significantly enhances regioselectivity. While this compound's specific data isn't always singled out in such tables, its steric profile places it as a highly selective reagent, generally surpassing diborane and often rivaling disiamylborane. However, for the utmost in regioselectivity, 9-BBN is frequently the superior choice due to its rigid bicyclic structure which imparts exceptional steric direction.[9][11]
Reactivity and Stability: A Practical Consideration
Beyond selectivity, the practical aspects of handling and stability are crucial in a laboratory setting.
-
Disiamylborane (Sia₂BH) is known for its high reactivity, but it is thermally unstable and must be freshly prepared for use, with solutions typically stable for only a few hours at 0°C.[4] It is also highly sensitive to air and moisture.[4]
-
This compound (Chx₂BH) offers improved thermal stability compared to disiamylborane, making it a more convenient reagent to handle and store for short periods.[4]
-
9-Borabicyclo[3.3.1]nonane (9-BBN) is a crystalline solid that is remarkably stable, even to the point of being handleable in air for brief periods, although storage under an inert atmosphere is recommended.[6][12] Its reactions, however, often require elevated temperatures (60-80 °C).[4]
This trade-off between reactivity, selectivity, and stability is a key consideration for the synthetic chemist. This compound presents a happy medium, offering excellent selectivity with greater stability than disiamylborane, and milder reaction conditions than often required for 9-BBN.
Mechanistic Underpinnings of Selectivity
The high regioselectivity of sterically hindered boranes is a direct result of the transition state energetics of the hydroboration step. The addition of the B-H bond across the double bond proceeds through a concerted, four-membered transition state.
Caption: Concerted mechanism of hydroboration.
In this transition state, there is a partial positive charge on the more substituted carbon, which is electronically favored. However, the dominant factor for bulky boranes is sterics. The large cyclohexyl groups of this compound create significant non-bonded interactions with the substituent(s) on the double bond, forcing the boron atom to add to the less substituted carbon to minimize this steric clash.
Experimental Protocols: A Practical Guide
To ensure the reproducibility and integrity of your results, the following detailed protocols for the hydroboration-oxidation of a terminal alkene are provided.
Preparation of this compound (in situ)
This procedure outlines the in-situ generation of this compound followed by hydroboration.
Caption: Workflow for in-situ this compound hydroboration.
Step-by-Step Methodology:
-
An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with cyclohexene (2.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
The flask is cooled to 0 °C in an ice-water bath.
-
Borane-dimethyl sulfide complex (1.0 equivalent) is added dropwise via syringe over 10-15 minutes, maintaining the temperature at 0 °C.
-
The resulting mixture is stirred at 0 °C for 1 hour. A white precipitate of this compound should form.[1]
-
The alkene substrate (1.0 equivalent) is then added dropwise to the slurry at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkene.
Oxidative Workup to the Alcohol
This procedure is applicable following hydroboration with this compound or other boranes.
Step-by-Step Methodology:
-
The reaction mixture containing the trialkylborane is cooled to 0 °C.
-
A 3 M aqueous solution of sodium hydroxide is added dropwise, followed by the slow, careful addition of 30% hydrogen peroxide. Caution: The addition of hydrogen peroxide is exothermic and can cause the evolution of gas.
-
The mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude alcohol can then be purified by column chromatography.
Data-Driven Conclusions for the Synthetic Strategist
The choice between this compound and its alternatives is a function of the specific synthetic challenge.
-
For routine anti-Markovnikov hydration of terminal alkenes where high, but not necessarily the absolute highest, regioselectivity is required, this compound offers an excellent balance of performance, stability, and ease of use. Its improved thermal stability over disiamylborane makes it a more practical choice for many applications.
-
When faced with a substrate where maximizing regioselectivity is paramount, or when dealing with the hydroboration of internal alkenes with subtle steric differences, 9-BBN is the reagent of choice. Its rigid structure provides unparalleled steric control.[11]
-
For reactions requiring very high reactivity at low temperatures with unhindered alkenes, and where its thermal instability is manageable, disiamylborane remains a viable option.
By understanding the interplay of steric and electronic effects, and by considering the practical aspects of reagent handling and stability, the modern synthetic chemist can strategically deploy this compound and its counterparts to achieve their desired synthetic outcomes with precision and efficiency.
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PrepChem.com. Synthesis of this compound. [Link]
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PrepChem.com. Preparation of Dicyclohexylchloroborane. [Link]
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SciSpace. Hydroboration and Organic Synthesis: 9-Borabicyclo [3.3.1] Nonane (9-Bbn). [Link]
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Bridgewater College Digital Commons. Exploring 7-BBH as an alternative to 9-BBN. [Link]
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Master Organic Chemistry. Hydroboration Oxidation of Alkenes. [Link]
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ACS Publications. Hydroboration. 71. Hydroboration of representative heterocyclic olefins with borane-methyl sulfide, 9-borabicyclo[3.3.1]nonane, this compound, and disiamylborane. Synthesis of heterocyclic alcohols | The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. Borane Reagents. [Link]
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A Senior Application Scientist's Guide to Dicyclohexylborane in Hydroboration: A Comparative Performance Analysis
For researchers, synthetic chemists, and professionals in drug development, the precise and selective functionalization of molecules is paramount. Among the arsenal of synthetic methodologies, hydroboration-oxidation stands as a cornerstone for the anti-Markovnikov hydration of unsaturated bonds. The choice of the borane reagent is critical and dictates the regioselectivity, stereoselectivity, and overall efficiency of the transformation. This guide provides an in-depth technical comparison of dicyclohexylborane (Chx₂BH) with other common hydroborating agents, offering insights grounded in experimental data to inform your selection of the optimal reagent for specific synthetic challenges.
Introduction to this compound: The Sterically Demanding Workhorse
This compound is a dialkylborane characterized by its significant steric bulk, a feature that is central to its reactivity and high selectivity.[1] Prepared by the hydroboration of cyclohexene with borane, it exists as a white solid, typically as a dimer.[2] This steric hindrance is the primary driver for its exceptional regioselectivity in the hydroboration of alkenes and, most notably, alkynes.
The hydroboration of terminal alkynes with less hindered boranes can lead to double hydroboration. The use of bulky dialkylboranes like this compound effectively prevents this second addition, leading to the formation of a vinylborane intermediate that, upon oxidation, yields an aldehyde.[3] This transformation is a powerful tool for the synthesis of aldehydes from terminal alkynes, a complementary method to the Markovnikov hydration that typically yields methyl ketones.
The Competitive Landscape: this compound vs. Key Alternatives
The selection of a hydroborating agent is a nuanced decision based on the substrate, desired selectivity, and reaction conditions. Here, we compare the performance of this compound against three other widely used reagents: 9-borabicyclo[3.3.1]nonane (9-BBN), disiamylborane (Sia₂BH), and catecholborane.
At a Glance: Key Properties of Hydroborating Agents
| Reagent | Structure | Key Features |
| This compound (Chx₂BH) | (C₆H₁₁)₂BH | High steric bulk, good thermal stability, excellent regioselectivity with alkynes.[4] |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | C₈H₁₅B | Bicyclic, rigid structure; exceptional regioselectivity and thermal stability; less reactive towards alkynes than alkenes.[5] |
| Disiamylborane (Sia₂BH) | [(CH₃)₂CHCH(CH₃)]₂BH | High steric hindrance, excellent for selective hydroboration of terminal alkenes.[6] Must be prepared fresh.[4] |
| Catecholborane | C₆H₄O₂BH | Less sterically demanding, useful for catalytic hydroboration, and formation of vinyl boronic esters for Suzuki coupling.[2] |
Performance in the Hydroboration of Terminal Alkynes: A Comparative Overview
The hydroboration-oxidation of terminal alkynes to aldehydes is a key application for sterically hindered boranes. The ideal reagent should exhibit high regioselectivity for the terminal carbon, leading exclusively to the aldehyde product, and prevent over-addition.
General Reactivity Trend for Terminal Alkyne Hydroboration:
-
This compound, 9-BBN, and Disiamylborane: All are highly effective in the selective monohydroboration of terminal alkynes to yield aldehydes after oxidation.[3] The choice between them often comes down to commercial availability, ease of preparation, and subtle differences in selectivity with complex substrates.
-
Catecholborane: Also used for the hydroboration of alkynes, it is particularly valuable for generating stable vinylboronic esters that can be used in subsequent cross-coupling reactions, such as the Suzuki reaction.[2]
Deep Dive: Regioselectivity in Alkene Hydroboration
The steric environment of the borane reagent is a critical determinant of regioselectivity. The boron atom preferentially adds to the less substituted carbon of the double bond. This effect is significantly amplified with bulkier boranes.
Quantitative Comparison of Regioselectivity
The following table summarizes the regioselectivity observed for the hydroboration of representative alkenes with different borane reagents. The data illustrates the superior performance of dialkylboranes in directing the boron to the terminal carbon.
| Alkene | Reagent | % Boron Addition at C-1 (anti-Markovnikov) | % Boron Addition at C-2 (Markovnikov) |
| 1-Hexene | BH₃ | 94 | 6 |
| Disiamylborane | 99 | 1 | |
| 9-BBN | >99 | <1 | |
| Styrene | BH₃ | 80 | 20 |
| Disiamylborane | 98 | 2 | |
| 9-BBN | 98.5 | 1.5 |
Data synthesized from multiple sources.
This data clearly demonstrates that while BH₃ provides good selectivity, the sterically encumbered reagents like disiamylborane and 9-BBN offer a significant improvement, which is often crucial in complex total synthesis. This compound is expected to exhibit selectivity comparable to or exceeding that of disiamylborane due to its similar steric profile.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, this section outlines standardized, step-by-step protocols for the hydroboration-oxidation of a representative terminal alkyne, 1-hexyne, using this compound and its key alternatives.
General Considerations
All reactions involving boranes must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use.
Preparation of this compound
This compound is typically prepared in situ from cyclohexene and a borane source like borane-dimethyl sulfide (BMS) or borane-THF complex.
Caption: In situ preparation of this compound.
Protocol:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cyclohexene (2.0 equiv.) in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Add borane-dimethyl sulfide complex (1.0 equiv.) dropwise to the stirred solution of cyclohexene over 30 minutes.
-
Stir the resulting suspension at 0 °C for 2 hours. The in situ prepared this compound is now ready for use.
Hydroboration-Oxidation of 1-Hexyne
Caption: Two-step hydroboration-oxidation of 1-hexyne.
A. Using this compound:
-
To the freshly prepared suspension of this compound (1.0 equiv.) at 0 °C, add 1-hexyne (1.0 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Cool the mixture to 0 °C and cautiously add 3M aqueous sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify by distillation or column chromatography to obtain hexanal.
B. Using 9-BBN:
-
To a solution of 1-hexyne (1.0 equiv.) in anhydrous THF, add a 0.5 M solution of 9-BBN in THF (1.0 equiv.) at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Follow the oxidation and workup procedure described for this compound.
C. Using Disiamylborane:
-
Prepare disiamylborane in situ by the dropwise addition of 2-methyl-2-butene (2.0 equiv.) to a solution of borane-dimethyl sulfide complex (1.0 equiv.) in anhydrous THF at 0 °C. Stir for 2 hours at 0 °C.
-
To the freshly prepared disiamylborane solution at 0 °C, add 1-hexyne (1.0 equiv.) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Follow the oxidation and workup procedure described for this compound.
D. Using Catecholborane:
-
To a solution of 1-hexyne (1.0 equiv.) in anhydrous THF, add catecholborane (1.1 equiv.) at room temperature.
-
For uncatalyzed reactions, heating may be required. Alternatively, a transition metal catalyst (e.g., Rh(I) complex) can be added for reactions at room temperature.
-
After the hydroboration is complete (monitored by TLC or GC), follow the oxidation and workup procedure described for this compound.
Mechanistic Rationale: The "Why" Behind the Selectivity
The high regioselectivity of bulky dialkylboranes stems from a combination of steric and electronic effects within a concerted, four-membered transition state.
Caption: Concerted transition state in hydroboration.
In the transition state, the boron atom, bearing two bulky cyclohexyl groups, preferentially approaches the less sterically hindered terminal carbon of the alkyne. This orientation minimizes steric repulsion between the cyclohexyl groups and the alkyl substituent on the alkyne. Electronically, the boron atom is the electrophilic center, and it adds to the carbon atom that can better accommodate a partial positive charge in the transition state, which is the internal carbon. However, in the case of bulky boranes, steric factors dominate, leading to the observed anti-Markovnikov selectivity.
Conclusion and Recommendations
This compound is a highly effective and reliable reagent for the hydroboration of terminal alkynes to produce aldehydes, offering excellent regioselectivity due to its significant steric bulk. Its performance is comparable to other sterically demanding boranes like 9-BBN and disiamylborane.
Recommendations for Reagent Selection:
-
For maximum regioselectivity in the hydroboration of terminal alkenes and alkynes: this compound, 9-BBN, and disiamylborane are all excellent choices. 9-BBN is often favored for its commercial availability and high thermal stability. This compound offers a slight advantage in thermal stability over disiamylborane.[4]
-
For substrates with multiple reducible functional groups: this compound has been shown to selectively hydroborate alkenes in the presence of ketones and aldehydes.
-
For subsequent cross-coupling reactions: Catecholborane is the reagent of choice for generating vinylboronic esters suitable for Suzuki and other palladium-catalyzed couplings.
-
When ease of handling is a priority: 9-BBN is a crystalline solid that is easier to handle than this compound, which is often prepared and used in situ.
Ultimately, the optimal choice of hydroborating agent will depend on the specific synthetic context. This guide provides the foundational data and protocols to make an informed decision, empowering researchers to achieve their synthetic goals with precision and efficiency.
References
- Brown, H. C.; Zweifel, G. J. Am. Chem. Soc.1961, 83, 2544-2551.
- Soderquist, J. A.; Negron, A. Org. Synth.1998, 75, 139.
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- Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95, 2457-2483.
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Master Organic Chemistry. Hydroboration Of Alkenes. [Link]
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Chemistry LibreTexts. Hydroboration-Oxidation of Alkynes. [Link]
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ResearchGate. Hydroboration and organic synthesis: 9-Borabicyclo[3.3.1]nonane (9-BBN). [Link]
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Wikipedia. Hydroboration. [Link]
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Organic Syntheses. 1-Octanol. [Link]
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Chemistry LibreTexts. 9.5: Hydration of Alkynes for Anti-Markovnikov Products. [Link]
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A Comparative Guide to Dicyclohexylborane in Hydroboration: A Computational Perspective
For researchers, synthetic chemists, and professionals in drug development, the hydroboration reaction is a cornerstone of modern organic synthesis, enabling the regio- and stereoselective introduction of a hydroxyl group onto a carbon-carbon double or triple bond. The choice of the borane reagent is paramount in controlling the outcome of this powerful transformation. Among the plethora of available reagents, dicyclohexylborane (Cy₂BH) has carved a niche for itself as a highly effective sterically hindered dialkylborane. This guide provides an in-depth technical comparison of this compound with other common hydroborating agents, grounded in computational studies and experimental evidence, to elucidate the mechanistic nuances that govern its reactivity and selectivity.
The Hydroboration Reaction: A Mechanistic Overview
The hydroboration of alkenes and alkynes is a concerted, syn-addition reaction where the boron atom adds to the less sterically hindered carbon of the multiple bond, and the hydrogen atom adds to the more substituted carbon.[1] This anti-Markovnikov regioselectivity is a key feature of the reaction, driven by both steric and electronic factors.[2][3] The reaction proceeds through a four-membered transition state, and subsequent oxidation of the resulting organoborane, typically with alkaline hydrogen peroxide, replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.[1]
The general mechanism can be visualized as follows:
Figure 1: Generalized workflow of the hydroboration-oxidation reaction.
The Role of Steric Hindrance: A Comparative Analysis of Borane Reagents
The regioselectivity of the hydroboration reaction can be significantly enhanced by employing sterically demanding borane reagents.[4] While borane (BH₃) itself provides good selectivity, bulkier dialkylboranes such as this compound (Cy₂BH), 9-borabicyclo[3.3.1]nonane (9-BBN), and disiamylborane ((Sia)₂BH) offer superior control, particularly with more substituted or sterically challenging substrates.
This compound (Cy₂BH)
This compound, prepared by the hydroboration of cyclohexene with borane, is a white solid that is typically used as a solution in an ethereal solvent.[5] The two cyclohexyl groups impart significant steric bulk around the boron center, making it highly sensitive to the steric environment of the substrate.
9-Borabicyclo[3.3.1]nonane (9-BBN)
9-BBN is a commercially available crystalline solid that exists as a dimer.[6] Its rigid bicyclic structure provides a well-defined and highly sterically hindered environment around the boron atom. This steric hindrance leads to exceptional regioselectivity in hydroboration reactions.[7]
Disiamylborane ((Sia)₂BH)
Disiamylborane is prepared by the hydroboration of 2-methyl-2-butene. The branched alkyl groups provide considerable steric bulk, leading to high regioselectivity.
Computational Insights into Regioselectivity
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the factors that govern the regioselectivity of hydroboration reactions. These studies allow for the detailed analysis of transition state geometries and activation energies, providing a quantitative basis for understanding the preference for the anti-Markovnikov product.
Key Findings from Computational Studies:
-
Transition State Geometry: In the transition state of the hydroboration of a terminal alkene, the bulkier alkyl or aryl groups on the borane reagent create significant steric repulsion with the substituent on the internal carbon of the double bond. This repulsion is minimized when the boron atom approaches the terminal, less substituted carbon.
-
Activation Energy: The activation energy for the transition state leading to the anti-Markovnikov product is significantly lower than that for the Markovnikov product. This energy difference is more pronounced with bulkier borane reagents, thus explaining their higher regioselectivity.
-
Electronic Effects: While sterics are often the dominant factor, electronic effects also play a role. The boron atom is the electrophilic center, and the hydrogen atom is the nucleophilic center in the B-H bond.[1] The transition state involves a partial positive charge developing on the more substituted carbon, which is more stable. However, the concerted nature of the reaction and the significant steric influence of the borane substituents typically override this electronic preference, leading to the anti-Markovnikov product.
Performance Comparison: Experimental Data
The superior regioselectivity of this compound and other bulky boranes is well-documented in the experimental literature. The following table summarizes the regioselectivity observed for the hydroboration of 1-hexene with different borane reagents.
| Borane Reagent | % Boron at C-1 (anti-Markovnikov) | % Boron at C-2 (Markovnikov) | Reference |
| Borane (BH₃) | 94 | 6 | [9] |
| This compound (Cy₂BH) | >99 | <1 | [8] |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 99.9 | 0.1 | [9] |
| Disiamylborane ((Sia)₂BH) | 99 | 1 | [9] |
Table 1: Regioselectivity of the hydroboration of 1-hexene with various borane reagents.
As the data clearly indicates, the use of sterically hindered dialkylboranes dramatically increases the preference for the addition of the boron atom to the terminal carbon.
Applications in Selective Synthesis
The high regioselectivity of this compound makes it a valuable tool in complex organic synthesis where precise control over the position of the hydroxyl group is critical.
Hydroboration of Alkynes
In the hydroboration of terminal alkynes, the use of a bulky dialkylborane like this compound is essential to prevent dihydroboration and to ensure high regioselectivity. The resulting vinylborane can then be oxidized to an aldehyde.
Figure 2: Hydroboration-oxidation of a terminal alkyne using this compound.
Chemoselective Hydroboration
This compound has also been shown to be an excellent reagent for the chemoselective hydroboration of alkenes in the presence of more reactive functional groups, such as ketones and aldehydes. This selectivity is attributed to the steric hindrance of the borane, which disfavors reaction with the more accessible carbonyl group.
Experimental Protocols
General Procedure for the Hydroboration of an Alkene with this compound
-
Preparation of this compound: In a flame-dried, two-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, place a solution of borane-dimethyl sulfide complex (1.0 M in THF, 10 mmol) in anhydrous THF (20 mL). Cool the solution to 0 °C in an ice bath.
-
Slowly add cyclohexene (20 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, during which time a white precipitate of this compound dimer will form.
-
Hydroboration: To the suspension of this compound, add the alkene (10 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide (3 M, 5 mL), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 5 mL).
-
Stir the mixture at room temperature for 1 hour.
-
Work-up: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alcohol.
-
Purify the crude product by flash column chromatography.
Conclusion
Computational studies, in concert with a wealth of experimental data, have firmly established the mechanistic basis for the high regioselectivity of this compound in hydroboration reactions. The steric bulk of the cyclohexyl groups is the primary determinant in directing the boron atom to the least hindered position of a carbon-carbon multiple bond. This predictable and high degree of control makes this compound an invaluable reagent for synthetic chemists aiming for the selective and efficient synthesis of alcohols. While a direct side-by-side comparative computational study with other bulky boranes remains a gap in the literature, the collective evidence strongly supports the placement of this compound among the premier reagents for achieving high anti-Markovnikov selectivity in hydroboration.
References
- Sharma, G., Newman, P., & Platts, J. (2021). Computational design of an intramolecular frustrated Lewis pair catalyst for enantioselective hydrogenation. Journal of Molecular Graphics and Modelling, 105, 107846.
- Zapata-Escobar, N. (2016). HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES. The Organic Chemistry Notebook, 15.
- Hansson, S., et al. (2015). Deviation from the anti-Markovnikov rule: a computational study of the regio- and stereoselectivity of diene hydroboration reactions. Theoretical Chemistry Accounts, 134(12), 1-11.
- Wang, Y., et al. (2020). Computational study of catalyst-controlled regiodivergent pathways in hydroboration of 1,3-dienes: mechanism and origin of regioselectivity. Organic Chemistry Frontiers, 7(14), 1834-1842.
- Haag, B. (2011). The Frustrated Lewis Pair Concept Applied to the Functionalization of N-Heterocycles. PhD Thesis, Ludwig-Maximilians-Universität München.
- Yang, K., et al. (2022). Density Functional Theory Study on Mechanism and Selectivity of Nickel-Catalyzed Hydroboration of Vinylarenes. Molecules, 27(19), 6539.
- Evans, D. A. (n.d.). Chapter 1: Oxygen-Directed Hydroboration. Deep Blue Repositories, University of Michigan.
- Okokhere-Edeghoghon, B. O. (2021). Small Molecule Reduction with Earth Abundant Group 2 Compounds.
- Melville, J. R., & Taylor, M. S. (2023). Group 13 exchange and transborylation in catalysis. Beilstein Journal of Organic Chemistry, 19, 28-50.
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University of Calgary. (n.d.). Ch 6: Alkene + borane. Retrieved from [Link]
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OrgoSolver. (n.d.). Alkyne Reactions: Hydroboration–Oxidation with R₂BH, H₂O₂/NaOH. Retrieved from [Link]
-
Periodic Chemistry. (2018). Alkene Hydroboration/Oxidation. Retrieved from [Link]
- Otoo, B., & Griffin, K. (2024).
- Dhillon, R. S. (2007). Hydroboration and organic synthesis: 9-Borabicyclo[3.3.1]nonane (9-BBN). Springer.
- Lévesque, E., & Pelletier, G. (2016). Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules?. Chemical Reviews, 117(15), 10057-10127.
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Organic Chemistry Portal. (n.d.). Brown Hydroboration. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Retrieved from [Link]
- American Journal of Undergraduate Research. (2015). 9-Borobicyclo[3.3.1]nonane-Catalyzed Hydroboration of Terminal Aromatic Alkynes with Pinacolborane. 12(3), 19-26.
- Divergence from the classical hydroboration reactivity; boron containing materials through a hydroboration cascade of small cyclic dienes. (2016). RSC Advances, 6(106), 104571-104578.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Dicyclohexylborane
Dicyclohexylborane ((C₆H₁₁)₂BH), a sterically hindered dialkylborane, is an invaluable reagent in organic synthesis, primarily utilized for the hydroboration of alkenes and alkynes to yield synthetically versatile organoborane intermediates[1][2][3]. However, its high reactivity, which makes it so useful, also renders it hazardous. This guide provides a comprehensive, step-by-step protocol for the safe quenching and disposal of this compound waste streams, grounded in established safety principles and chemical reactivity. The procedures outlined here are designed to transform the hazardous waste into a non-pyrophoric, non-water-reactive state suitable for final disposal by a licensed facility.
The Chemistry of Hazard: Why this compound Demands a Specialized Disposal Protocol
Understanding the chemical causality behind this compound's hazards is critical for its safe handling. The primary risks stem from its chemical structure:
-
Pyrophoricity: this compound is classified as a substance that can catch fire spontaneously if exposed to air[4][5][6]. This is due to the high reactivity of the boron-hydrogen (B-H) and boron-carbon (B-C) bonds, which readily and exothermically oxidize upon contact with atmospheric oxygen.
-
Violent Water Reactivity: The reagent reacts vigorously with water and other protic sources (like alcohols) to release flammable hydrogen gas[7][8]. This reaction can be extremely rapid and exothermic, posing significant fire and explosion risks if not strictly controlled.
-
Corrosivity: As a reactive organoborane, it can cause severe skin burns and eye damage upon contact[4][5][6].
Therefore, the disposal strategy is not merely about containment but involves a controlled chemical neutralization process known as "quenching." This process systematically deactivates the reactive functional groups before the waste is handed over for final disposal.
Pre-Disposal Safety Protocol: Engineering Controls and Personal Protective Equipment (PPE)
A self-validating system of safety begins with creating a controlled environment. Before handling any this compound waste, the following engineering controls and PPE are mandatory.
Engineering Controls:
-
Fume Hood: All handling and quenching procedures must be performed inside a certified chemical fume hood to contain hazardous vapors and provide protection from splashes or fires[9][10].
-
Inert Atmosphere: The quenching reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent contact with air[5][9][11].
-
Blast Shield: For quenching larger quantities, the use of a blast shield is highly recommended[11].
Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields and a face shield[6][10]. | Protects against splashes of corrosive material and potential violent reactions. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile outer, neoprene inner). Check manufacturer's compatibility data.[4] | Prevents skin contact with the corrosive reagent. |
| Body Protection | Fire/flame-resistant lab coat[6]. | Provides a critical barrier against fire, a primary hazard of pyrophoric materials. |
| General | Closed-toe shoes, long pants. | Standard laboratory practice to minimize skin exposure. |
The Core Protocol: Step-by-Step Quenching of this compound Waste
This protocol is based on the principle of gradual reactivity reduction. The waste is first diluted in an inert solvent and cooled, then treated sequentially with quenching agents of increasing reactivity (less reactive alcohol → more reactive alcohol → water). This stepwise approach allows for the controlled release of heat and hydrogen gas.
Materials Needed:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a gas inlet/outlet (bubbler).
-
Inert, high-boiling point solvent (e.g., toluene, hexane)[9].
-
Quenching agents: Isopropanol, Ethanol, and Deionized Water.
-
Neutralizing agent: Dilute (e.g., 3 M) hydrochloric acid or citric acid solution[11][12].
-
Ice-water bath.
Experimental Protocol:
-
System Preparation: Set up the three-neck flask in the fume hood. Ensure the system is under a positive pressure of nitrogen or argon. Place the flask in an ice-water bath to maintain a temperature of 0-5°C[11].
-
Dilution: Transfer the this compound waste solution to the addition funnel via cannula. Dilute the waste inside the reaction flask with an equal volume of dry, inert solvent like toluene. This provides a thermal sink and moderates the reaction rate[9][13].
-
Quench 1 (Isopropanol): Begin stirring the diluted waste solution. Slowly, add isopropanol dropwise from the addition funnel[9][12]. Causality: Isopropanol is a less reactive alcohol that will quench the borane at a controllable rate. You will observe gas evolution (hydrogen). Maintain a slow addition rate to keep the bubbling gentle. Wait until gas evolution subsides before proceeding[11].
-
Quench 2 (Ethanol): Once the reaction with isopropanol is complete, switch the addition funnel contents to ethanol. Again, add dropwise. Causality: Ethanol is more reactive than isopropanol and will react with any remaining, less accessible this compound.
-
Quench 3 (Water): After gas evolution from the ethanol addition has ceased, cautiously add water dropwise[11][12]. CAUTION: This step can still be vigorous. The absence of a strong reaction indicates the bulk of the this compound has been quenched. Continue adding water until the total volume added is roughly equal to the initial volume of the waste.
-
Stirring and Equilibration: Allow the mixture to stir for an additional 1-2 hours after the final water addition to ensure the reaction is complete[9].
-
Neutralization: The resulting solution will be basic due to the formation of borate salts. Slowly add a dilute acid solution (e.g., 3 M HCl or citric acid) to neutralize the mixture to a pH of approximately 7[11][12].
-
Final Packaging: The quenched and neutralized solution is now ready for final disposal.
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the quenching procedure, emphasizing the sequential and controlled nature of the process.
Caption: Workflow for the controlled quenching of this compound waste.
Waste Characterization and Final Disposal
The quenching procedure fundamentally alters the hazardous characteristics of the waste.
| Characteristic | Before Quenching (this compound) | After Quenching & Neutralization |
| Pyrophoric Reactivity | High: Catches fire spontaneously in air[5]. | None: B-H and B-C bonds are eliminated. |
| Water Reactivity | High: Reacts violently to produce flammable H₂ gas[7]. | None: Reactive components have been hydrolyzed. |
| Corrosivity | High: Causes severe skin and eye burns[6]. | Low/Neutral: Solution is neutralized to pH ~7. |
| Primary Components | This compound, organic solvent. | Dicyclohexylborinic acid/boric acid, alcohols, salts, organic solvent. |
The final, stabilized waste stream must be handled as follows:
-
Containerize: Transfer the liquid into a suitable, leak-proof, and chemically compatible waste container. Do not overfill containers; a maximum of 90% capacity is recommended[14].
-
Label: Affix a hazardous waste label to the container immediately. The label must clearly identify the contents (e.g., "Quenched this compound Waste in Toluene/Water," listing the primary components)[14][15].
-
Segregate: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.
-
Dispose: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. Never discharge the quenched material into the sewer system[4][15].
Emergency Procedures: Spill and Exposure Management
In the event of an accident, prompt and correct action is crucial.
-
Spill: Evacuate personnel from the immediate area. Remove all sources of ignition. Use spark-proof tools for cleanup. Absorb the spill with an inert material (e.g., sand, dry earth) and collect it in a suitable, closed container for disposal[4]. Do not use water or combustible absorbents.
-
Skin Contact: Immediately brush off any loose particles and flush the affected area with copious amounts of cool water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[5][6].
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and get emergency medical help immediately[6].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[5].
By adhering to this comprehensive disposal guide, researchers can safely manage this compound waste, protecting themselves, their colleagues, and the environment from the significant hazards posed by this powerful synthetic reagent.
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Mastering the Handling of Dicyclohexylborane: A Guide to Personal Protective Equipment and Safe Operations
For Researchers, Scientists, and Drug Development Professionals
Dicyclohexylborane (Chx₂BH) is a powerful and selective hydroborating agent, indispensable in modern organic synthesis. However, its utility is matched by its significant hazards, primarily its pyrophoric nature, which means it can spontaneously ignite upon contact with air.[1][2][3][4] This guide provides essential, experience-driven protocols for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE), operational best practices, and emergency procedures. Our goal is to empower you with the knowledge to work confidently and safely with this reactive compound.
Understanding the Inherent Risks of this compound
Before handling this compound, a thorough understanding of its hazards is paramount. It is classified as a pyrophoric solid and is corrosive, capable of causing severe skin burns and eye damage.[2][3][4] Its reactivity with water and moisture further necessitates stringent handling protocols to prevent exothermic reactions and the release of flammable gases.[1]
| Hazard | GHS Classification | Precautionary Statement |
| Pyrophoric Solid | Category 1 | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][3][5][6] P222: Do not allow contact with air.[2][3][5][6] |
| Skin Corrosion/Irritation | Sub-category 1B | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2][3][5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5] |
| Serious Eye Damage | Category 1 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when working with this compound. The following provides a detailed breakdown of the required protective gear.
Hand Protection: The First Line of Defense
Given the corrosive nature of this compound, robust hand protection is critical. A double-gloving strategy is strongly recommended.
-
Inner Glove: A nitrile glove provides a good balance of chemical resistance and dexterity for fine manipulations.
-
Outer Glove: A neoprene or butyl rubber glove should be worn over the nitrile glove for enhanced protection against both chemical breakthrough and potential flame exposure.[7]
Always inspect gloves for any signs of degradation or perforation before each use.
Body Protection: Shielding Against Splashes and Fire
Standard cotton lab coats are insufficient. A flame-resistant (FR) lab coat, preferably made of Nomex® or a similar aramid fiber, is mandatory.[8][9] This provides crucial protection in the event of a flash fire. For operations with a higher risk of splashing, a chemical-resistant apron worn over the FR lab coat is advised.
Eye and Face Protection: A Critical Barrier
-
Primary Protection: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are the minimum requirement.[2][3]
-
Secondary Protection: A full-face shield must be worn in conjunction with splash goggles, especially when transferring the reagent or performing reactions where there is a risk of explosion or significant splashing.[7][8][10]
Respiratory Protection: When Engineering Controls are Insufficient
All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[7][11] In the rare event that engineering controls are not feasible or during a large-scale spill, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.[3]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-rehearsed workflow is essential for mitigating the risks associated with this compound.
Pre-Operation Checklist
-
Designated Area: Ensure all work is conducted in a designated area within a chemical fume hood.[7][10]
-
Inert Atmosphere: For many applications, working under an inert atmosphere (e.g., nitrogen or argon) is necessary to prevent ignition.[5]
-
Clear Workspace: Remove all flammable materials and unnecessary equipment from the fume hood.[10]
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Class D or dry powder ABC type).[10][11]
-
Buddy System: Never work alone when handling pyrophoric reagents.[9][10]
Workflow for Handling this compound
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
